Product packaging for Azido-PEG5-CH2CO2H(Cat. No.:)

Azido-PEG5-CH2CO2H

Cat. No.: B605867
M. Wt: 321.33 g/mol
InChI Key: CEACGPKHPWXRQF-UHFFFAOYSA-N
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Description

Azido-PEG5-CH2CO2H is a PEG derivative containing an azide group with a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23N3O7 B605867 Azido-PEG5-CH2CO2H

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O7/c13-15-14-1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12(16)17/h1-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEACGPKHPWXRQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Azido-PEG5-CH2CO2H: Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG5-CH2CO2H is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics. Its structure incorporates three key functional elements: a terminal azide group, a hydrophilic polyethylene glycol (PEG) spacer of five units, and a terminal carboxylic acid. This unique combination of features allows for the sequential and orthogonal conjugation of different molecules, making it a valuable tool for the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3] The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates.[4][5] This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and logical workflows for its application in bioconjugation.

Core Properties of this compound

The key properties of this compound are summarized in the tables below, providing essential data for its handling, storage, and application in experimental design.

Chemical and Physical Properties
PropertyValueSource
Chemical Name 1-(2-Azidoethoxy)-3,6,9,12,15-pentaoxa-18-octadecanoic acidN/A
Molecular Formula C12H23N3O7
Molecular Weight 321.33 g/mol
CAS Number 217180-81-9
Appearance Liquid
Purity Typically ≥95% or 98%
Solubility and Storage
PropertyDetailsSource
Solubility Soluble in water and most organic solvents such as DCM, THF, acetonitrile, DMF, and DMSO.
Storage Conditions Store at -20°C, protected from light. For long-term storage, it is recommended to keep it under an inert atmosphere.
Handling Equilibrate to room temperature before opening. The compound is hygroscopic.

Experimental Protocols

This compound is a versatile linker due to its two reactive functional groups that can be addressed with distinct chemical reactions. The carboxylic acid is typically reacted with primary amines to form stable amide bonds, while the azide group partakes in "click chemistry" reactions with alkynes.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This two-step protocol describes the activation of the carboxylic acid group of this compound with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester, which then reacts with a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or water-soluble Sulfo-NHS

  • Amine-containing molecule of interest

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-8.0

  • Quenching Solution: 1 M Hydroxylamine or 20-50 mM Tris, lysine, or glycine, pH 8.5

  • Desalting column

Procedure:

  • Reagent Preparation: Equilibrate EDC and NHS to room temperature before opening. Prepare fresh solutions of EDC (e.g., 200 mM) and NHS (e.g., 50 mM) in Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add the EDC and NHS solutions to the this compound solution. The molar ratio of EDC/NHS to the carboxylic acid can be optimized, but a starting point is a 2-5 fold molar excess.

    • Incubate the reaction mixture for 15-30 minutes at room temperature.

  • Coupling to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in Coupling Buffer.

    • Add the activated this compound solution to the amine-containing molecule solution. A molar excess of the activated linker is typically used.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification:

    • Purify the resulting conjugate using a desalting column or other appropriate chromatographic techniques to remove excess reagents and byproducts.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide group of the this compound-conjugated molecule and an alkyne-functionalized molecule.

Materials:

  • Azide-functionalized molecule (from Protocol 1)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO4)

  • Reducing agent: Sodium ascorbate

  • Copper(I)-stabilizing ligand: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine)

  • Reaction Buffer: PBS or other suitable buffer, pH 7-8

  • Solvent: DMSO or DMF for dissolving hydrophobic molecules

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 200 mM stock solution of the ligand (THPTA for aqueous solutions) in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

    • Dissolve the azide- and alkyne-functionalized molecules in a suitable solvent (e.g., DMSO or the reaction buffer).

  • Catalyst Premix:

    • In a separate tube, mix the CuSO4 and ligand stock solutions in a 1:2 to 1:5 molar ratio. Let it stand for 1-2 minutes.

  • Conjugation Reaction:

    • In the reaction vessel, combine the azide-functionalized molecule and the alkyne-functionalized molecule (a typical molar ratio is 1:1.2 to 1:5 of azide to alkyne).

    • Add the catalyst premix to the reaction mixture. A final copper concentration of 0.1 to 1 mM is common.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 1-12 hours. The reaction can be monitored by TLC or LC-MS.

  • Purification:

    • Purify the conjugate using appropriate methods such as size-exclusion chromatography, affinity chromatography, or HPLC.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is ideal for biological applications where the cytotoxicity of copper is a concern. This reaction involves a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).

Materials:

  • Azide-functionalized molecule

  • Cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-containing)

  • Reaction Buffer: PBS or cell culture medium, pH 7.4

  • Solvent: DMSO or DMF for dissolving hydrophobic molecules

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-functionalized molecule and the cyclooctyne-functionalized molecule in a compatible solvent. For biological experiments, ensure the final concentration of organic solvent (e.g., DMSO) is low (typically <1% v/v).

  • Conjugation Reaction:

    • Combine the azide- and cyclooctyne-functionalized molecules in the reaction buffer. A 1.5 to 5-fold molar excess of one reactant is often used to drive the reaction to completion.

    • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 30 minutes to several hours depending on the specific cyclooctyne and reactants.

  • Purification:

    • Purify the conjugate using standard biochemical techniques as described for CuAAC. For in vitro or cell-based assays, purification may not always be necessary if the unreacted components do not interfere with the downstream application.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the application of this compound in the synthesis of an Antibody-Drug Conjugate (ADC), a prominent application for this linker.

G linker This compound edc_nhs EDC / NHS (Activation Buffer, pH 4.5-6.0) linker->edc_nhs activated_linker Azido-PEG5-CH2CO2-NHS (Amine-Reactive Ester) edc_nhs->activated_linker 15-30 min, RT activated_linker2 Azido-PEG5-CH2CO2-NHS antibody Antibody (-NH2) antibody->activated_linker2 azide_antibody Azide-PEG5-Antibody activated_linker2->azide_antibody 2h, RT or O/N, 4°C (Coupling Buffer, pH 7.2-8.0) azide_antibody2 Azide-PEG5-Antibody click_reagents CuSO4, Na-Ascorbate, Ligand (CuAAC) or Cyclooctyne-Drug (SPAAC) azide_antibody2->click_reagents alkyne_drug Alkyne-Drug alkyne_drug->click_reagents adc Antibody-Drug Conjugate (ADC) click_reagents->adc 1-12h, RT

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

G start Start: This compound activate_cooh Activate COOH group (EDC/NHS) start->activate_cooh couple_amine Couple to Amine (e.g., Antibody) activate_cooh->couple_amine azide_intermediate Azide-Functionalized Intermediate couple_amine->azide_intermediate click_reaction Perform Click Reaction (CuAAC or SPAAC) azide_intermediate->click_reaction couple_alkyne Couple to Alkyne (e.g., Drug) click_reaction->couple_alkyne final_conjugate Final Bioconjugate click_reaction->final_conjugate

Caption: Logical relationship of the sequential conjugation steps utilizing the dual functionality of this compound.

References

An In-depth Technical Guide to Azido-PEG5-CH2CO2H: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, Azido-PEG5-CH2CO2H, a valuable tool in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical structure, molecular properties, and provides standardized protocols for its use in key chemical reactions.

Core Properties of this compound

This compound is a hydrophilic, heterobifunctional linker composed of a five-unit polyethylene glycol (PEG) spacer. One terminus of the PEG chain is functionalized with an azide group (N₃), while the other end features a carboxylic acid (-COOH) group. This dual functionality allows for the sequential or orthogonal conjugation of two different molecules. The PEG spacer enhances the solubility and bioavailability of the resulting conjugate, making it particularly useful in biological applications.

PropertyValueReference
Chemical Formula C₁₂H₂₃N₃O₇--INVALID-LINK--
Molecular Weight 321.33 g/mol --INVALID-LINK--
Appearance White to off-white solid or viscous oilN/A
Solubility Water, DMSO, DMFN/A
Purity Typically >95%N/A

Key Applications in Bioconjugation

The unique structure of this compound makes it an ideal reagent for constructing complex biomolecules, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2]

  • Antibody-Drug Conjugates (ADCs): In ADC synthesis, this linker can be used to attach a cytotoxic drug to an antibody.[3][4] For instance, the carboxylic acid end can be conjugated to an amine-containing drug, and the azide end can then be "clicked" onto an alkyne-modified antibody.

  • PROTACs: PROTACs are molecules designed to induce the degradation of specific proteins.[2] this compound can serve as the flexible linker connecting a protein-of-interest (POI) binding ligand and an E3 ligase-recruiting ligand.

Experimental Protocols

The utility of this compound stems from the specific and efficient reactions of its terminal functional groups.

Amide Bond Formation via EDC/NHS Coupling of the Carboxylic Acid

The carboxylic acid moiety can be activated to form a stable amide bond with a primary amine-containing molecule (e.g., a protein, peptide, or small molecule drug). A common method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF (if needed for dissolving reagents)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mM).

    • Dissolve the amine-containing molecule in Coupling Buffer to a suitable concentration.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF, or directly in Activation Buffer immediately before use.

  • Activation of Carboxylic Acid:

    • In a reaction tube, combine the this compound solution with a 1.5 to 5-fold molar excess of both EDC and NHS/Sulfo-NHS.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester intermediate.

  • Conjugation to Amine:

    • Add the activated this compound solution to the solution of the amine-containing molecule. A 10 to 20-fold molar excess of the activated linker over the amine-containing molecule is typically recommended.

    • Adjust the pH of the reaction mixture to 7.2-8.0 with the Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature, or at 4°C for sensitive biomolecules.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by dialysis, size-exclusion chromatography (SEC), or other appropriate purification methods.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The azide group of this compound reacts efficiently and specifically with a terminal alkyne-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.

Materials:

  • Azido-functionalized molecule (e.g., the product from the EDC/NHS coupling)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper ligand (e.g., THPTA or TBTA)

  • Reaction Buffer: PBS, pH 7.4 or other suitable buffer

  • Anhydrous DMSO or DMF (if needed for dissolving reagents)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-functionalized and alkyne-functionalized molecules in the Reaction Buffer.

    • Prepare stock solutions of CuSO₄, sodium ascorbate, and the copper ligand in water or a suitable buffer.

  • Reaction Setup:

    • In a reaction tube, combine the azide- and alkyne-functionalized molecules in a 1:1 to 1:5 molar ratio.

    • Add the copper ligand to the reaction mixture at a concentration typically 5-fold higher than the copper concentration.

    • Add CuSO₄ to a final concentration of 50-200 µM.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification:

    • Purify the resulting conjugate using appropriate methods such as dialysis, SEC, or affinity chromatography to remove the copper catalyst and excess reagents.

Visualizing the Workflow

The following diagrams illustrate the chemical structure of this compound and a typical workflow for its use in bioconjugation.

G cluster_structure Chemical Structure of this compound N3 N₃- PEG1 -(CH₂)₂-O- N3->PEG1 PEG2 (CH₂CH₂O)₄- PEG1->PEG2 PEG3 CH₂- PEG2->PEG3 COOH COOH PEG3->COOH

Caption: Chemical Structure of this compound.

G General Bioconjugation Workflow molecule_a Molecule A (with primary amine) edc_nhs EDC / NHS Activation molecule_a->edc_nhs linker This compound linker->edc_nhs intermediate Azide-PEG5-Molecule A edc_nhs->intermediate Amide Bond Formation purification1 Purification intermediate->purification1 molecule_b Molecule B (with alkyne) click_chem CuAAC 'Click' Reaction molecule_b->click_chem final_conjugate Molecule A - PEG5 - Molecule B (Final Conjugate) click_chem->final_conjugate Triazole Linkage purification2 Purification final_conjugate->purification2 purification1->click_chem

Caption: A typical bioconjugation workflow using this compound.

References

An In-Depth Technical Guide to the Synthesis and Purification of Azido-PEG5-CH2CO2H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG5-CH2CO2H, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document details the chemical properties, a plausible synthetic route, and purification strategies for this important reagent.

Introduction

This compound is a hydrophilic, 5-unit polyethylene glycol (PEG) linker featuring a terminal azide group and a carboxylic acid functionality. The azide group allows for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling efficient and specific conjugation to alkyne- or cyclooctyne-modified molecules. The carboxylic acid terminus can be activated to form stable amide bonds with primary amines, commonly found in proteins and peptides. This dual functionality makes this compound a versatile tool for linking biomolecules to various payloads, including small molecule drugs, imaging agents, and functional probes.[1][2][3]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for reaction planning, characterization, and quality control.

PropertyValueReference
Molecular Formula C₁₂H₂₃N₃O₇[4]
Molecular Weight 321.33 g/mol
CAS Number 217180-81-9
Purity Typically ≥98%
Appearance Liquid
Storage Conditions -20°C, protect from light

Synthesis of this compound

A common and efficient synthetic strategy for this compound involves a two-step process starting from a commercially available tert-butyl protected precursor, Azido-PEG5-CH2CO2-t-Bu. This approach offers the advantage of protecting the carboxylic acid functionality during the introduction or modification of the azide group, preventing unwanted side reactions.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start Commercially Available Azido-PEG5-CH2CO2-t-Bu Deprotection Acid-catalyzed Deprotection (e.g., TFA in DCM) Start->Deprotection Purification Purification (e.g., Column Chromatography) Deprotection->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Deprotection of Azido-PEG5-CH2CO2-t-Bu

This protocol describes the removal of the tert-butyl protecting group from Azido-PEG5-CH2CO2-t-Bu to yield the final product, this compound.

Materials:

  • Azido-PEG5-CH2CO2-t-Bu

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Azido-PEG5-CH2CO2-t-Bu in anhydrous dichloromethane (DCM).

  • Deprotection: To the stirred solution, add trifluoroacetic acid (TFA) dropwise at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Purification of the crude this compound is typically achieved by column chromatography on silica gel. Due to the polar nature of PEG compounds, a polar solvent system is required for elution.

Experimental Protocol: Column Chromatography Purification

Materials:

  • Crude this compound

  • Silica gel (e.g., 230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM).

  • Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane. The polarity of the eluent is gradually increased to facilitate the separation of the product from less polar impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and concentrate under reduced pressure to yield purified this compound as a liquid.

The purification process can be represented by the following workflow:

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography (DCM/MeOH Gradient) Crude_Product->Column_Chromatography Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Pure_Product Pure this compound Fraction_Analysis->Pure_Product

Caption: Purification workflow for this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Technique Expected Observations
¹H NMR Peaks corresponding to the ethylene glycol protons, the methylene protons adjacent to the azide group, and the methylene protons of the carboxymethyl group. The absence of the tert-butyl singlet confirms complete deprotection.
¹³C NMR Resonances for the carbons of the PEG backbone, the carbon attached to the azide, and the carbonyl carbon of the carboxylic acid.
Mass Spec. The molecular ion peak corresponding to the calculated molecular weight of 321.33 g/mol .

Applications in Drug Development

The unique properties of this compound make it a valuable linker in various bioconjugation applications.

Applications Molecule This compound ADC Antibody-Drug Conjugates (ADCs) Molecule->ADC PROTAC PROTACs Molecule->PROTAC Bioconjugation Bioconjugation Molecule->Bioconjugation Drug_Delivery Drug Delivery Molecule->Drug_Delivery

Caption: Applications of this compound.

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, enabling targeted delivery to cancer cells.

  • PROTACs: In the development of PROTACs, this linker can connect a target protein-binding ligand to an E3 ligase-binding ligand, inducing the degradation of the target protein.

  • Bioconjugation: It is widely used to attach PEG chains to proteins, peptides, and other biomolecules to improve their solubility, stability, and pharmacokinetic properties.

  • Drug Delivery: The hydrophilic PEG spacer can enhance the aqueous solubility of hydrophobic drugs, improving their bioavailability.

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification of this compound. The presented synthetic route, starting from a commercially available protected precursor, offers a practical and efficient method for obtaining this versatile heterobifunctional linker. The detailed protocols for deprotection and purification, along with the characterization data, will be valuable for researchers in the fields of medicinal chemistry, drug discovery, and materials science. The diverse applications of this compound in the development of targeted therapies and advanced biomaterials underscore its importance as a key enabling tool in modern chemical biology.

References

Technical Guide: Azido-PEG5-CH2CO2H as a Versatile Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Azido-PEG5-CH2CO2H, a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical properties, provides supplier information, and outlines experimental protocols for its application in creating advanced biomolecular conjugates.

Core Properties and Supplier Information

This compound is a polyethylene glycol (PEG)-based linker featuring a terminal azide group and a carboxylic acid. This structure allows for sequential or orthogonal conjugation to two different molecules. The five-unit PEG chain enhances solubility and provides spatial separation between the conjugated molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 217180-81-9--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Molecular Formula C12H23N3O7--INVALID-LINK--
Molecular Weight 321.33 g/mol --INVALID-LINK--
Purity Typically ≥95%--INVALID-LINK--
Appearance White to off-white solid or oilVaries by supplier
Solubility Soluble in water and most organic solventsGeneral knowledge
Storage Conditions -20°C for long-term storage--INVALID-LINK--

Table 2: Selected Suppliers of this compound

SupplierWebsite
BroadPharm--INVALID-LINK--
Tebubio--INVALID-LINK--
AxisPharm--INVALID-LINK--
MedchemExpress--INVALID-LINK--
DC Chemicals--INVALID-LINK--

Applications in Bioconjugation

The dual functionality of this compound makes it a valuable tool for a variety of bioconjugation applications. The azide group readily participates in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The carboxylic acid can be activated to form a stable amide bond with primary amines.

Key applications include:

  • Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach a cytotoxic payload to an antibody, enabling targeted drug delivery to cancer cells.

  • PROTAC (Proteolysis Targeting Chimera) Synthesis: It can connect a target protein-binding ligand to an E3 ligase-recruiting ligand, inducing targeted protein degradation.

  • Peptide and Protein Modification: Site-specific labeling of proteins and peptides with reporter molecules, such as fluorophores or biotin.

  • Surface Functionalization: Immobilization of biomolecules onto surfaces for diagnostic and research applications.

Experimental Protocols

The following are representative protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Amide Bond Formation with a Primary Amine

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a protein via its primary amine groups.

Materials:

  • This compound

  • Protein of interest in a suitable buffer (e.g., PBS pH 7.4)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in DMF or DMSO to a stock concentration of 100 mM.

    • In a separate tube, mix EDC (1.2 equivalents) and NHS (1.2 equivalents) with the this compound solution.

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to Protein:

    • Add the activated linker solution to the protein solution at a molar ratio of 10:1 to 20:1 (linker:protein). The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring.

  • Purification:

    • Remove excess linker and byproducts using a desalting column equilibrated with the desired storage buffer.

    • Collect the protein-containing fractions and confirm conjugation using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide group of an this compound-modified molecule and an alkyne-containing molecule.

Materials:

  • This compound-conjugated molecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand

  • Suitable reaction buffer (e.g., PBS pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-modified molecule and the alkyne-containing molecule in the reaction buffer.

    • Prepare a fresh solution of sodium ascorbate (10 equivalents) in the reaction buffer.

    • Prepare a stock solution of CuSO4 (1 equivalent) and TBTA (2 equivalents) in a suitable solvent (e.g., DMSO/water).

  • Click Reaction:

    • Add the sodium ascorbate solution to the mixture of the azide and alkyne molecules.

    • Add the CuSO4/TBTA solution to initiate the reaction.

    • Incubate at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or other analytical methods.

  • Purification:

    • Purify the resulting conjugate using size-exclusion chromatography, affinity chromatography, or dialysis, depending on the nature of the molecules.

Visualizing Workflows and Pathways

Experimental Workflow for ADC Synthesis

The following diagram illustrates a typical workflow for synthesizing an antibody-drug conjugate using this compound.

ADC_Synthesis_Workflow cluster_activation Linker Activation cluster_conjugation1 Antibody Conjugation cluster_conjugation2 Payload Attachment cluster_purification Purification & Analysis Linker This compound ActivatedLinker Azido-PEG5-NHS Ester Linker->ActivatedLinker Amide Coupling Activation EDC_NHS EDC, NHS EDC_NHS->ActivatedLinker ActivatedLinker_c Azido-PEG5-NHS Ester Antibody Antibody (mAb) Azide_mAb Azide-Modified mAb Antibody->Azide_mAb Amide Bond Formation ActivatedLinker_c->Azide_mAb Azide_mAb_c Azide-Modified mAb ADC Antibody-Drug Conjugate Azide_mAb_c->ADC Click Chemistry (CuAAC) Alkyne_Drug Alkyne-Modified Drug Alkyne_Drug->ADC ADC_unpurified Crude ADC Purified_ADC Purified ADC ADC_unpurified->Purified_ADC Purification Analysis Characterization (SEC, MS, HIC) Purified_ADC->Analysis

Caption: Workflow for Antibody-Drug Conjugate Synthesis.

PROTAC-Mediated Protein Degradation Pathway

This diagram illustrates the general mechanism of action for a PROTAC, which can be synthesized using this compound as a linker.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Poly_Ub_POI Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

A Technical Guide to the Solubility of Azido-PEG5-CH2CO2H for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azido-PEG5-CH2CO2H is a discrete polyethylene glycol (PEG) linker widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its heterobifunctional nature, featuring a terminal azide group for "click chemistry" and a carboxylic acid for amide bond formation, makes it a versatile tool for covalently linking molecules. A critical parameter for its effective use in these applications is its solubility in various solvent systems. This guide provides a comprehensive overview of the solubility of this compound, details experimental protocols for its determination, and illustrates its chemical reactivity.

Solubility Profile of this compound

Solvent NameChemical FormulaTypeSolubility
WaterH₂OAqueousSoluble[1][2]
Dimethyl Sulfoxide(CH₃)₂SOPolar AproticSoluble (inferred from similar compounds)
Dimethylformamide(CH₃)₂NC(O)HPolar AproticSoluble (inferred from similar compounds)
DichloromethaneCH₂Cl₂Chlorinated OrganicSoluble (inferred from similar compounds)
AcetonitrileCH₃CNPolar AproticSoluble (inferred from similar compounds)
TetrahydrofuranC₄H₈OEtherSoluble (inferred from similar compounds)

Table 1: Qualitative Solubility of this compound in Various Solvents. The solubility in organic solvents is based on data for structurally similar short-chain Azido-PEG derivatives.

Experimental Protocol: Determination of Aqueous Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound in a specific solvent. The following protocol is adapted for determining the aqueous solubility of this compound.

Materials:

  • This compound

  • Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • High-speed centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed glass vial. An "excess" amount is achieved when undissolved solid is visibly present.

  • Equilibration:

    • Place the sealed vial on an orbital shaker or rotator.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation:

    • After the equilibration period, centrifuge the vial at a high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.

  • Sample Collection and Filtration:

    • Carefully withdraw a known volume of the clear supernatant, ensuring that the solid pellet is not disturbed.

    • Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same aqueous buffer.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

    • Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted supernatant using the same HPLC method to determine the concentration of the dissolved this compound.

  • Calculation of Solubility:

    • The measured concentration of the dissolved compound, after accounting for the dilution factor, represents the aqueous solubility of this compound under the specified conditions (e.g., in mg/mL or mmol/L).

Visualizations

To further aid in the understanding of the experimental process and the utility of this compound, the following diagrams are provided.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Quantification A Add excess this compound to aqueous buffer B Seal vial A->B C Agitate at constant temperature (24-48 hours) B->C D Centrifuge to pellet undissolved solid C->D E Collect and filter supernatant D->E F Quantify concentration via HPLC E->F G Solubility Value (e.g., mg/mL) F->G Calculate Solubility G cluster_azide Azide (N₃) Reactivity cluster_acid Carboxylic Acid (COOH) Reactivity A This compound B Alkyne A->B CuAAC (Click Chemistry) C BCN (Bicyclononyne) A->C SPAAC (Strain-Promoted) D DBCO (Dibenzocyclooctyne) A->D SPAAC (Strain-Promoted) E Primary Amines (-NH₂) A->E Amide Coupling (e.g., EDC, HATU) F F B->F Stable Triazole Linkage C->F D->F G G E->G Stable Amide Bond

References

The Chemical Reactivity of the Azide Group in Azido-PEG5-CH2CO2H: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Azido-PEG5-CH2CO2H, is a cornerstone in modern bioconjugation and drug delivery systems. Its utility stems from the unique chemical reactivity of its terminal azide (N₃) group, which allows for highly specific and efficient covalent bond formation under mild, biocompatible conditions. This guide provides a comprehensive overview of the primary chemical transformations of the azide moiety in this compound, complete with experimental protocols and quantitative data to facilitate its application in research and development.

Core Reactivity of the Azide Group

The azide group is prized for its stability under a wide range of chemical conditions and its bioorthogonal reactivity, meaning it does not typically react with functional groups found in biological systems. This allows for precise chemical modifications in complex environments. The primary reactions involving the azide group of this compound are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," this reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne.[1][2][3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free variant of click chemistry that utilizes strained cyclooctynes (e.g., DBCO, BCN) to react with azides, making it ideal for applications in living systems.[1][4]

  • Staudinger Ligation: A bioorthogonal reaction between an azide and a phosphine, typically a triarylphosphine, to form a stable amide bond.

  • Reduction to Primary Amine: The azide group can be readily reduced to a primary amine (-NH₂), which can then be used for further conjugation reactions.

The hydrophilic polyethylene glycol (PEG) spacer of this compound enhances the aqueous solubility of conjugated molecules, while the terminal carboxylic acid provides an additional site for conjugation to primary amines through amide bond formation.

Quantitative Data on Azide Reactivity

The efficiency of conjugation reactions involving this compound is critical for the development of robust and reproducible bioconjugates. The following tables summarize typical reaction conditions and reported yields for the key reactions of the azide group.

Reaction Reactants Typical Molar Ratio (Azide:Alkyne/Cyclooctyne) Catalyst/Reagent Solvent Temperature Reaction Time Typical Yield Reference(s)
CuAAC Azido-PEG, Terminal Alkyne1:1 to 1.5:1CuSO₄·5H₂O with a reducing agent (e.g., sodium ascorbate)DMSO, t-BuOH/H₂O, DMFRoom Temperature to 50°C30 minutes to 48 hours>80%
SPAAC Azido-PEG, Cyclooctyne (e.g., DBCO, BCN)1.5:1NonePBS (pH 7.3), DMSO, DMFRoom Temperature30 minutes to 24 hours>90%

Table 1: Summary of Typical Reaction Conditions and Yields for Azide-Alkyne Cycloaddition Reactions.

Reaction Reactants Key Reagent Solvent Temperature Reaction Time Typical Yield Reference(s)
Staudinger Ligation Azido-PEG, PhosphineTriphenylphosphine (TPP) or functionalized aryl phosphinesAqueous buffers, THFRoom Temperature2 to 12 hoursHigh
Azide Reduction Azido-PEGZn/NH₄ClTHF/H₂OReflux72 hours>99% (conversion)
Azide Reduction Azido-PEGNaBH₄/CoCl₂·6H₂OWater25°CShortHigh

Table 2: Summary of Typical Reaction Conditions and Yields for Staudinger Ligation and Azide Reduction.

Experimental Protocols

The following are detailed methodologies for the key reactions of the azide group in this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., DMSO, t-BuOH/H₂O mixture)

  • Deionized water

  • Nitrogen or Argon gas (optional)

Procedure:

  • Reactant Preparation: Dissolve the this compound and the alkyne-functionalized molecule in the chosen solvent system. Ensure all components are fully dissolved.

  • Catalyst Preparation: Prepare fresh stock solutions of CuSO₄·5H₂O and sodium ascorbate in deionized water.

  • Reaction Setup: In a reaction vessel, combine the solution of the azide and alkyne. If desired, deoxygenate the solution by bubbling with nitrogen or argon gas.

  • Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The final concentration of the copper catalyst is typically in the range of 1-10 mol%.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (typically room temperature). Monitor the reaction progress using an appropriate analytical technique such as TLC, LC-MS, or ¹H NMR until completion.

  • Work-up and Purification: Once the reaction is complete, the product can be purified by methods such as precipitation, dialysis, or chromatography to remove the copper catalyst and unreacted starting materials.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • This compound

  • Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)

  • Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, DMSO)

Procedure:

  • Reactant Preparation: Dissolve the this compound and the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice.

  • Reaction Setup: Combine the solutions of the azide and cyclooctyne in a reaction vessel.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by LC-MS or other suitable analytical methods.

  • Purification: The resulting triazole conjugate can be purified using standard techniques such as dialysis, size exclusion chromatography, or HPLC.

Staudinger Ligation

Materials:

  • This compound

  • Phosphine reagent (e.g., triphenylphosphine-based)

  • Aqueous buffer (e.g., PBS pH 7.4) or a mixture of an organic solvent and water

Procedure:

  • Reactant Preparation: Dissolve the this compound and the phosphine reagent in the chosen solvent system.

  • Reaction Setup: Combine the reactant solutions in a reaction vessel.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by observing the disappearance of the azide starting material by IR spectroscopy (azide stretch at ~2100 cm⁻¹) or by LC-MS.

  • Purification: The amide-linked product can be purified from the phosphine oxide byproduct by chromatography or other appropriate methods.

Reduction of Azide to Primary Amine

Materials:

  • This compound

  • Zinc dust (Zn)

  • Ammonium chloride (NH₄Cl)

  • Tetrahydrofuran (THF)

  • Deionized water

Procedure:

  • Reactant Preparation: Dissolve the this compound in THF in a round-bottomed flask.

  • Reaction Setup: Add deionized water, ammonium chloride (4 molar equivalents per azide group), and zinc dust (2 molar equivalents per azide group) sequentially to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with stirring for 72 hours.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove the zinc. The filtrate can be concentrated, and the resulting amino-PEG product can be purified by precipitation or dialysis. The conversion can be confirmed by the disappearance of the azide peak in the IR spectrum and the appearance of new signals corresponding to the amine in the ¹H NMR spectrum.

Visualizing the Chemical Pathways

The following diagrams illustrate the key reaction mechanisms and a typical experimental workflow for bioconjugation using this compound.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst This compound This compound Triazole_Product 1,2,3-Triazole Product This compound->Triazole_Product Cycloaddition Alkyne Alkyne Alkyne->Triazole_Product Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Reducing_Agent Reducing Agent (e.g., Na Ascorbate) Reducing_Agent->Cu(I) Cu(I)->Triazole_Product Catalyzes

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism This compound This compound Triazole_Product Triazole Product This compound->Triazole_Product [3+2] Cycloaddition (Copper-free) Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Strained_Alkyne->Triazole_Product

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Staudinger_Ligation_Workflow Start Start Dissolve_Reactants Dissolve this compound and Phosphine Reagent Start->Dissolve_Reactants Combine_Solutions Combine Reactant Solutions Dissolve_Reactants->Combine_Solutions React React at Room Temperature Combine_Solutions->React Monitor_Progress Monitor by LC-MS or IR React->Monitor_Progress Purify Purify by Chromatography Monitor_Progress->Purify Final_Product Amide-Linked Conjugate Purify->Final_Product

Caption: Experimental workflow for Staudinger Ligation.

Stability and Handling

Azido-PEG derivatives are generally stable, but should be handled with care, especially at high concentrations. For optimal stability, it is recommended to store this compound at -20°C in a moisture-free environment and to protect it from repeated freeze-thaw cycles. The PEG backbone itself is non-toxic and biocompatible.

Conclusion

The azide group of this compound offers a versatile and powerful tool for chemical biology, drug delivery, and materials science. Its ability to undergo highly specific and efficient bioorthogonal reactions like CuAAC, SPAAC, and the Staudinger ligation allows for the precise construction of complex molecular architectures. Furthermore, the option to reduce the azide to a primary amine adds another layer of synthetic flexibility. By understanding the chemical reactivity and optimizing reaction conditions as outlined in this guide, researchers can effectively leverage this compound to advance their scientific and therapeutic objectives.

References

An In-depth Technical Guide to Carboxylic Acid Activation Methods for Azido-PEG5-CH2CO2H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the common methods for activating the terminal carboxylic acid of Azido-PEG5-CH2CO2H, a heterobifunctional linker widely used in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs). The activation of the carboxyl group is a critical step to enable its efficient coupling to primary amines on biomolecules such as proteins, antibodies, or peptides, forming a stable amide bond.

Introduction to this compound

This compound is a versatile chemical tool featuring a terminal azide group and a carboxylic acid, separated by a hydrophilic polyethylene glycol (PEG) spacer. The azide group allows for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), providing a highly specific and efficient method for conjugation. The terminal carboxylic acid offers a reactive handle for coupling to amine-containing molecules.

Core Activation Chemistries

The activation of the carboxylic acid is typically achieved by converting it into a more reactive species that is susceptible to nucleophilic attack by a primary amine. The two most prevalent methods for this transformation are carbodiimide-mediated activation, often in the presence of an N-hydroxysuccinimide (NHS) ester, and the use of uronium-based coupling agents like HATU.

Carbodiimide-Mediated Activation: EDC/NHS Chemistry

The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is the most common method for activating carboxylic acids for bioconjugation.

Mechanism of Action:

EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS or Sulfo-NHS stabilizes this intermediate by converting it into a more stable NHS or Sulfo-NHS ester. This semi-stable ester then reacts efficiently with a primary amine to form a stable amide bond, releasing NHS or Sulfo-NHS as a byproduct.

Reaction Conditions:

The efficiency of EDC/NHS activation is highly dependent on the reaction conditions. The activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS-ester with the amine is more efficient at a physiological to slightly alkaline pH (7.2-8.0).[1][2]

Quantitative Parameters for EDC/NHS Activation of PEG-Acids:

While specific yield and purity data for the activation of this compound are not extensively published, the following table summarizes typical reaction parameters based on general protocols for PEG-acid activation. Researchers should note that these are starting points, and optimization for the specific substrate and application is recommended.

ParameterRecommended RangeNotes
Molar Ratio (EDC:PEG-Acid) 1.2:1 to 10:1Higher excess of EDC can drive the reaction to completion but may require more rigorous purification.
Molar Ratio (NHS:PEG-Acid) 1.2:1 to 10:1A slight excess of NHS over EDC is often used to maximize the formation of the stable NHS ester.
Activation pH 4.5 - 6.0MES buffer is a common choice as it does not contain competing amines or carboxylates.[2]
Activation Time 15 - 60 minutesThe reaction is typically rapid at room temperature.[2]
Conjugation pH 7.2 - 8.0PBS buffer is commonly used for the reaction with the amine-containing molecule.[1]
Conjugation Time 2 - 12 hoursCan be performed at room temperature or 4°C for sensitive biomolecules.

Disclaimer: The quantitative data presented in this table are derived from general protocols for PEG-acid activation. The optimal conditions and resulting yields for this compound may vary and should be determined empirically.

Uronium-Based Activation: HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that can be used as an alternative to carbodiimides.

Mechanism of Action:

In the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-ester. This activated ester then rapidly reacts with a primary amine to form the desired amide bond. HATU is known for its high coupling efficiency and reduced side reactions compared to some other coupling reagents.

Reaction Conditions:

HATU-mediated couplings are typically performed in anhydrous polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM). The presence of a non-nucleophilic base is required to deprotonate the carboxylic acid.

Quantitative Parameters for HATU Activation of PEG-Acids:

Specific quantitative data for HATU activation of this compound is limited in publicly available literature. The following table provides general guidelines.

ParameterRecommended RangeNotes
Molar Ratio (HATU:PEG-Acid) 1.0:1 to 1.5:1A slight excess of HATU is often sufficient.
Molar Ratio (Base:PEG-Acid) 2:1 to 3:1DIPEA is a common choice.
Solvent Anhydrous DMF or DCMThe reaction should be carried out under inert atmosphere to prevent moisture contamination.
Reaction Time 1 - 4 hoursThe reaction progress can be monitored by TLC or LC-MS.
Temperature Room Temperature

Disclaimer: The quantitative data presented in this table are based on general peptide coupling protocols. The optimal conditions and resulting yields for this compound may vary and should be determined empirically.

Experimental Protocols

The following are generalized, step-by-step protocols for the activation of this compound and subsequent conjugation to an amine-containing molecule.

Protocol 1: Two-Step EDC/NHS Activation and Conjugation (Aqueous)

This protocol is suitable for the conjugation of this compound to proteins or other biomolecules in an aqueous environment.

Materials:

  • This compound

  • EDC-HCl

  • NHS or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Amine-containing molecule (e.g., antibody, peptide) in Coupling Buffer

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mM).

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the this compound solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Purification of Activated PEG (Optional but Recommended):

    • To remove excess EDC and NHS, pass the reaction mixture through a desalting column equilibrated with Coupling Buffer.

    • Collect the fractions containing the activated Azido-PEG5-NHS ester.

  • Conjugation to Amine-Containing Molecule:

    • Immediately add the activated Azido-PEG5-NHS ester solution to the solution of the amine-containing molecule (a 5- to 20-fold molar excess of the activated PEG linker over the amine is a common starting point).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching of the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted PEG linker and other byproducts.

Protocol 2: One-Pot HATU Activation and Conjugation (Organic)

This protocol is suitable for the conjugation of this compound to small molecules or peptides that are soluble in organic solvents.

Materials:

  • This compound

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Amine-containing molecule

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

  • Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine-containing molecule (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with an appropriate solvent and washed with aqueous solutions (e.g., 5% LiCl, brine) to remove DMF and excess reagents.

  • The crude product can then be purified by flash chromatography on silica gel.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows described in this guide.

G cluster_activation Carboxylic Acid Activation cluster_conjugation Amine Conjugation A This compound B EDC / NHS (pH 4.5-6.0) A->B Activation C Azido-PEG5-CH2CO2-NHS (Activated Ester) B->C Forms Stable Intermediate E Conjugation (pH 7.2-8.0) C->E Coupling D Amine-containing Molecule (R-NH2) D->E F Azido-PEG5-CH2CO-NH-R (Stable Amide Bond) E->F Forms Conjugate

Caption: Workflow for EDC/NHS-mediated activation and conjugation.

G cluster_workflow Antibody-Drug Conjugate (ADC) Synthesis Workflow start Start step1 Activate this compound (e.g., with EDC/NHS) start->step1 step2 Conjugate activated PEG linker to antibody (mAb) step1->step2 step3 Purify mAb-PEG-Azide conjugate step2->step3 step5 Perform 'Click Chemistry' (CuAAC or SPAAC) step3->step5 step4 Prepare alkyne-modified cytotoxic drug step4->step5 step6 Purify final Antibody-Drug Conjugate (ADC) step5->step6 end Final ADC step6->end

Caption: General workflow for ADC synthesis using this compound.

References

Understanding the role of the PEG5 spacer in bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of the PEG5 Spacer in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the choice of a chemical linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of the resulting bioconjugate. Among the array of linkers available, polyethylene glycol (PEG) spacers have become a cornerstone technology. This guide focuses specifically on the role and applications of the discrete PEG5 spacer—a chain composed of five ethylene glycol units. A PEG5 linker offers a unique balance of hydrophilicity, defined length, and flexibility, making it a valuable tool in the development of sophisticated biomolecules like antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and various diagnostic agents.[1] This document will provide a comprehensive overview of the quantitative impact of PEG5 on bioconjugate properties, detailed experimental protocols for its use, and visualizations of its role in key experimental workflows.

Core Concepts: The Advantages of the PEG5 Spacer

The incorporation of a PEG5 spacer into a bioconjugate imparts several beneficial properties that can significantly enhance its therapeutic and diagnostic potential. These advantages are rooted in the fundamental chemical nature of the polyethylene glycol chain.

  • Enhanced Solubility and Stability : Many potent therapeutic payloads are hydrophobic, which can lead to aggregation and poor stability in aqueous environments.[2] The hydrophilic nature of the PEG5 spacer, with its repeating ether oxygen units, forms hydrogen bonds with water molecules, creating a hydration shell around the hydrophobic molecule. This PEGylation process increases the overall hydrophilicity of the conjugate, thereby improving its aqueous solubility and preventing aggregation.

  • Improved Pharmacokinetics : PEGylation can significantly alter the pharmacokinetic profile of a bioconjugate. The increased hydrodynamic radius of the PEGylated molecule can reduce renal clearance, leading to a longer circulation half-life. This prolonged exposure can enhance the therapeutic window and allow for less frequent dosing.

  • Reduced Immunogenicity : The flexible PEG5 chain can create a protective hydrophilic shield around the bioconjugate, masking immunogenic epitopes from the host's immune system. This can lead to a reduced immune response and increased in vivo stability.

  • Precise Spacing and Minimized Steric Hindrance : The well-defined length of a discrete PEG5 spacer provides precise spatial control between the conjugated molecules. This is crucial in applications like ADCs, where the linker must ensure that the cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen. In PROTACs, the linker length is critical for optimally orienting the target protein and the E3 ligase for effective ternary complex formation. Compared to longer PEG chains, the shorter PEG5 spacer is less likely to interfere with the biological activity or binding affinity of the parent molecule.

Quantitative Data on the Impact of PEG5 Spacers

The decision to incorporate a PEG5 spacer is often driven by quantifiable improvements in the properties of the bioconjugate. While specific quantitative data for PEG5 linkers is not as prevalent in the public domain as for other PEG lengths, the following tables summarize representative data on the impact of short PEG spacers on key parameters of bioconjugates. Researchers are encouraged to perform their own assessments to determine the precise impact on their specific molecule.

Table 1: Impact of PEG Spacer Length on Solubility Enhancement

Hydrophobic MoleculeLinkerFold Increase in Aqueous Solubility (Approximate)Reference
Poorly water-soluble drugPEG510 - 50
CamptothecinShort PEG> 100General Knowledge
PaclitaxelShort PEG> 20General Knowledge

Table 2: Impact of PEG Spacer Length on ADC Drug-to-Antibody Ratio (DAR)

AntibodyPayloadLinker TypeAverage DARReference
TrastuzumabMMAEMaleimide-PEG4-3.8
TrastuzumabMMAEMaleimide-PEG8-4.8
TrastuzumabMMAEMaleimide-PEG12-3.7
Anti-CD30AuristatinCysteine-reactive with varying PEG lengthsDAR increased with intermediate PEG lengths (PEG6, PEG8, PEG12) compared to shorter (PEG4) and longer (PEG24) spacers.

Table 3: Impact of PEG Spacer Length on ADC Hydrophobicity

ADCLinkerHIC Retention Time (min)Reference
ADC-1Non-PEGylated25.3
ADC-2PEG321.8
ADC-3PEG818.5

Note: A shorter retention time on a Hydrophobic Interaction Chromatography (HIC) column indicates lower hydrophobicity.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of PEG5 spacers in bioconjugation.

Protocol 1: Conjugation of a Protein to a Small Molecule using DBCO-PEG5-NHS Ester

This protocol describes a two-step copper-free click chemistry approach to conjugate a protein with available primary amines (e.g., lysine residues) to a small molecule containing an azide group.

Materials:

  • Protein A (or other protein of interest)

  • DBCO-PEG5-NHS ester

  • Azide-functionalized small molecule

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 140 mM Sodium Phosphate Buffer, pH 8.4

  • Size-Exclusion Chromatography (SEC) column

  • Reaction vessels and stirring equipment

Procedure:

Step 1: Labeling of Protein with DBCO-PEG5-NHS Ester

  • Prepare Protein Solution: Dilute the Protein A stock solution (e.g., 50 mg/mL) with 140 mM sodium phosphate buffer (pH 8.4) to a final concentration of 10 mg/mL.

  • Prepare Linker Stock Solution: Prepare a 50 mM stock solution of DBCO-PEG5-NHS ester in anhydrous DMSO.

  • Initiate Conjugation: Add the DBCO-PEG5-NHS ester stock solution dropwise to the Protein A solution while gently stirring. A molar ratio of 15:1 (linker:protein) is a good starting point.

  • Incubation: Allow the reaction to proceed for 12 hours at room temperature with gentle stirring.

  • Purification: Remove excess, unreacted DBCO-PEG5-NHS ester using a size-exclusion chromatography (SEC) column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).

Step 2: Click Reaction with Azide-Functionalized Small Molecule

  • Combine Reactants: Add the azide-functionalized small molecule to the purified DBCO-labeled protein solution. A 5- to 10-fold molar excess of the azide molecule is recommended.

  • Incubation: Allow the click reaction to proceed for 1-4 hours at room temperature.

  • Final Purification: Purify the final conjugate using SEC or another suitable chromatographic method to remove the excess azide-containing molecule.

  • Characterization: Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by SEC-HPLC to assess purity.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using a Maleimide-PEG5-NHS Ester Linker

This protocol outlines the synthesis of an ADC by first reacting the NHS ester end of the linker with the antibody's lysine residues, followed by conjugation of a thiol-containing drug to the maleimide group.

Materials:

  • Monoclonal antibody (mAb)

  • Maleimide-PEG5-NHS ester

  • Thiol-containing cytotoxic drug

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Conjugation Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

Step 1: Activation of the Antibody with the Linker

  • Prepare Antibody: Prepare the antibody solution at a concentration of 5-10 mg/mL in Conjugation Buffer.

  • Prepare Linker Solution: Immediately before use, dissolve the Maleimide-PEG5-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Purification: Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.

Step 2: Conjugation of the Drug to the Activated Antibody

  • Prepare Drug Solution: Dissolve the thiol-containing drug in a minimal amount of a compatible organic solvent (e.g., DMSO).

  • Conjugation Reaction: Immediately add the drug solution to the purified maleimide-activated antibody. A 1.5- to 5-fold molar excess of the drug per maleimide group is typically used.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To quench any unreacted maleimide groups, add an excess of a thiol-containing molecule like N-acetyl cysteine and incubate for 30 minutes.

  • Final Purification: Purify the ADC from unreacted drug and other small molecules using a desalting column or SEC.

  • Characterization: Characterize the final ADC for protein concentration, drug-to-antibody ratio (DAR) using techniques like HIC or UV-Vis spectroscopy, and aggregation using SEC.

Visualizations of Workflows and Logical Relationships

Graphviz diagrams are provided below to illustrate key experimental workflows and the logical relationships of the PEG5 spacer in bioconjugation.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Drug Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody (mAb-NH2) activated_mAb Maleimide-PEG5-mAb mAb->activated_mAb + Linker (pH 7.2-7.5) linker Maleimide-PEG5-NHS Ester linker->activated_mAb ADC Antibody-Drug Conjugate (ADC) activated_mAb->ADC + Drug-SH drug Thiol-containing Drug (Drug-SH) drug->ADC purification Purification (e.g., SEC) ADC->purification characterization Characterization (DAR, Purity) purification->characterization PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_function Biological Function poi_ligand Protein of Interest (POI) Ligand (with alkyne) click_reaction Click Chemistry (e.g., CuAAC or SPAAC) poi_ligand->click_reaction e3_ligand E3 Ligase Ligand (with azide) e3_ligand->click_reaction peg_linker PEG5 Linker (incorporated in one of the ligands) protac PROTAC Molecule click_reaction->protac ternary_complex Ternary Complex Formation (POI-PROTAC-E3 Ligase) protac->ternary_complex ubiquitination POI Ubiquitination ternary_complex->ubiquitination degradation Proteasomal Degradation of POI ubiquitination->degradation PEG5_Advantages cluster_properties Physicochemical Properties cluster_pharma Pharmacological Properties cluster_functional Functional Properties PEG5 PEG5 Spacer in Bioconjugate solubility Increased Solubility PEG5->solubility stability Enhanced Stability PEG5->stability aggregation Reduced Aggregation PEG5->aggregation pk Improved Pharmacokinetics (Longer Half-life) PEG5->pk immunogenicity Reduced Immunogenicity PEG5->immunogenicity spacing Precise Spacing PEG5->spacing steric_hindrance Minimized Steric Hindrance PEG5->steric_hindrance

References

Azido-PEG5-CH2CO2H: An In-depth Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the world of bioconjugation, the selection of an appropriate linker is a critical determinant of success. Among the myriad of options, Azido-PEG5-CH2CO2H has emerged as a versatile and widely utilized tool. This guide provides a comprehensive overview of its properties, applications, and the methodologies for its use, with a focus on enabling beginners to confidently incorporate this linker into their workflows.

Core Concepts: Structure and Functionality

This compound is a heterobifunctional linker featuring three key components: an azide group (N3), a five-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid (-COOH). This specific arrangement of functional groups imparts a unique set of properties that are highly advantageous in bioconjugation.

The azide group is a key participant in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1] Specifically, the azide readily undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne to form a stable triazole linkage.[2] It can also participate in strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free alternative, with strained alkynes like DBCO or BCN.[3][4]

The polyethylene glycol (PEG) spacer is a hydrophilic chain that enhances the solubility and reduces aggregation of the resulting bioconjugate.[5] The discrete length of five PEG units ensures a homogeneous product, which is crucial for reproducibility in therapeutic applications.

The terminal carboxylic acid provides a handle for conjugation to primary amines, such as the lysine residues on proteins or antibodies, through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide activators like EDC.

Physicochemical and Bioconjugation Properties

A clear understanding of the quantitative aspects of this compound is essential for designing and executing successful bioconjugation experiments. The following tables summarize its key properties and typical reaction conditions for its primary applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC12H23N3O7
Molecular Weight321.33 g/mol
PurityTypically ≥95%
SolubilitySoluble in water and most organic solvents
StorageRecommended at -20°C, protected from light

Table 2: Typical Reaction Conditions for Bioconjugation

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Amide Bond Formation (with Primary Amines)
Reactants Azide-functionalized molecule, Alkyne-functionalized moleculeAzide-functionalized molecule, Strained Alkyne (e.g., DBCO, BCN)Carboxylic acid-functionalized molecule, Amine-functionalized molecule
Catalyst/Activator Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate)NoneCarbodiimide (e.g., EDC) and often an additive (e.g., NHS)
Solvent Aqueous buffers (e.g., PBS), DMSO, DMFAqueous buffers (e.g., PBS), DMSO, DMFAqueous buffers (e.g., PBS), DMSO, DMF
pH 4-114-107-8.5
Temperature Room TemperatureRoom TemperatureRoom Temperature
Reaction Time 30 minutes to 48 hours1 to 24 hours2 to 12 hours
Typical Molar Ratio 1:1 to 1.5:1 (Azide:Alkyne)1.5:1 to 3:1 (Strained Alkyne:Azide)1.5:1 to 5:1 (Activating agents:Carboxylic acid)

Key Applications in Drug Development

The unique trifecta of an azide, a PEG spacer, and a carboxylic acid makes this compound a valuable linker in the development of complex biomolecules, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. This compound can be employed to link the antibody to the drug. The carboxylic acid end can be coupled to lysine residues on the antibody, while the azide end can be "clicked" to an alkyne-modified drug molecule. The PEG spacer helps to improve the pharmacokinetic properties of the ADC.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. This compound can serve as the linker connecting the target protein binder to the E3 ligase ligand. For instance, the carboxylic acid can be attached to the E3 ligase ligand, and the azide can be conjugated to the protein binder via click chemistry.

Experimental Protocols

The following are detailed, representative protocols for the key bioconjugation reactions involving this compound. It is important to note that these protocols may require optimization for specific molecules and applications.

Protocol 1: Amine-Reactive Labeling of a Protein with this compound

This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines on a protein.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO immediately before use.

  • Reaction Setup:

    • To the protein solution, add the this compound stock solution to achieve a 5-20 fold molar excess.

    • Add the EDC and NHS stock solutions to the reaction mixture to achieve a final concentration of 5-10 mM each.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.

  • Purification:

    • Purify the azide-labeled protein using a size-exclusion chromatography column to remove unreacted linker and byproducts.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between an azide-functionalized molecule and an alkyne-functionalized molecule.

Materials:

  • Azide-functionalized molecule (e.g., azide-labeled protein from Protocol 1)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper(I) stabilizing ligand)

  • Reaction Buffer: PBS, pH 7.4

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO).

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.

    • If using, prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a reaction tube, combine the azide-functionalized molecule and the alkyne-functionalized molecule (typically at a 1:1.5 molar ratio of azide to alkyne).

    • If using THPTA, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

    • Add the CuSO₄ (or CuSO₄/THPTA mixture) to the reaction to a final concentration of 1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Purify the resulting conjugate using an appropriate chromatography method to remove excess reagents and catalyst.

  • Characterization:

    • Analyze the final product by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation.

Visualizing the Workflow

Diagrams can provide a clear visual representation of the complex processes involved in bioconjugation. The following diagrams, created using the DOT language for Graphviz, illustrate the key workflows described in this guide.

experimental_workflow_amide_coupling cluster_reactants Reactants cluster_activation Activation cluster_reaction Reaction cluster_product Product Protein Protein (with primary amines) Conjugation Amide Bond Formation Protein->Conjugation Linker This compound Linker->Conjugation EDC_NHS EDC / NHS EDC_NHS->Conjugation Azide_Protein Azide-Labeled Protein Conjugation->Azide_Protein

Amide coupling workflow for protein labeling.

experimental_workflow_click_chemistry cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_product Product Azide_Protein Azide-Labeled Protein Click_Reaction CuAAC Click Reaction Azide_Protein->Click_Reaction Alkyne_Molecule Alkyne-Modified Molecule Alkyne_Molecule->Click_Reaction Copper_Catalyst Cu(I) Catalyst (CuSO4 + NaAsc) Copper_Catalyst->Click_Reaction Final_Conjugate Final Bioconjugate Click_Reaction->Final_Conjugate

CuAAC click chemistry workflow for bioconjugation.

logical_relationship_adc_synthesis cluster_components ADC Components cluster_modifications Modifications cluster_conjugation Conjugation cluster_product Final Product Antibody Monoclonal Antibody Amine_Coupling Amine Coupling (Antibody Lysines) Antibody->Amine_Coupling Drug Cytotoxic Drug Alkyne_Modification Alkyne Modification (on Drug) Drug->Alkyne_Modification Linker This compound Linker->Amine_Coupling Click_Chemistry Click Chemistry (CuAAC or SPAAC) Amine_Coupling->Click_Chemistry Azide-functionalized Antibody Alkyne_Modification->Click_Chemistry Alkyne-functionalized Drug ADC Antibody-Drug Conjugate Click_Chemistry->ADC

Logical steps in ADC synthesis.

References

Methodological & Application

Application Notes and Protocols for Antibody Conjugation using Azido-PEG5-CH2CO2H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent modification of antibodies with Azido-PEG5-CH2CO2H. This bifunctional linker serves as a cornerstone for a two-step conjugation strategy, enabling the precise attachment of various molecules to an antibody. The initial step involves the formation of a stable amide bond between the carboxyl group of the PEG linker and primary amines (e.g., ε-amino group of lysine residues) on the antibody. This reaction introduces a polyethylene glycol (PEG) spacer terminating in a bioorthogonal azide group.

The incorporated azide moiety is a versatile chemical handle for subsequent "click chemistry" reactions. It can be efficiently and specifically conjugated to a molecule of interest—such as a fluorophore, biotin, or a therapeutic drug—that has been modified with a terminal alkyne or a strained cyclooctyne (e.g., DBCO, BCN). This modular approach is particularly valuable in the development of antibody-drug conjugates (ADCs) and other precisely functionalized immunoconjugates, offering control over linker chemistry and payload attachment.[1] The PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.[]

Principle of the Method

The conjugation process is a two-stage procedure. The first stage is the amine labeling of the antibody with the this compound linker. The second stage is the azide-alkyne cycloaddition , a click chemistry reaction to attach the molecule of interest.

  • Amine Labeling: The carboxylic acid group of this compound is first activated in situ to an N-hydroxysuccinimide (NHS) ester using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (or Sulfo-NHS for improved water solubility). This activated linker then reacts with primary amines on the antibody, primarily the side chains of lysine residues, to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[3][4]

  • Azide-Alkyne Cycloaddition (Click Chemistry): The newly introduced azide group on the antibody serves as a handle for a highly specific and efficient reaction with an alkyne-modified molecule. This can be achieved through two primary methods:

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry reaction where the azide reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO). This method is bioorthogonal and avoids the use of a potentially cytotoxic copper catalyst.[5]

    • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves a terminal alkyne and a copper(I) catalyst, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

Quantitative Data Summary

The following table summarizes key quantitative parameters for a typical antibody labeling protocol. Note that these values may require optimization depending on the specific antibody and desired degree of labeling.

ParameterRecommended RangeNotes
Antibody Concentration 1-10 mg/mLHigher concentrations generally lead to better labeling efficiency.
Antibody Purity >95%Should be free of amine-containing stabilizers like BSA or gelatin.
Molar Ratio (Linker:Antibody) 10:1 to 50:1A higher molar excess may be needed for dilute antibody solutions.
Reaction pH 7.2 - 8.5Optimal for NHS ester reaction with primary amines.
Reaction Temperature Room Temperature or 4°C4°C is recommended for sensitive antibodies to maintain their integrity.
Reaction Time (Amine Labeling) 30-60 minutes at RT, 2 hours at 4°CIncubation time can be adjusted to control the degree of labeling.
Reaction Time (SPAAC) 4-12 hoursCan be extended to improve conjugation efficiency.
Typical Degree of Labeling (DOL) 2 - 6 linkers per antibodyVaries with reaction conditions and antibody; can be determined by mass spectrometry.

Experimental Protocols

Part 1: Antibody Preparation

This initial phase is critical to ensure the antibody is in a suitable buffer and concentration for efficient conjugation.

Materials:

  • Antibody of interest

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spin Desalting Columns (e.g., Zeba Spin Desalting Columns) or Dialysis Cassettes (10K MWCO)

  • Protein concentrators (e.g., Amicon Ultra Centrifugal Filters)

Procedure:

  • Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer, glycine) or stabilizers like BSA, it must be purified.

    • Use a spin desalting column or dialysis to exchange the antibody into an amine-free buffer such as PBS at pH 7.2-7.4.

  • Concentration: Adjust the antibody concentration to 1-10 mg/mL using a protein concentrator.

  • Quantification: Determine the final antibody concentration using a NanoDrop spectrophotometer (at 280 nm) or a Bradford protein assay.

Part 2: Azide Labeling of Antibody

This protocol describes the activation of this compound and its conjugation to the antibody.

Materials:

  • Prepared Antibody (in PBS, pH 7.4)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin Desalting Columns or Dialysis Cassettes

Procedure:

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare 100 mM stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water.

  • Activation of Linker: In a microcentrifuge tube, combine the reagents in the following order to achieve a 20-fold molar excess of the linker over the antibody.

    • Calculated volume of 10 mM this compound.

    • Add 1.2 equivalents (relative to the linker) of 100 mM Sulfo-NHS.

    • Add 1.2 equivalents (relative to the linker) of 100 mM EDC.

    • Vortex briefly and incubate for 15 minutes at room temperature to activate the carboxylic acid.

  • Labeling Reaction:

    • Add the activated linker solution to the prepared antibody solution. Ensure the final DMSO concentration does not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts using a spin desalting column or by dialyzing against PBS, pH 7.4. The purified azide-labeled antibody is now ready for the click chemistry step or can be stored at 4°C for short-term use or at -20°C for long-term storage.

Part 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of the azide-labeled antibody with a DBCO-functionalized molecule.

Materials:

  • Azide-labeled antibody

  • DBCO-functionalized molecule of interest (e.g., DBCO-Fluorophore)

  • Anhydrous DMSO

  • PBS, pH 7.4

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of the DBCO-functionalized molecule in anhydrous DMSO.

  • Click Reaction:

    • To the azide-labeled antibody solution, add a 2-4 fold molar excess of the DBCO-functionalized molecule.

    • Incubate the reaction overnight at 4°C or for 4-12 hours at room temperature.

  • Purification: Purify the final antibody conjugate to remove unreacted DBCO-molecule using size-exclusion chromatography (SEC) or affinity chromatography, depending on the nature of the antibody and the conjugated molecule.

Visualization of Workflows

The following diagrams illustrate the key experimental workflows described in this protocol.

G cluster_prep Part 1: Antibody Preparation start Antibody in Storage Buffer buffer_exchange Buffer Exchange (PBS, pH 7.4) start->buffer_exchange Remove amines/ stabilizers concentrate Concentrate Antibody (1-10 mg/mL) buffer_exchange->concentrate quantify Quantify Antibody (A280 or Bradford) concentrate->quantify prepped_ab Prepared Antibody quantify->prepped_ab

Caption: Workflow for antibody preparation prior to conjugation.

G cluster_labeling Part 2 & 3: Conjugation Workflow prepped_ab Prepared Antibody reaction1 Amine Labeling Reaction (RT, 30-60 min) prepped_ab->reaction1 linker This compound + EDC/Sulfo-NHS linker->reaction1 dbco_mol DBCO-Molecule reaction2 SPAAC Reaction (4°C, Overnight) dbco_mol->reaction2 quench1 Quench Reaction (Tris Buffer) reaction1->quench1 purify1 Purify Azide-Ab (Desalting/Dialysis) quench1->purify1 azide_ab Azide-Labeled Antibody purify1->azide_ab azide_ab->reaction2 purify2 Purify Final Conjugate (SEC/Affinity) reaction2->purify2 final_product Final Antibody Conjugate purify2->final_product

Caption: Two-stage workflow for antibody conjugation.

G cluster_pathway Chemical Signaling Pathway Ab Antibody (with -NH2 groups) AzideAb Azide-Labeled Antibody Ab->AzideAb Linker Azido-PEG5-COOH ActivatedLinker Azido-PEG5-NHS Ester Linker->ActivatedLinker EDC, Sulfo-NHS ActivatedLinker->AzideAb Amide Bond Formation pH 7.2-8.5 FinalConjugate Final Antibody Conjugate AzideAb->FinalConjugate DBCO DBCO-Molecule DBCO->FinalConjugate SPAAC (Click Chemistry)

Caption: Chemical pathway for antibody conjugation.

References

Application Notes and Protocols for EDC/NHS Coupling of Azido-PEG5-CH2CO2H to Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the covalent coupling of Azido-PEG5-CH2CO2H to primary amine-containing molecules using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method is a cornerstone in bioconjugation for the development of therapeutic agents, diagnostic tools, and functionalized materials.

Introduction

The heterobifunctional linker, this compound, offers a versatile platform for bioconjugation. The terminal carboxylic acid allows for covalent attachment to primary amines via a stable amide bond, while the azido group enables subsequent modification through "click chemistry," such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The polyethylene glycol (PEG) spacer enhances water solubility and can reduce steric hindrance of the conjugated molecules.[1]

EDC/NHS chemistry is a widely used "zero-length" crosslinking method, meaning no part of the EDC or NHS molecules is incorporated into the final product.[2] EDC activates the carboxyl group of the this compound, which then reacts with NHS to form a more stable, amine-reactive NHS ester. This intermediate readily reacts with primary amines at physiological pH to form a covalent amide bond.[2]

Reaction Mechanism and Experimental Workflow

The coupling process is a two-step reaction that begins with the activation of the carboxylic acid and culminates in the formation of a stable amide bond with the amine-containing molecule.

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.0) Azido-PEG-COOH This compound O-acylisourea O-acylisourea Intermediate (unstable) Azido-PEG-COOH->O-acylisourea + EDC EDC EDC NHS_ester Amine-Reactive NHS Ester (semi-stable) O-acylisourea->NHS_ester + NHS NHS NHS / sulfo-NHS Conjugate Azido-PEG-NH-R (Stable Amide Bond) NHS_ester->Conjugate + R-NH2 Amine R-NH2 (Protein, Peptide, etc.)

Diagram 1: EDC/NHS Reaction Mechanism.

A typical experimental workflow involves the activation of the this compound, followed by the coupling to the amine-containing molecule, quenching of the reaction, and finally, purification of the conjugate.

G Start Start Activate Activate this compound with EDC and NHS (15-30 min, RT) Start->Activate Couple Add Amine-Containing Molecule (2h RT or overnight at 4°C) Activate->Couple Quench Quench Reaction (e.g., with Hydroxylamine or Tris) Couple->Quench Purify Purify Conjugate (Desalting, SEC, or Dialysis) Quench->Purify Characterize Characterize Conjugate (SDS-PAGE, MS, HPLC) Purify->Characterize End End Characterize->End

Diagram 2: Experimental Workflow.

Quantitative Data and Reaction Parameters

The efficiency of the coupling reaction is dependent on several factors, including the molar ratios of the reagents, pH, and reaction time. The following tables provide recommended starting conditions for the optimization of your specific conjugation.

Table 1: Recommended Molar Ratios of Reagents

ReagentMolar Ratio (relative to this compound)Purpose
EDC2-10 fold excessActivation of the carboxyl group.[3]
NHS/sulfo-NHS2-10 fold excessStabilization of the activated intermediate.[3]
Amine-Molecule1-10 fold excess (Linker:Amine)Conjugation to the activated linker.

Table 2: Recommended Reaction Conditions

ParameterRecommended RangeNotes
Activation Step
pH4.5 - 6.0MES buffer is recommended.
TemperatureRoom Temperature
Time15 - 30 minutes
Coupling Step
pH7.2 - 8.0Phosphate-buffered saline (PBS) is commonly used.
TemperatureRoom Temperature or 4°C
Time2 hours to overnight
Quenching Step
Reagent10-50 mM Hydroxylamine, Tris, or Glycine
Time15 - 30 minutes

Experimental Protocols

The following are detailed protocols for the activation of this compound and its subsequent conjugation to an amine-containing molecule in an aqueous environment.

Materials and Reagents
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Amine-containing molecule (e.g., protein, peptide)

  • Desalting columns or dialysis cassettes for purification

Protocol 1: Two-Step Aqueous Conjugation

This protocol is recommended to minimize polymerization or self-conjugation of molecules containing both carboxyl and amine groups.

Step 1: Activation of this compound

  • Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening the vials.

  • Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

  • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

  • Add EDC and NHS/sulfo-NHS to the this compound solution. Refer to Table 1 for recommended molar ratios.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Amine-Containing Molecule

  • Immediately after activation, the activated PEG linker can be used for conjugation. For sensitive applications, removal of excess EDC and NHS can be performed using a desalting column equilibrated with Coupling Buffer.

  • Dissolve the amine-containing molecule (e.g., protein) in Coupling Buffer. The optimal pH for the reaction with the NHS-activated linker is 7.2-8.0.

  • Add the activated PEG linker solution to the protein solution. The molar ratio of the activated linker to the protein should be optimized for the specific application (see Table 1).

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching the Reaction

  • Quench the reaction by adding a quenching solution to a final concentration of 10-50 mM.

  • Incubate for 30 minutes at room temperature. Hydroxylamine will hydrolyze unreacted NHS esters, while Tris or glycine will react with them.

Step 4: Purification of the Conjugate

  • Purify the conjugate to remove excess reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePotential Cause(s)Suggested Solution(s)
Low Conjugation Efficiency Inactive EDC/NHS due to hydrolysis. Hydrolysis of the NHS-ester. Incorrect buffer pH.Use fresh, properly stored reagents. Perform the conjugation step immediately after activation. Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.0.
Aggregation of Conjugate High degree of labeling. Hydrophobic interactions.Reduce the molar ratio of the PEG linker to the target molecule. Include additives like arginine or Tween-20 in the buffer.
Precipitation during reaction Poor solubility of reactants or products.For aqueous reactions, ensure the biomolecule is at a suitable concentration.

Characterization of the Conjugate

The successful conjugation and purity of the final product can be assessed using various analytical techniques:

  • SDS-PAGE: To visualize the increase in molecular weight of the protein after PEGylation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the conjugate and determine the degree of PEGylation.

  • HPLC (Size-Exclusion or Reverse-Phase): To assess the purity of the conjugate and separate it from unreacted molecules.

  • FTIR Spectroscopy: To detect the formation of the amide bond.

  • NMR Spectroscopy: Can be used to confirm the structure of the conjugate, particularly for smaller molecules.

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively utilize EDC/NHS chemistry for the successful conjugation of this compound to amine-containing molecules for a wide range of applications.

References

Step-by-Step Guide to PROTAC Synthesis using Azido-PEG5-CH2CO2H

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers in Drug Development

This document provides a comprehensive, step-by-step guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the heterobifunctional linker, Azido-PEG5-CH2CO2H. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of targeted protein degradation.

PROTACs are innovative molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The selection of the linker is critical as its length, flexibility, and chemical properties significantly influence the efficacy of the PROTAC. This compound is a versatile polyethylene glycol (PEG)-based linker that offers a balance of hydrophilicity, improving solubility, and a defined length for optimal ternary complex formation. Its terminal azide and carboxylic acid groups allow for sequential and specific conjugation to the POI and E3 ligase ligands through well-established chemical reactions.

This guide will focus on the synthesis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a well-validated target in oncology, using a derivative of the BET inhibitor JQ1 as the POI ligand and pomalidomide as the E3 ligase (Cereblon) ligand.

PROTAC-Mediated Protein Degradation Signaling Pathway

The synthesized PROTAC facilitates the degradation of the target protein, in this case, BRD4, through the ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination Cascade cluster_3 Proteasomal Degradation PROTAC PROTAC (JQ1-PEG5-Pomalidomide) Ternary_Complex BRD4-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Binds BRD4 BRD4 (POI) BRD4->Ternary_Complex Binds CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex Binds Poly_Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Poly_Ub_BRD4 Poly-ubiquitination E1 E1 Ubiquitin Activating Enzyme E2 E2 Ubiquitin Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Recruited to Ub Ubiquitin Ub->E1 Activates Proteasome 26S Proteasome Poly_Ub_BRD4->Proteasome Recognized by Degraded_BRD4 Degraded BRD4 (Peptides) Proteasome->Degraded_BRD4 Degrades

Caption: PROTAC-mediated degradation of BRD4.

Experimental Workflow for PROTAC Synthesis

The synthesis of the BRD4-targeting PROTAC is a multi-step process that involves the synthesis of the individual building blocks followed by their conjugation. The overall workflow is depicted below.

PROTAC_Synthesis_Workflow cluster_synthesis Building Block Synthesis cluster_conjugation PROTAC Assembly cluster_analysis Purification and Characterization Pomalidomide_NH2 Pomalidomide with Amine Linker Amide_Coupling Step 1: Amide Coupling (Pomalidomide-Linker) Pomalidomide_NH2->Amide_Coupling JQ1_Alkyne JQ1 with Alkyne Handle Click_Chemistry Step 2: CuAAC Click Chemistry (Linker-JQ1) JQ1_Alkyne->Click_Chemistry Amide_Coupling->Click_Chemistry Pomalidomide-PEG5-Azide Intermediate Final_PROTAC Final PROTAC Click_Chemistry->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (NMR, MS) Purification->Characterization Azido_PEG5_COOH This compound Azido_PEG5_COOH->Amide_Coupling

Caption: General workflow for the synthesis of a BRD4-targeting PROTAC.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of high purity and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates or by liquid chromatography-mass spectrometry (LC-MS). Purification of compounds can be performed by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC). Characterization of synthesized compounds should be done using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Step 1: Synthesis of Pomalidomide-PEG5-Azide Intermediate via Amide Coupling

This step involves the formation of an amide bond between the carboxylic acid of this compound and an amine-functionalized pomalidomide derivative.

Protocol:

  • To a solution of amine-functionalized pomalidomide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add this compound (1.1 eq).

  • Add the coupling agent HATU (1.2 eq) and the non-nucleophilic base diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the Pomalidomide-PEG5-Azide intermediate.

Step 2: Synthesis of the Final PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This step, a "click chemistry" reaction, joins the azide-functionalized pomalidomide-linker intermediate with an alkyne-modified JQ1 derivative.

Protocol:

  • In a reaction vial, dissolve the Pomalidomide-PEG5-Azide intermediate (1.0 eq) and the alkyne-modified JQ1 (1.05 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water or DMF).

  • Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 eq), and a reducing agent, such as sodium ascorbate (0.2 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the PROTAC molecule by preparative HPLC to obtain the final product.

Purification and Characterization

The final PROTAC should be purified to >95% purity as determined by analytical HPLC. The structure and identity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.[1][2]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis and activity of a BRD4-targeting PROTAC with a PEG linker. The data is compiled from literature reports and serves as a representative example.

ParameterValueReference
Synthesis Yields
Amide Coupling Step60-80%[3]
CuAAC Click Chemistry Step55-90%[4]
Overall Yield33-72%Calculated
Purity
Final PROTAC Purity (HPLC)>95%
Biological Activity
BRD4 Degradation (DC50)<1 nM - 100 nM
Cell Growth Inhibition (IC50)pM to nM range
Characterization
¹H NMRConforms to expected structure
Mass Spectrometry (MS)m/z matches calculated value

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. IC50 is the concentration of the PROTAC required to inhibit 50% of cell growth. These values are highly dependent on the specific cell line and experimental conditions.

Conclusion

This guide provides a detailed protocol for the synthesis of a BRD4-targeting PROTAC using the versatile linker, this compound. By following these steps, researchers can reliably synthesize and characterize novel PROTAC molecules for targeted protein degradation studies. The modular nature of this synthetic approach allows for the facile substitution of the POI and E3 ligase ligands, enabling the rapid development of new therapeutic candidates. The provided diagrams and quantitative data serve as valuable resources for planning and executing these experiments.

References

Application Notes and Protocols for Protein Labeling with Azido-PEG5-CH2CO2H for Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and covalent labeling of proteins is fundamental for visualizing and understanding their roles in complex biological systems. Bioorthogonal chemistry, particularly the azide-alkyne cycloaddition "click chemistry," provides a powerful toolkit for this purpose.[1][2] This document details the application of Azido-PEG5-CH2CO2H, a versatile linker, for labeling proteins for subsequent imaging.

This compound is a hydrophilic polyethylene glycol (PEG) derivative containing two key functional groups: a terminal azide (N₃) and a carboxylic acid (-COOH).[3][4] This structure allows for a two-pronged approach to protein labeling:

  • Direct Conjugation: The carboxylic acid can be activated to form a stable amide bond with primary amines (e.g., lysine residues) on the protein surface.[3]

  • Click Chemistry Ligation: The azide group serves as a bioorthogonal handle that can react specifically with an alkyne-modified reporter molecule (e.g., a fluorophore) via click chemistry.

This dual functionality, combined with the solubility-enhancing properties of the PEG spacer, makes this compound a valuable tool for preparing proteins for advanced imaging applications.

Experimental Protocols

Two primary strategies for labeling proteins using an azide handle for imaging are presented below: direct labeling of purified proteins and metabolic incorporation in live cells.

Protocol 1: Direct Amine-Reactive Labeling of Purified Proteins

This protocol describes the covalent attachment of the this compound linker to purified proteins via its carboxylic acid group, followed by click chemistry with a fluorescent alkyne probe.

Materials and Reagents:

  • Purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Fluorescent probe with a strained alkyne (e.g., DBCO-Fluorophore, BCN-Fluorophore) for copper-free click chemistry

  • Reaction Buffer: PBS or other amine-free buffer

  • Desalting columns or dialysis equipment for purification

Methodology:

Step 1: Activation of this compound with EDC/NHS

  • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO to prepare a 10-20 mM stock solution.

  • Combine the reagents in a 1:1.2:1.5 molar ratio (Azido-PEG-COOH : EDC : NHS).

  • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

Step 2: Conjugation to the Target Protein

  • Adjust the concentration of the purified protein to 1-5 mg/mL in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Add the activated Azido-PEG5-NHS ester solution to the protein solution. A typical starting molar excess of the linker to the protein is 10-20 fold, but this should be optimized for the specific protein to avoid excessive labeling.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Purification of the Azide-Labeled Protein

  • Remove the excess, unreacted linker and byproducts by running the reaction mixture through a desalting column or by dialysis against PBS.

  • Confirm the successful incorporation of the azide handle using techniques like SDS-PAGE (which may show a slight shift in molecular weight) or mass spectrometry.

Step 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • To the purified azide-labeled protein, add the strained alkyne-fluorophore (e.g., DBCO-Cy5) at a 2-5 fold molar excess.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the final fluorescently labeled protein conjugate using a desalting column or dialysis to remove the excess fluorophore.

  • The labeled protein is now ready for imaging experiments.

Protocol 2: Metabolic Labeling and Imaging in Live Cells

This method introduces an azide handle into proteins biosynthetically within living cells. This is achieved by providing cells with an unnatural amino acid or sugar analog containing an azide group. The azide-modified proteins are then visualized by reacting them with a strained alkyne-fluorophore via copper-free click chemistry.

Materials and Reagents:

  • Cell line of interest and appropriate culture medium

  • Azide-modified metabolic precursor (e.g., L-Azidohomoalanine (AHA) to label newly synthesized proteins, or an azido-sugar like Ac₄GalNAz for glycoproteins)

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS), if imaging intracellular targets

  • Strained alkyne-fluorophore (e.g., DBCO-Alexa Fluor 647, BCN-Cy5)

  • Fluorescence microscope

Methodology:

Step 1: Metabolic Incorporation of the Azide Handle

  • Culture cells to the desired confluency.

  • Replace the standard culture medium with a medium containing the azide-modified precursor. For AHA, methionine-free medium supplemented with 25-50 µM L-AHA is typically used. For Ac₄GalNAz, supplement the regular medium with 25-50 µM Ac₄GalNAz.

  • Incubate the cells for a period ranging from 4 to 48 hours, depending on the protein turnover rate and experimental goals.

Step 2: Cell Fixation and Permeabilization

  • Wash the cells three times with PBS to remove the excess metabolic precursor.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells again three times with PBS.

  • (Optional) If targeting intracellular proteins, permeabilize the cells with a suitable buffer for 10-15 minutes.

Step 3: SPAAC Reaction for Fluorescence Labeling

  • Prepare a staining solution containing the strained alkyne-fluorophore in PBS. A typical concentration is between 20-50 µM.

  • Incubate the fixed (and permeabilized, if applicable) cells with the alkyne-fluorophore solution for 1-2 hours at room temperature, protected from light.

  • Wash the cells three to five times with PBS to remove any unbound fluorophore.

Step 4: Imaging

  • Mount the coverslips on microscope slides.

  • Visualize the fluorescently labeled proteins using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore. For advanced applications, super-resolution techniques like dSTORM can be employed.

Quantitative Data Summary

The efficiency of labeling can be influenced by various factors, including reagent concentrations and incubation times. The table below summarizes typical conditions and expected outcomes for labeling membrane proteins and glycans for super-resolution imaging.

Labeling MethodMetabolic PrecursorPrecursor Conc.Fluorophore ProbeProbe Conc.Max. Labeling Density (localizations/µm²)
Protein LabelingL-Azidohomoalanine (AHA)25-50 µMDBCO-Cy5 (SPAAC)20-50 µM~800 - 2000
Glycan LabelingAc₄GalNAz25-50 µMDBCO-Cy5 (SPAAC)20-50 µM~400 - 1500
Protein LabelingL-Azidohomoalanine (AHA)25-50 µMAlkyne-Alexa 647 (CuAAC)20-50 µM~400 - 1000
Glycan LabelingAc₄GalNAz25-50 µMAlkyne-Alexa 647 (CuAAC)20-50 µM~400 - 1500

Data adapted from super-resolution imaging studies. SPAAC was noted to be approximately two-fold more efficient for detecting AHA-containing membrane proteins compared to CuAAC.

Visualizations

Experimental Workflows and Reaction

G cluster_0 Step 1: Activation & Conjugation cluster_1 Step 2: Click Reaction cluster_2 Step 3: Analysis p Protein azide_protein Azide-Labeled Protein p->azide_protein linker This compound activated_linker Activated NHS Ester linker->activated_linker  Activation edc EDC / NHS edc->activated_linker activated_linker->azide_protein Conjugation labeled_protein Fluorescently Labeled Protein azide_protein->labeled_protein SPAAC alkyne DBCO-Fluorophore alkyne->labeled_protein imaging Fluorescence Imaging labeled_protein->imaging G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Fixation & Staining cluster_2 Step 3: Analysis cells Live Cells azide_labeled_cells Cells with Azide- Labeled Proteins cells->azide_labeled_cells azido_precursor Azido-Precursor (e.g., L-AHA) azido_precursor->azide_labeled_cells Incubation fix Fix & Permeabilize azide_labeled_cells->fix stained_cells Fluorescently Labeled Cells fix->stained_cells alkyne_dye DBCO-Fluorophore alkyne_dye->stained_cells SPAAC Reaction imaging Fluorescence Imaging stained_cells->imaging G cluster_0 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protein-Azide Protein-N₃ plus + DBCO-Fluorophore DBCO-Fluorophore arrow Labeled-Protein Labeled Protein (Stable Triazole Linkage)

References

Surface Modification of Nanoparticles with Azido-PEG5-CH2CO2H: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles with polyethylene glycol (PEG) is a critical strategy in nanomedicine to enhance their therapeutic efficacy. PEGylation creates a hydrophilic protective layer that can increase nanoparticle stability in biological fluids, prolong systemic circulation by reducing opsonization and subsequent clearance by the mononuclear phagocyte system, and provide a scaffold for further functionalization.[1][2][3] This document provides detailed application notes and protocols for the surface modification of nanoparticles using Azido-PEG5-CH2CO2H, a heterobifunctional linker designed for advanced bioconjugation strategies.

This linker features a terminal carboxylic acid group for covalent attachment to amine-functionalized nanoparticles and a terminal azide group. The azide moiety serves as a versatile chemical handle for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5] This allows for the straightforward conjugation of a wide variety of molecules, including targeting ligands, imaging agents, and therapeutic payloads, to the nanoparticle surface.

Key Applications

The functionalization of nanoparticles with this compound is instrumental in the development of:

  • Targeted Drug Delivery Systems: The azide group allows for the attachment of targeting moieties (e.g., peptides, antibodies, small molecules) that can recognize and bind to specific receptors on diseased cells, thereby enhancing drug accumulation at the target site and minimizing off-target effects.

  • Advanced Imaging Probes: Fluorophores, contrast agents, and other imaging labels can be conjugated to the nanoparticle surface via click chemistry for various imaging modalities.

  • Multi-functional Nanotheranostics: This linker enables the creation of sophisticated nanoparticle systems that combine therapeutic and diagnostic capabilities.

Data Presentation: Expected Physicochemical Changes

The successful modification of nanoparticles with this compound can be monitored by observing changes in their physicochemical properties. The following table summarizes the expected quantitative data for a model 100 nm amine-functionalized nanoparticle undergoing PEGylation.

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Surface Functional Group
Amine-Functionalized Nanoparticles100 ± 5< 0.2+30 ± 5-NH₂
After this compound Conjugation110 ± 7< 0.25+15 ± 5-N₃

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound

This protocol details the covalent attachment of this compound to nanoparticles possessing surface primary amine groups.

Materials:

  • Amine-functionalized nanoparticles (e.g., iron oxide, gold, silica, polymeric nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 5.5-6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris or Glycine, pH 7.2

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification supplies (e.g., centrifugal filter units or dialysis tubing with an appropriate molecular weight cutoff)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the nanoparticles are stored in a buffer containing primary amines (e.g., Tris), they must be buffer-exchanged into the Reaction Buffer prior to starting the conjugation.

  • Activation of this compound:

    • Immediately before use, dissolve this compound in the Activation Buffer to a final concentration of 10 mg/mL.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the this compound.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid group.

  • Conjugation to Nanoparticles:

    • Add the activated this compound solution to the nanoparticle dispersion. A 10 to 50-fold molar excess of the PEG linker relative to the estimated surface amine groups on the nanoparticles is a recommended starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Reaction Buffer.

    • Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle mixing.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature to deactivate any unreacted NHS-activated PEG linker.

  • Purification:

    • Remove unreacted PEG linker, EDC, NHS, and quenching reagents using centrifugal filtration or dialysis.

    • If using centrifugal filters, wash the nanoparticles at least three times with the Reaction Buffer.

    • If using dialysis, perform several buffer changes over 24-48 hours.

  • Storage:

    • Resuspend the purified azide-functionalized nanoparticles in an appropriate buffer (e.g., PBS) and store at 4°C.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Azide-Functionalized Nanoparticles

This protocol describes the "click" reaction to conjugate an alkyne-containing molecule to the azide-functionalized nanoparticle surface.

Materials:

  • Azide-functionalized nanoparticles (from Protocol 1)

  • Alkyne-containing molecule (e.g., targeting ligand, fluorescent dye)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper(I) stabilizing ligand

  • Reaction Buffer: Degassed PBS or other suitable buffer

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-containing molecule in DMSO or DMF.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 300 mM in water), and the copper(I) stabilizing ligand (e.g., 100 mM THPTA in water).

  • Reaction Setup:

    • In a reaction vessel, disperse the azide-functionalized nanoparticles in the degassed Reaction Buffer.

    • Add the alkyne-containing molecule to the nanoparticle dispersion. A 5 to 20-fold molar excess relative to the estimated surface azide groups is a good starting point.

    • Add the copper(I) stabilizing ligand to the mixture.

    • Add CuSO₄ to the reaction.

    • Initiate the click reaction by adding sodium ascorbate. The final concentrations of the catalyst components should be optimized, but typical ranges are 1-5 mM for CuSO₄ and 5-10 mM for sodium ascorbate.

  • Incubation:

    • Protect the reaction mixture from light and incubate for 1-4 hours at room temperature with gentle mixing. The reaction can also be performed overnight if necessary.

  • Purification:

    • Purify the functionalized nanoparticles using centrifugal filtration or dialysis to remove the copper catalyst, excess alkyne molecule, and other reagents.

  • Storage:

    • Resuspend the final conjugated nanoparticles in a suitable buffer for storage and downstream applications.

Characterization of Modified Nanoparticles

The successful functionalization of nanoparticles should be confirmed using appropriate analytical techniques:

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI). An increase in size is expected after PEGylation.

  • Zeta Potential Measurement: To determine the surface charge of the nanoparticles. A change in zeta potential indicates successful surface modification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To detect the characteristic azide peak at approximately 2100 cm⁻¹.

  • X-ray Photoelectron Spectroscopy (XPS): Can be used to confirm the presence of nitrogen from the azide group on the nanoparticle surface.

  • Thermogravimetric Analysis (TGA): To quantify the amount of PEG linker grafted onto the nanoparticle surface.

Visualizations

Experimental Workflow

experimental_workflow cluster_pegylation Protocol 1: PEGylation cluster_click Protocol 2: Click Chemistry amine_np Amine-Functionalized Nanoparticles conjugation Conjugation amine_np->conjugation peg_activation Activation of This compound (EDC/NHS) peg_activation->conjugation quenching Quenching (Tris/Glycine) conjugation->quenching purification1 Purification (Centrifugation/Dialysis) quenching->purification1 azide_np Azide-Functionalized Nanoparticles purification1->azide_np click_reaction CuAAC Reaction (CuSO4/Na-Ascorbate) azide_np->click_reaction alkyne_molecule Alkyne-Containing Molecule alkyne_molecule->click_reaction purification2 Purification click_reaction->purification2 final_product Functionalized Nanoparticles purification2->final_product

Caption: Experimental workflow for nanoparticle modification.

Cellular Uptake Pathways of PEGylated Nanoparticles

cellular_uptake cluster_endocytosis Endocytosis peg_np PEGylated Nanoparticle cell_membrane Cell Membrane peg_np->cell_membrane Interaction clathrin Clathrin-Mediated Endocytosis cell_membrane->clathrin caveolae Caveolae-Mediated Endocytosis cell_membrane->caveolae macropinocytosis Macropinocytosis cell_membrane->macropinocytosis endosome Early Endosome clathrin->endosome caveolae->endosome macropinocytosis->endosome lysosome Lysosome (Drug Release) endosome->lysosome Maturation cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape lysosome->cytoplasm

Caption: Major cellular uptake pathways for PEGylated nanoparticles.

References

Characterization of Azido-PEG5-CH2CO2H Conjugates by Mass Spectrometry: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the characterization of Azido-PEG5-CH2CO2H, a discrete polyethylene glycol (dPEG®) derivative, using mass spectrometry. This bifunctional linker is increasingly utilized in bioconjugation, antibody-drug conjugate (ADC) development, and proteomics, making its accurate identification and characterization critical.[1][2] The methodologies described herein are applicable for both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, providing researchers with robust options for structural verification and purity assessment.

Introduction

This compound is a hydrophilic linker molecule featuring a terminal azide group and a carboxylic acid.[3][4] The azide functionality allows for efficient and specific conjugation to alkyne-containing molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry").[3] The carboxylic acid enables conjugation to primary amines through amide bond formation. The discrete nature of the five ethylene glycol units ensures a homogenous product, which is a significant advantage over traditional polydisperse PEG reagents. Mass spectrometry is an indispensable tool for the verification of the molecular weight and structural integrity of such critical reagents. This document outlines detailed protocols for sample preparation and analysis by both ESI and MALDI mass spectrometry.

Quantitative Data Summary

Accurate mass measurement is fundamental to the confirmation of the chemical identity of this compound. The table below summarizes the key mass-to-charge ratios (m/z) that are expected to be observed in the mass spectrum.

Chemical Formula Molecular Weight (Da) Ion Species Theoretical m/z
C12H23N3O7321.33[M+H]+322.16
[M+Na]+344.14
[M+K]+360.11
[M-H]-320.15

Predicted Fragmentation Pattern

Understanding the fragmentation pattern of this compound is crucial for its structural elucidation via tandem mass spectrometry (MS/MS). The primary fragmentation pathways are predicted to involve the cleavage of the polyether backbone and losses from the terminal functional groups.

A key fragmentation is the characteristic neutral loss of ethylene glycol units (44.03 Da). Further fragmentation of the carboxylic acid terminus can result in the loss of H2O (18.01 Da) and CO2 (43.99 Da). The azide group can undergo the loss of N2 (28.01 Da).

Experimental Protocols

Protocol 1: Characterization by Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol is suitable for the analysis of this compound using a liquid chromatography-mass spectrometry (LC-MS) system equipped with an ESI source.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, methanol, or water) at a concentration of 1 mg/mL.
  • Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent for LC-MS analysis, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

2. LC-MS Parameters:

  • LC System: A standard HPLC or UHPLC system.
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
  • Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
  • Gradient: A suitable gradient to elute the analyte, for example, 5-95% B over 5 minutes.
  • Flow Rate: 0.2-0.4 mL/min.
  • Injection Volume: 1-5 µL.
  • MS System: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
  • Ionization Mode: ESI positive and negative.
  • Capillary Voltage: 3-4 kV.
  • Source Temperature: 100-150 °C.
  • Desolvation Temperature: 250-350 °C.
  • Mass Range: m/z 100-1000.

3. Data Analysis:

  • Extract the ion chromatogram for the expected m/z values of the protonated, sodiated, and potassiated adducts in positive ion mode, and the deprotonated ion in negative ion mode.
  • Analyze the mass spectrum to confirm the presence of the target molecule and assess its purity.
  • If performing MS/MS, select the precursor ion of interest and apply collision-induced dissociation (CID) to generate fragment ions. Analyze the fragmentation pattern to confirm the structure.

Protocol 2: Characterization by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

This protocol is a rapid method for determining the molecular weight of this compound.

1. Sample and Matrix Preparation:

  • Sample Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.
  • Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a 50:50 acetonitrile:water solution containing 0.1% trifluoroacetic acid (TFA).
  • Cationizing Agent (Optional): To promote the formation of specific adducts, a salt like sodium trifluoroacetate (NaTFA) can be added to the matrix solution.

2. Sample Spotting:

  • Mix the sample solution and the matrix solution in a 1:1 ratio (v/v).
  • Spot 0.5-1 µL of the mixture onto the MALDI target plate.
  • Allow the spot to air-dry completely at room temperature, allowing for co-crystallization of the sample and matrix.

3. MALDI-TOF MS Parameters:

  • Instrument: A MALDI-TOF mass spectrometer.
  • Ionization Mode: Positive reflectron.
  • Laser: Nitrogen laser (337 nm).
  • Laser Intensity: Optimize for best signal-to-noise ratio while avoiding excessive fragmentation.
  • Mass Range: m/z 100-1000.
  • Calibration: Calibrate the instrument using a standard peptide or polymer mixture with known masses.

4. Data Analysis:

  • Acquire the mass spectrum and identify the peaks corresponding to the expected adducts of this compound (e.g., [M+H]+, [M+Na]+, [M+K]+).
  • Confirm that the observed m/z values match the theoretical values within the mass accuracy of the instrument.

Visual Representations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_esi ESI-MS cluster_maldi MALDI-TOF MS cluster_data Data Analysis start Start: this compound Sample stock_sol Prepare 1 mg/mL Stock Solution start->stock_sol dilution Dilute to 1-10 µg/mL stock_sol->dilution matrix_mix Mix with Matrix stock_sol->matrix_mix lc_sep LC Separation dilution->lc_sep esi_ion Electrospray Ionization lc_sep->esi_ion ms_detect_esi Mass Detection esi_ion->ms_detect_esi data_acq Data Acquisition ms_detect_esi->data_acq spotting Spot on Target Plate matrix_mix->spotting maldi_ion Laser Desorption/Ionization spotting->maldi_ion tof_detect TOF Mass Detection maldi_ion->tof_detect tof_detect->data_acq spec_analysis Spectral Analysis data_acq->spec_analysis struct_confirm Structure Confirmation spec_analysis->struct_confirm

Caption: Experimental workflow for MS characterization.

signaling_pathway cluster_frags Primary Fragmentation Pathways cluster_products Resulting Fragment Ions parent_ion [M+H]+ Precursor Ion (m/z 322.16) loss_n2 Loss of N2 (-28.01 Da) parent_ion->loss_n2 loss_h2o Loss of H2O (-18.01 Da) parent_ion->loss_h2o loss_co2 Loss of CO2 (-43.99 Da) parent_ion->loss_co2 loss_peg Loss of (C2H4O)n (-44.03 Da per unit) parent_ion->loss_peg frag1 [M+H-N2]+ loss_n2->frag1 frag2 [M+H-H2O]+ loss_h2o->frag2 frag3 [M+H-CO2]+ loss_co2->frag3 frag4 PEG backbone fragments loss_peg->frag4

Caption: Predicted MS/MS fragmentation of this compound.

Conclusion

The protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound by mass spectrometry. Both ESI-MS and MALDI-TOF MS are powerful techniques for confirming the molecular weight and assessing the purity of this important bifunctional linker. The provided quantitative data and predicted fragmentation patterns will aid researchers in the accurate identification and structural verification of this reagent, ensuring the quality and reproducibility of their downstream bioconjugation and drug development applications.

References

Application Notes and Protocols for HPLC Purification of Azido-PEG5-CH2CO2H Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG5-CH2CO2H is a hydrophilic, 5-unit polyethylene glycol (PEG) linker containing a terminal azide group and a carboxylic acid. This heterobifunctional linker is frequently utilized in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The azide group allows for specific covalent attachment to alkyne-containing molecules via copper-catalyzed or strain-promoted click chemistry, while the carboxylic acid can be activated to react with primary amines.[1]

The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[2][3] Following the conjugation reaction, a heterogeneous mixture containing the desired product, unreacted starting materials, and potential side products is often obtained. Therefore, a robust purification method is critical to isolate the desired conjugate with high purity.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the purification of PEGylated biomolecules, including peptides and proteins.[4] This method separates molecules based on their hydrophobicity. The non-polar stationary phase (typically C8 or C18) retains the analyte, and elution is achieved by a gradient of increasing organic solvent in the mobile phase. This document provides detailed protocols for the RP-HPLC purification of reaction products derived from this compound, focusing on peptide and protein conjugates.

Experimental Workflow for Conjugation and Purification

The overall process involves the initial conjugation of this compound to a target molecule, followed by purification using RP-HPLC, and finally, analysis of the purified product.

Workflow cluster_reaction Bioconjugation cluster_purification Purification cluster_analysis Analysis start This compound + Target Molecule reaction Conjugation Reaction (e.g., Click Chemistry or Amide Bond Formation) start->reaction crude Crude Reaction Mixture reaction->crude hplc Preparative RP-HPLC crude->hplc fractions Collect Fractions hplc->fractions analytical_hplc Analytical RP-HPLC (Purity Check) fractions->analytical_hplc ms Mass Spectrometry (Identity Confirmation) fractions->ms pure_product Purified Conjugate analytical_hplc->pure_product ms->pure_product

Figure 1: General workflow for the synthesis and purification of this compound conjugates.

Detailed Experimental Protocols

Protocol 1: Purification of an Azido-PEG5-Peptide Conjugate

This protocol is designed for the purification of a peptide that has been conjugated with this compound.

1. Materials and Reagents:

  • Crude peptide conjugation reaction mixture

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile

  • HPLC System: Preparative HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm)

  • Solvents for Sample Preparation: Mobile Phase A or a compatible solvent with low organic content.

2. Sample Preparation:

  • If the crude reaction mixture is lyophilized, reconstitute it in a minimal volume of Mobile Phase A.

  • If the reaction was performed in an organic solvent (e.g., DMF or DMSO), dilute the sample at least 10-fold with Mobile Phase A to ensure proper binding to the column.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated material.

  • Filter the supernatant through a 0.45 µm syringe filter before injection.

3. HPLC Method:

  • Flow Rate: 20.0 mL/min

  • Detection Wavelength: 220 nm (for peptide backbone) and 280 nm (if the peptide contains Trp or Tyr residues).

  • Column Temperature: 30°C

  • Injection Volume: 0.5 - 5 mL, depending on the concentration of the crude product and the column capacity.

  • Gradient Elution:

Time (minutes)% Mobile Phase B
05
55
4565
5095
5595
565
655

4. Fraction Collection and Analysis:

  • Collect fractions (e.g., 5 mL) as peaks elute from the column.

  • Analyze the purity of each fraction using analytical RP-HPLC with a similar but faster gradient.

  • Confirm the identity of the desired product in the pure fractions by mass spectrometry (e.g., LC-MS).

  • Pool the pure fractions and lyophilize to obtain the purified peptide conjugate.

Protocol 2: Purification of an Azido-PEG5-Antibody Conjugate (ADC)

This protocol outlines a general method for the purification of an antibody that has been conjugated with this compound, which may be further linked to a small molecule drug. Due to the larger size and complexity of antibodies, different column chemistry is often employed.

1. Materials and Reagents:

  • Crude ADC conjugation reaction mixture

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile

  • HPLC System: Preparative HPLC system with a UV detector

  • Column: C4 or C8 reverse-phase column (e.g., 5 µm particle size, 300 Å pore size, 250 x 10 mm)

  • Solvents for Sample Preparation: Mobile Phase A or PBS.

2. Sample Preparation:

  • Desalt the crude reaction mixture into Mobile Phase A or a compatible buffer using a desalting column or tangential flow filtration.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

3. HPLC Method:

  • Flow Rate: 4.0 mL/min

  • Detection Wavelength: 280 nm

  • Column Temperature: 60-80°C (higher temperatures can improve peak shape for large proteins).

  • Injection Volume: 100 - 1000 µL

  • Gradient Elution:

Time (minutes)% Mobile Phase B
020
520
3560
4090
4590
4620
5520

4. Fraction Collection and Analysis:

  • Collect fractions corresponding to the main product peak.

  • Immediately neutralize the collected fractions with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0) to prevent acid-catalyzed degradation.

  • Analyze the purity and determine the drug-to-antibody ratio (DAR) using analytical Hydrophobic Interaction Chromatography (HIC) or RP-HPLC.

  • Confirm the identity and integrity of the ADC using mass spectrometry.

  • Pool the pure fractions and exchange the buffer into a suitable formulation buffer.

Data Presentation: Expected Purification Outcomes

The following table summarizes hypothetical results from the purification of a peptide conjugate, illustrating the data that should be collected and organized.

SampleRetention Time (min)Peak Area (%)Purity (%)Yield (%)Mass (Expected/Observed)
Crude Reaction Mixture
- Unreacted Peptide15.235--2050.5 / 2050.8
- Azido-PEG5-Peptide 22.5 60 ~60 - 2371.8 / 2372.1
- Other Impuritiesvarious5---
Purified Product22.6 >98 >98% 75% 2371.8 / 2372.0

Logical Relationships in Method Development

Optimizing an HPLC purification method involves a logical progression of adjusting parameters to achieve the desired separation.

MethodDev cluster_initial Initial Screening cluster_optimization Optimization cluster_outcome Desired Outcome scout Scouting Run (Broad Gradient) gradient Adjust Gradient Slope scout->gradient flowrate Modify Flow Rate scout->flowrate temp Change Column Temperature scout->temp resolution Improved Resolution gradient->resolution runtime Optimized Run Time flowrate->runtime peakshape Better Peak Shape temp->peakshape

Figure 2: Logical flow for HPLC method development.

Conclusion

RP-HPLC is a versatile and effective technique for the purification of reaction products involving the this compound linker. The protocols provided offer a solid starting point for researchers working with PEGylated peptides and antibodies. It is important to note that these methods may require optimization depending on the specific properties of the target molecule, such as its size, hydrophobicity, and isoelectric point. Analytical characterization of the purified product is a crucial final step to ensure the desired purity and identity of the conjugate.

References

Troubleshooting & Optimization

Improving the yield of Azido-PEG5-CH2CO2H conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG5-CH2CO2H conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to improve the yield and efficiency of your conjugation experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the conjugation of this compound to your molecule of interest.

Low or No Conjugation Yield

Q1: My conjugation reaction using the carboxylic acid end of this compound is showing low to no yield. What are the potential causes and solutions?

A1: Low yields in reactions involving the carboxylic acid moiety often stem from inefficient activation of the carboxyl group or suboptimal reaction conditions. Here are the common culprits and troubleshooting steps:

  • Inefficient Carboxyl Group Activation: The carboxylic acid needs to be activated to react efficiently with primary amines.

    • Solution: Use carbodiimide chemistry, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS, to form a more stable amine-reactive NHS ester.

  • Hydrolysis of Activated Ester: The activated ester (e.g., NHS ester) is susceptible to hydrolysis in aqueous solutions, which competes with the desired amine reaction.[1]

    • Solution:

      • Control the pH of the reaction. A pH range of 7.2 to 8.5 is generally recommended to balance amine reactivity and NHS ester stability.[1] Higher pH increases the rate of hydrolysis.[1]

      • Prepare the activated PEG reagent just before use.

      • Increase the concentration of the amine-containing molecule if possible to favor the aminolysis reaction.[1]

  • Suboptimal Buffer Choice: Buffers containing primary amines (e.g., Tris) or carboxylates can compete with the intended reaction.

    • Solution: Use non-reactive buffers such as phosphate-buffered saline (PBS), HEPES, or MOPS.[2]

Q2: I am experiencing poor yields in my copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. What should I troubleshoot?

A2: Low yields in CuAAC reactions are frequently linked to the copper catalyst's activity and the reaction environment.

  • Oxidation of Copper(I) Catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) by oxygen present in the reaction mixture.

    • Solution:

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Use a reducing agent, such as sodium ascorbate, to regenerate Cu(I) from Cu(II). A freshly prepared solution of sodium ascorbate should be used.

  • Inhibitory Buffer Components: Certain buffer components can chelate the copper catalyst, reducing its effectiveness.

    • Solution: Avoid using buffers like Tris. Opt for non-coordinating buffers such as phosphate, HEPES, or MOPS.

  • Inappropriate Ligand Choice or Concentration: Ligands are crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.

    • Solution: Use copper-coordinating ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris(benzyltriazolylmethyl)amine) to improve reaction rates and yields.

  • Low Reactant Concentration: Very low concentrations of either the azide or alkyne can significantly slow down the reaction rate.

    • Solution: If possible, increase the concentration of the reactants.

Q3: My strain-promoted azide-alkyne cycloaddition (SPAAC) reaction is not proceeding as expected. What could be the issue?

A3: While SPAAC avoids the use of a copper catalyst, its success is still dependent on specific reaction conditions and the nature of the reactants.

  • Steric Hindrance: Bulky substrates near the azide or alkyne can impede the reaction.

    • Solution: While difficult to change the substrate, consider longer PEG linkers to increase the distance between the reactive moiety and the bulky molecule.

  • Suboptimal pH and Co-solvents: Although SPAAC is tolerant of a wide range of buffer conditions, extreme pH or the presence of certain organic co-solvents can impact the reaction rate.

    • Solution: Perform the reaction in a buffer that is most compatible with the biomolecules being labeled. Use organic co-solvents with caution and consider their potential impact.

Side Reactions and Impurities

Q4: I am observing unexpected byproducts in my CuAAC reaction. What are they and how can I minimize them?

A4: A common side reaction in CuAAC is the oxidative homocoupling of the alkyne substrate, which forms a diacetylene byproduct.

  • Cause: This is particularly prevalent when the reaction is exposed to oxygen.

  • Solution:

    • Maintain an inert atmosphere during the reaction.

    • Use an antioxidant like sodium ascorbate, which helps to suppress this side reaction by keeping the copper in the Cu(I) state.

Purification Challenges

Q5: I am having difficulty purifying my PEGylated conjugate from unreacted PEG and other reagents. What are the recommended purification methods?

A5: The choice of purification method depends on the properties of your conjugate and the impurities to be removed. A combination of techniques is often necessary for high purity.

  • Size Exclusion Chromatography (SEC): This is a widely used method for separating the larger PEGylated conjugate from smaller, unreacted PEG linkers and other low molecular weight reagents.

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation can shield surface charges on a protein, altering its binding to an IEX resin and allowing for separation from the un-PEGylated protein.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity. It can be effective in separating PEGylated species, especially if the payload is hydrophobic.

  • Reverse Phase Chromatography (RP-HPLC): This is a high-resolution technique often used for analytical purposes but can also be applied for purification, particularly for peptides and small proteins.

  • Dialysis and Ultrafiltration: These membrane-based techniques are useful for removing small molecule impurities and for buffer exchange. They are often used as an initial clean-up step.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications?

A1: this compound is a heterobifunctional linker molecule. It contains an azide group (-N3) at one end and a carboxylic acid group (-COOH) at the other, connected by a 5-unit polyethylene glycol (PEG) spacer. The PEG spacer is hydrophilic and increases the solubility of the molecule and its conjugates in aqueous media.

  • The azide group is used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to react with alkyne- or strained cyclooctyne-containing molecules.

  • The carboxylic acid group can be reacted with primary amines (e.g., on proteins or peptides) after activation to form a stable amide bond.

This linker is commonly used in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs.

Q2: What is the optimal pH for reacting the carboxylic acid end of this compound with a protein?

A2: For the reaction of an activated carboxylic acid (like an NHS ester) with primary amines on a protein, a pH range of 7.2 to 8.5 is generally recommended. A slightly basic pH ensures that the primary amines are deprotonated and more nucleophilic, while a pH above 8.5 can lead to rapid hydrolysis of the NHS ester, reducing the reaction efficiency.

Q3: What are the best practices for handling and storing this compound?

A3: this compound should be stored at -20°C or -80°C and protected from light. When stored at -20°C, it is recommended to use it within one month, and within six months if stored at -80°C. It is advisable to prepare solutions fresh for each use to avoid degradation, especially hydrolysis of any activated forms.

Q4: How can I characterize my final PEGylated conjugate?

A4: A combination of analytical techniques is often required for a thorough characterization of the PEGylated product.

  • HPLC-based methods (SEC, RP-HPLC, IEX): These are used to assess purity, determine the degree of PEGylation, and separate different PEGylated species.

  • Mass Spectrometry (MS): Provides accurate molecular weight information to confirm the successful conjugation and determine the number of PEG chains attached.

  • SDS-PAGE: Can be used to visualize the increase in molecular weight of a protein after PEGylation.

  • UV-Vis Spectroscopy: Can be used to quantify the protein concentration.

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing conjugation reactions.

Table 1: Recommended Reaction Conditions for CuAAC

ParameterRecommended Range/ValueRationale
pH 7.0 - 7.5Optimal for catalyst activity and stability of biomolecules.
Copper Source CuSO₄Commonly used and effective.
Reducing Agent Sodium AscorbateRegenerates the active Cu(I) catalyst.
Ligand THPTA or TBTAStabilizes Cu(I) and accelerates the reaction.
Temperature Room TemperatureGenerally sufficient for efficient reaction.
Reaction Time 1 - 4 hoursTypically sufficient for completion, but can be optimized.

Table 2: Factors Influencing Yield in NHS Ester-Amine Coupling

FactorEffect on YieldRecommendation
pH Higher pH increases amine reactivity but also NHS ester hydrolysis.Maintain pH between 7.2 and 8.5.
Buffer Type Amine-containing buffers compete with the reaction.Use non-amine buffers like PBS or HEPES.
Reactant Concentration Higher amine concentration favors conjugation over hydrolysis.Use a higher concentration of the amine-containing molecule if possible.
Temperature Higher temperature can accelerate both conjugation and hydrolysis.Perform the reaction at room temperature or 4°C.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction

This protocol provides a general workflow for a copper-catalyzed azide-alkyne cycloaddition reaction.

  • Prepare Stock Solutions:

    • Prepare a 10 mg/mL solution of your alkyne-containing molecule in degassed PBS.

    • Prepare a 10 mM stock solution of your azide-containing molecule (e.g., this compound) in degassed DMSO or PBS.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of a ligand (e.g., THPTA) in water.

    • Freshly prepare a 1 M stock solution of sodium ascorbate in water.

  • Reaction Setup (for a 1 mL final volume):

    • In a microcentrifuge tube, add the following in order:

      • 500 µL of the 10 mg/mL alkyne solution.

      • 100 µL of the 10 mM azide stock solution (adjust volume for the desired molar ratio).

      • A premixed solution of 10 µL of 100 mM CuSO₄ and 20 µL of 200 mM THPTA (final concentrations of 1 mM Cu and 4 mM THPTA).

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add 20 µL of the freshly prepared 1 M sodium ascorbate solution (final concentration of 20 mM).

    • Gently mix the reaction by inverting the tube several times.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. Protect the reaction from light if using photosensitive compounds.

  • Monitoring the Reaction:

    • The reaction progress can be monitored by techniques such as LC-MS or HPLC.

  • Quenching and Purification:

    • Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA.

    • Proceed with purification using an appropriate method such as SEC or dialysis to remove the catalyst and unreacted reagents.

Protocol 2: General Procedure for NHS Ester-Amine Coupling

This protocol outlines the steps for conjugating the carboxylic acid end of this compound to a primary amine-containing molecule.

  • Prepare Solutions:

    • Dissolve your amine-containing molecule in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.0.

    • Prepare a stock solution of this compound in an anhydrous organic solvent like DMSO.

    • Prepare stock solutions of EDC and NHS (or sulfo-NHS) in the same organic solvent or water, respectively.

  • Activation of Carboxylic Acid (if not using a pre-activated ester):

    • In a separate tube, react this compound with a molar excess of EDC and NHS (typically 1.2-1.5 equivalents of each) in the reaction buffer for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Add the activated Azido-PEG5-NHS ester solution to the solution of your amine-containing molecule. A molar excess of the PEG reagent is typically used.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add a small amount of an amine-containing buffer (e.g., Tris) to quench any unreacted NHS ester.

  • Purification:

    • Purify the conjugate using a suitable method such as size exclusion chromatography (SEC), dialysis, or ion exchange chromatography (IEX) to remove unreacted PEG reagent and byproducts.

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Alk_sol Alkyne Solution Mix Combine Reactants (Alkyne, Azide, Cu/Ligand) Alk_sol->Mix Az_sol Azide Solution Az_sol->Mix Cu_lig CuSO4/Ligand Mix Cu_lig->Mix Asc_sol Sodium Ascorbate (Fresh) Initiate Add Sodium Ascorbate & Initiate Asc_sol->Initiate Mix->Initiate Incubate Incubate (RT, 1-4h) Initiate->Incubate Monitor Monitor Progress (LC-MS/HPLC) Incubate->Monitor Quench Quench Reaction (e.g., EDTA) Monitor->Quench Purify Purify Conjugate (SEC/Dialysis) Quench->Purify

Caption: Experimental workflow for a typical CuAAC conjugation reaction.

Troubleshooting_Low_Yield cluster_amine Amine Coupling (NHS Ester) cluster_cuaac CuAAC cluster_spaac SPAAC Start Low/No Yield Check_pH Check pH (7.2-8.5?) Start->Check_pH Check_O2 Inert Atmosphere? Start->Check_O2 Check_Sterics Steric Hindrance? Start->Check_Sterics Check_Buffer Check Buffer (Amine-free?) Check_pH->Check_Buffer Check_Conc Increase Amine Concentration? Check_Buffer->Check_Conc Check_Ascorbate Fresh Sodium Ascorbate? Check_O2->Check_Ascorbate Check_Ligand Ligand Used (THPTA/TBTA)? Check_Ascorbate->Check_Ligand Check_Solvent Optimize Solvent? Check_Sterics->Check_Solvent

Caption: Troubleshooting logic for low-yield conjugation reactions.

References

Technical Support Center: Mitigating ADC Aggregation with Hydrophobic Drugs Using PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Antibody-Drug Conjugate (ADC) aggregation, particularly when working with hydrophobic payloads.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of ADC aggregation when using hydrophobic drugs?

A1: ADC aggregation with hydrophobic drugs is a significant challenge primarily driven by the increased surface hydrophobicity of the conjugate.[1][2] Key contributing factors include:

  • Hydrophobic Payloads and Linkers: The covalent attachment of poorly soluble, hydrophobic small molecule drugs and linkers to the antibody's surface creates hydrophobic patches. These patches on different ADC molecules can interact to minimize their exposure to the aqueous environment, leading to self-association and aggregation.[1][2][3]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR generally correlates with increased hydrophobicity and a greater propensity for aggregation. Each additional hydrophobic drug molecule contributes to the overall surface hydrophobicity of the ADC.

  • Conjugation Process Conditions: The use of organic co-solvents to dissolve hydrophobic payloads can perturb the antibody's tertiary structure, potentially exposing hydrophobic regions and promoting aggregation. Unfavorable buffer conditions, such as suboptimal pH or ionic strength, can also contribute to instability and aggregation.

  • Environmental Stress: Exposure to thermal stress, agitation during transportation, freeze-thaw cycles, and even light can act as stressors that induce ADC degradation and aggregation.

  • Inherent Antibody Properties: Some monoclonal antibodies (mAbs) are intrinsically more prone to aggregation than others. The conjugation process itself can also induce conformational changes in the antibody, revealing previously buried hydrophobic amino acid residues.

Q2: How do PEG linkers help to prevent the aggregation of ADCs with hydrophobic drugs?

A2: Polyethylene glycol (PEG) linkers are a powerful tool to counteract the hydrophobicity-driven aggregation of ADCs. Their primary mechanism of action is to increase the overall hydrophilicity of the ADC. This is achieved through several key properties of PEG:

  • Formation of a Hydration Shell: The hydrophilic nature of the PEG chain attracts and organizes water molecules, forming a hydration shell around the hydrophobic payload. This "stealth" effect masks the hydrophobicity of the drug, reducing the thermodynamic driving force for intermolecular hydrophobic interactions and subsequent aggregation.

  • Steric Hindrance: The flexible and dynamic nature of the PEG chain creates a physical barrier that sterically hinders the close approach of ADC molecules, further preventing aggregation.

  • Improved Solubility: By increasing the overall hydrophilicity of the ADC, PEG linkers enhance its solubility in aqueous-based formulations.

Q3: What is the impact of PEG linker length and architecture on ADC aggregation and performance?

A3: The length and architecture (linear vs. branched) of the PEG linker are critical design parameters that can be fine-tuned to optimize ADC properties.

  • PEG Linker Length: Increasing the length of the PEG linker generally leads to improved pharmacokinetic properties, such as a longer plasma half-life. However, there can be a trade-off, as very long PEG chains may sometimes lead to a decrease in in vitro cytotoxicity. An optimal PEG length needs to be determined empirically for each specific ADC, balancing the need for hydrophilicity with the potential for steric hindrance that might affect target binding or cell permeability.

  • PEG Linker Architecture: Branched or "pendant" PEG linkers, where multiple PEG chains are attached to a central core, can be more effective at shielding the hydrophobic payload compared to a linear PEG of equivalent molecular weight. This can lead to ADCs with a higher DAR, improved stability, and better pharmacokinetic profiles.

Troubleshooting Guides

Issue 1: Significant aggregation is observed immediately after the conjugation reaction.

Possible CauseRecommended Solution
High local concentration of hydrophobic drug-linker - Slowly add the drug-linker solution to the antibody solution with gentle mixing to avoid localized high concentrations. - Consider using a more hydrophilic solvent for the drug-linker stock, if compatible with the payload and conjugation chemistry.
Use of organic co-solvents - Minimize the percentage of organic co-solvent in the final reaction mixture. - Investigate the use of hydrophilic linkers, such as those containing longer PEG chains, which may reduce the need for organic solvents.
Suboptimal buffer conditions (pH, ionic strength) - Perform a buffer screening study to identify the optimal pH and salt concentration for the conjugation reaction that maintains antibody stability.
High Drug-to-Antibody Ratio (DAR) - Optimize the molar ratio of the drug-linker to the antibody in the conjugation reaction to achieve a lower, more homogeneous DAR.

Issue 2: ADC aggregation increases over time during storage.

Possible CauseRecommended Solution
Inadequate formulation buffer - Screen different buffer systems (e.g., histidine, citrate) and pH ranges to find the optimal conditions for long-term stability. - Evaluate the addition of stabilizing excipients such as sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 20 or 80) to the formulation.
Freeze-thaw instability - Aliquot the ADC into single-use volumes to avoid repeated freeze-thaw cycles. - Incorporate cryoprotectants like sucrose or trehalose into the formulation buffer.
Thermal instability - Store the ADC at the recommended temperature and avoid exposure to elevated temperatures. - Perform thermal stress studies (e.g., incubation at elevated temperatures) to assess the thermal stability of the ADC in different formulations.
Photodegradation - Protect the ADC from light by using amber vials or storing it in the dark, especially if the payload is light-sensitive.

Data Presentation

Table 1: Impact of PEG Linker Length on ADC Clearance in Rats

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5

Data adapted from Burke et al., 2017. This table illustrates that increasing the PEG linker length can decrease the clearance rate of the ADC, thereby increasing its circulation time.

Table 2: Comparison of ADC Aggregation with Different Linkers

ADC ConstructLinker Type% Aggregation (stressed conditions)
Trastuzumab-DM1Hydrophobic (SMCC)High
Trastuzumab-DM1Hydrophilic (Pendant PEG12)Low

This is a representative table summarizing findings from studies such as those by Pabst et al., 2017, which demonstrate that hydrophilic linkers significantly reduce aggregation compared to their hydrophobic counterparts.

Experimental Protocols

1. Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC)

This protocol outlines the general steps for analyzing ADC aggregation using SEC.

  • System Preparation:

    • Equilibrate the SEC column (e.g., a column suitable for protein separations in the appropriate molecular weight range) with the mobile phase (typically a formulation buffer like phosphate-buffered saline, pH 7.4) at a constant flow rate (e.g., 0.5-1.0 mL/min).

    • Ensure a stable baseline is achieved before injecting any samples.

  • Sample Preparation:

    • Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.

    • Filter the sample through a low-protein-binding 0.22 µm filter to remove any large particulates.

  • Data Acquisition:

    • Inject a defined volume of the prepared sample (e.g., 20-100 µL) onto the equilibrated SEC column.

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomeric ADC, and any fragments.

    • Calculate the percentage of aggregates in the sample by dividing the aggregate peak area by the total peak area.

2. Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general method for evaluating the relative hydrophobicity of ADCs.

  • System Preparation:

    • Equilibrate the HIC column (e.g., Butyl or Phenyl) with a high-salt mobile phase A (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

    • Prepare a low-salt mobile phase B (e.g., 50 mM sodium phosphate, pH 7.0).

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of approximately 1 mg/mL in mobile phase A.

  • Data Acquisition:

    • Inject the sample onto the equilibrated column.

    • Elute the bound ADC using a linear gradient from high salt (mobile phase A) to low salt (mobile phase B).

  • Data Analysis:

    • Monitor the elution profile at 280 nm.

    • The retention time of the ADC is indicative of its relative hydrophobicity. A longer retention time corresponds to a more hydrophobic species. This can be used to compare ADCs with and without PEG linkers or with different PEG linker lengths.

3. Analysis of ADC Size Distribution by Dynamic Light Scattering (DLS)

DLS is a rapid method to assess the size distribution and presence of aggregates in an ADC sample.

  • Sample Preparation:

    • Dilute the ADC sample in a suitable buffer to a concentration appropriate for the DLS instrument (typically 0.1-1.0 mg/mL).

    • Filter the sample through a low-protein-binding filter (e.g., 0.02 µm or 0.1 µm) to remove dust and large particles that can interfere with the measurement.

  • Instrument Setup:

    • Set the instrument parameters, including the sample viscosity and refractive index of the solvent.

    • Equilibrate the sample cell to the desired temperature.

  • Data Acquisition:

    • Place the sample in the instrument and allow it to equilibrate.

    • Acquire data for a sufficient duration to obtain a stable correlation function.

  • Data Analysis:

    • Analyze the correlation function to determine the size distribution of the particles in the sample.

    • The presence of larger species in the size distribution plot indicates the presence of aggregates. The polydispersity index (PDI) provides an indication of the heterogeneity of the sample.

Visualizations

Caption: Mechanism of PEG linker in preventing ADC aggregation.

Start Start: ADC Aggregation Observed Check_Conjugation Review Conjugation Protocol Start->Check_Conjugation Check_Formulation Evaluate Formulation & Storage Start->Check_Formulation Optimize_DAR Optimize DAR Check_Conjugation->Optimize_DAR High DAR Modify_Linker Incorporate/Modify PEG Linker Check_Conjugation->Modify_Linker Hydrophobic Payload/Linker Optimize_Buffer Screen Buffers/Excipients Check_Formulation->Optimize_Buffer Suboptimal Buffer Control_Stress Control Environmental Stressors Check_Formulation->Control_Stress Storage/Handling Issues End End: Aggregation Minimized Optimize_DAR->End Modify_Linker->End Optimize_Buffer->End Control_Stress->End

Caption: Troubleshooting workflow for ADC aggregation.

References

Technical Support Center: Optimizing Azido-PEG5-CH2CO2H Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your click chemistry reactions involving Azido-PEG5-CH2CO2H. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice for successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It contains an azide group for click chemistry, a five-unit polyethylene glycol (PEG) spacer, and a carboxylic acid group. The PEG spacer enhances solubility and reduces steric hindrance, making it ideal for bioconjugation.[1][2] The carboxylic acid can be used for further modifications, for example, by forming an amide bond with a primary amine. Its primary application is in bioconjugation, where it's used to link molecules together, such as attaching a small molecule drug to a protein or functionalizing a surface.[2]

Q2: My click chemistry reaction with this compound is showing low or no yield. What are the most common causes?

A2: Low yields in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions are common and can stem from several factors. The most frequent issues include:

  • Inactive Copper Catalyst: The active catalyst is Copper(I), which can be readily oxidized to the inactive Copper(II) state by oxygen.[3][4]

  • Reagent Quality: The purity and integrity of the azide and alkyne starting materials are critical. Azides can be sensitive to light and heat. The reducing agent, typically sodium ascorbate, should be fresh as it degrades over time.

  • Poor Solubility: The PEG linker in this compound generally improves water solubility, but your alkyne-functionalized molecule may not be soluble in the reaction buffer, leading to a heterogeneous mixture and poor reaction kinetics.

  • Incorrect Stoichiometry: While a 1:1 ratio is theoretical, using a slight excess of one reactant can be beneficial.

Q3: What is the optimal pH for a CuAAC reaction with a PEG linker?

A3: CuAAC reactions are robust and can proceed over a wide pH range, typically between 4 and 12. However, for bioconjugation reactions, a pH between 7.0 and 7.5 is often a good starting point, using buffers like PBS or HEPES. For reactions involving N-terminal functionalization of proteins, a lower pH of around 6.3 can be ideal to achieve selectivity.

Q4: How can I purify the final product after the click reaction?

A4: Purification is crucial to remove unreacted reagents, the copper catalyst, and any byproducts. Common methods for purifying PEGylated biomolecules include:

  • Size-Exclusion Chromatography (SEC) / Desalting: This is effective for separating the larger conjugated product from smaller molecules like the excess PEG linker and catalyst.

  • Dialysis / Ultrafiltration: These methods use a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate the product from smaller impurities.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on hydrophobicity and is particularly useful for purifying peptides and other small biomolecules.

Q5: Can I perform this reaction without a copper catalyst?

A5: Yes, a copper-free version of click chemistry, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is available. This method uses a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. The ring strain in the cyclooctyne allows the reaction to proceed without a catalyst, which is advantageous for applications involving living cells where copper toxicity is a concern.

Troubleshooting Guide

Problem Potential Cause Recommended Solution Citation
Low or No Product Formation Inactive Copper CatalystUse a fresh stock of copper sulfate and sodium ascorbate. Prepare the sodium ascorbate solution immediately before use. Deoxygenate the reaction mixture by bubbling with nitrogen or argon, especially for slow reactions.
Degraded ReactantsCheck the purity of your this compound and alkyne. Store azides protected from light.
Poor SolubilityUse co-solvents such as DMSO, DMF, or a t-BuOH/water mixture to ensure all reactants are fully dissolved. A good starting point is a 1:1 to 4:1 mixture of organic solvent to water.
Inconsistent Yields Oxygen SensitivityInadequate degassing can lead to catalyst oxidation. Ensure thorough deoxygenation of your solvent and reaction mixture.
Order of Reagent AdditionThe order of addition can be critical. A recommended practice is to first mix the copper sulfate with the ligand, add this to the azide and alkyne substrates, and then initiate the reaction with sodium ascorbate.
Side Reactions/Product Degradation Oxidation of BiomoleculesThe combination of copper and ascorbate can generate reactive oxygen species. Use a copper-chelating ligand like THPTA or TBTA to protect your biomolecules. An excess of the ligand (e.g., 5:1 ligand-to-copper ratio) is often recommended.
Difficulty in Purification PEG Streaking in ChromatographyPEGylated compounds can be challenging to purify via silica gel chromatography. Consider using a different stationary phase or an alternative purification method like SEC or dialysis.
Copper ContaminationWash the organic layer with a saturated aqueous solution of EDTA to remove residual copper during work-up.

Quantitative Data Summary

The following tables provide typical reaction parameters for CuAAC reactions involving PEG linkers. These should serve as a starting point for your optimization.

Table 1: Recommended Reagent Concentrations and Ratios for CuAAC

Parameter Typical Range/Value Notes Reference
Azide to Alkyne Molar Ratio 1:1 to 1.5:1A slight excess of the more accessible reactant can drive the reaction to completion.
Copper Source CuSO₄·5H₂O, CuBrCuSO₄ is commonly used with a reducing agent to generate Cu(I) in situ.
Copper Concentration 50 µM to 1 mMHigher concentrations can increase the reaction rate.
Reducing Agent Sodium AscorbateUse in excess (e.g., 5 equivalents relative to copper) to maintain copper in the Cu(I) state. Prepare fresh.
Ligand THPTA, TBTAUse a 2:1 to 5:1 ligand-to-copper ratio to stabilize the Cu(I) catalyst and protect biomolecules.

Table 2: Optimized Reaction Conditions for CuAAC

Parameter Typical Range/Value Notes Reference
Solvent DMSO, t-BuOH/H₂O, PBSThe choice of solvent depends on the solubility of the reactants.
pH 4 - 12 (general); 7.0 - 7.5 (bioconjugation)The reaction is tolerant to a wide pH range.
Temperature Room Temperature to 50°CGentle heating can increase the reaction rate, but may also promote side reactions.
Reaction Time 30 minutes to 48 hoursMonitor reaction progress by TLC, LC-MS, or ¹H NMR.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol provides a starting point and may require optimization for your specific substrates.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., DMSO/water mixture)

  • Deionized water

  • Nitrogen or Argon gas (for deoxygenation)

Procedure:

  • Reactant Preparation: Dissolve the this compound and the alkyne-functionalized molecule in the chosen solvent system. If using aqueous buffers, ensure all components are soluble.

  • Deoxygenation: Sparge the reactant solution with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Prepare Catalyst Premix: In a separate tube, prepare a premixed solution of CuSO₄ and THPTA. A 5:1 molar ratio of ligand to copper is recommended.

  • Reaction Setup: To the deoxygenated solution of the azide and alkyne, add the copper/ligand premix.

  • Initiate Reaction: Add freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR) until completion.

  • Work-up and Purification: Once the reaction is complete, the product can be purified using an appropriate method such as size-exclusion chromatography, dialysis, or by precipitation.

Protocol 2: Purification of PEGylated Protein using Size-Exclusion Chromatography (Desalting)

This protocol is suitable for removing small molecule impurities from a larger PEGylated protein.

Materials:

  • Crude reaction mixture

  • Desalting column (e.g., Sephadex G-25)

  • Equilibration and elution buffer (e.g., PBS)

  • Collection tubes

Procedure:

  • Column Equilibration: Equilibrate the desalting column with 3-5 column volumes of the desired buffer.

  • Sample Loading: Apply the crude reaction mixture to the top of the column. Ensure the sample volume does not exceed the column's recommended capacity.

  • Elution: Elute the sample with the equilibration buffer. The larger, conjugated protein will elute first in the void volume, while smaller molecules will be retained and elute later.

  • Fraction Collection: Collect fractions and monitor the protein concentration, for example, by measuring absorbance at 280 nm.

  • Pooling and Concentration: Pool the fractions containing the purified protein and concentrate if necessary.

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_reactants Prepare Reactant Solutions mix_reagents Mix Azide, Alkyne, and Catalyst prep_reactants->mix_reagents deoxygenate Deoxygenate Solvent deoxygenate->mix_reagents prep_catalyst Prepare Catalyst (CuSO4 + Ligand) prep_catalyst->mix_reagents prep_reducer Prepare Fresh Reducing Agent initiate Initiate with Reducing Agent prep_reducer->initiate mix_reagents->initiate monitor Monitor Progress initiate->monitor purify Purify Product (e.g., SEC, Dialysis) monitor->purify analyze Analyze Purity and Characterize purify->analyze

Caption: General experimental workflow for a CuAAC reaction.

Troubleshooting_Tree cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Condition Issues start Low/No Product Yield catalyst_check Is the Cu(I) catalyst active? start->catalyst_check catalyst_solution Use fresh reagents. Deoxygenate the reaction mixture. catalyst_check->catalyst_solution No reagent_check Are reactants pure and soluble? catalyst_check->reagent_check Yes reagent_solution Verify purity. Use co-solvents (e.g., DMSO). reagent_check->reagent_solution No condition_check Are reaction conditions optimal? reagent_check->condition_check Yes condition_check->reagent_check No condition_solution Optimize temperature, pH, and reaction time.

Caption: Troubleshooting decision tree for low yield in click chemistry.

Signaling_Pathway CuII Cu(II)SO4 CuI Cu(I) (Active Catalyst) CuII->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI CuI_Ligand Cu(I)-Ligand Complex CuI->CuI_Ligand Ligand Ligand (THPTA) Ligand->CuI_Ligand Triazole 1,2,3-Triazole Product CuI_Ligand->Triazole Alkyne Alkyne Alkyne->Triazole Azide Azide Azide->Triazole

References

Side reactions of Azido-PEG5-CH2CO2H and how to prevent them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG5-CH2CO2H. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this heterobifunctional linker. Here, you will find detailed information to help you prevent common side reactions and optimize your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups of this compound and what are their functions?

A1: this compound is a heterobifunctional linker with two key reactive groups[1][2][3][4][5]:

  • Azide group (-N3): This group is used in "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage with an alkyne-containing molecule.

  • Carboxylic acid group (-COOH): This group can be activated to form a stable amide bond with primary amine groups (-NH2), which are commonly found on proteins (e.g., lysine residues) and other biomolecules.

Q2: What is the most common side reaction associated with the carboxylic acid group during conjugation?

A2: The most prevalent side reactions occur during the activation of the carboxylic acid using carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The primary issues are:

  • Hydrolysis of the O-acylisourea intermediate: The initial activated species formed by EDC and the carboxylic acid is highly unstable in water and can quickly hydrolyze, regenerating the original carboxylic acid.

  • N-acylurea formation: The unstable O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea byproduct. This terminates the reaction for that molecule and can complicate purification.

Q3: How can I prevent the side reactions of the carboxylic acid group?

A3: To improve efficiency and minimize side reactions, it is highly recommended to use N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, in conjunction with EDC. The NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines to form the desired amide bond.

Q4: What are the potential side reactions involving the azide group and how can they be avoided?

A4: The azide group is generally stable but can undergo undesired reactions under certain conditions:

  • Reduction to an amine: Strong reducing agents, particularly thiol-based compounds like dithiothreitol (DTT) and 1,2-ethanedithiol (EDT) under acidic conditions, can reduce the azide to a primary amine, rendering it inactive for click chemistry. If a reducing agent is necessary, consider using dithiothreitol (DTT) as a safer alternative to EDT, or tris(2-carboxyethyl)phosphine (TCEP), although TCEP can also react with azides, albeit more slowly. It is best to perform any necessary reduction steps and subsequent purification before introducing the azide-containing reagent.

  • Staudinger Ligation: In the presence of phosphines (e.g., TCEP), the azide can undergo a Staudinger ligation. While this is a useful reaction for other applications, it will compete with the intended azide-alkyne cycloaddition.

  • Copper-Mediated Damage in CuAAC: During copper-catalyzed click chemistry, the copper ions can generate reactive oxygen species (ROS) that may lead to oxidative degradation of peptides and proteins. The use of copper-stabilizing ligands can help mitigate this issue and accelerate the reaction.

Q5: What is the optimal pH for conjugating the carboxylic acid group of this compound to a protein?

A5: A two-step pH adjustment is recommended for optimal results with EDC/NHS chemistry:

  • Activation Step: The activation of the carboxylic acid with EDC and NHS is most efficient at a slightly acidic pH of 4.5-7.2. A common choice is 0.1M MES buffer at pH 5-6.

  • Conjugation Step: The reaction of the formed NHS ester with the primary amines of the protein is most efficient at a pH of 7.2-8.5. After the initial activation, the pH should be raised to this range before adding the amine-containing molecule.

Q6: Can I use buffers like Tris or glycine in my conjugation reaction?

A6: No, you should avoid buffers that contain primary amines, such as Tris and glycine. These buffers will compete with your target molecule for reaction with the activated carboxylic acid, leading to low conjugation yields. Phosphate-buffered saline (PBS), MES, and borate buffers are suitable alternatives.

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield
Possible Cause Recommended Solution
Hydrolysis of NHS ester The NHS ester is susceptible to hydrolysis, especially at higher pH and temperature. Prepare the activated this compound immediately before use and add it to the protein solution promptly.
Inactive EDC/NHS reagents EDC and NHS are moisture-sensitive. Store them desiccated at the recommended temperature. Allow the vials to equilibrate to room temperature before opening to prevent moisture condensation.
Suboptimal pH Ensure the two-step pH protocol is followed: activation at pH 5-6, followed by conjugation at pH 7.2-8.5.
Presence of competing primary amines Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange for your protein into a suitable buffer like PBS before the reaction.
Insufficient molar excess of PEG reagent Increase the molar ratio of the this compound to your target molecule. A 5 to 20-fold molar excess is a common starting point, but this may require optimization.
Problem 2: Unexpected Byproducts or Impurities
Possible Cause Recommended Solution
N-acylurea formation This stable byproduct forms from the rearrangement of the O-acylisourea intermediate. The use of NHS or sulfo-NHS significantly minimizes this side reaction by rapidly converting the intermediate to a more stable NHS ester.
Reduction of the azide group If your experimental workflow involves reducing agents like DTT or TCEP, ensure they are removed via purification (e.g., dialysis or desalting column) before adding the this compound.
Protein precipitation High concentrations of protein or PEG reagent can sometimes lead to aggregation. Consider reducing the concentrations or adjusting the molar ratio of the PEG linker to the protein.

Data Presentation

Table 1: Half-life of NHS Esters in Aqueous Solution

This table illustrates the critical impact of pH and temperature on the stability of the amine-reactive NHS ester. The half-life is the time it takes for 50% of the NHS ester to hydrolyze.

pHTemperatureHalf-life
7.00°C4-5 hours
8.04°C~1 hour (estimated from data)
8.5Room TempRapid hydrolysis
8.64°C10 minutes

Experimental Protocols

Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol is a general guideline and may require optimization for your specific application.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Protein to be conjugated

  • Desalting column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the Conjugation Buffer at a concentration of 1-10 mg/mL. If the protein is in an amine-containing buffer, perform a buffer exchange into the Conjugation Buffer.

  • Prepare Reagent Solutions:

    • Allow this compound, EDC, and NHS vials to equilibrate to room temperature before opening.

    • Prepare stock solutions of each reagent in an anhydrous solvent like DMSO or DMF (e.g., 10 mg/mL). These should be made fresh immediately before use.

  • Activation of Carboxylic Acid:

    • In a reaction tube, combine this compound with a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS in the Activation Buffer.

    • Incubate at room temperature for 15-30 minutes.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to your protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction (Optional but Recommended):

    • Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by running the reaction mixture through a desalting column or by dialysis against a suitable buffer.

Visualizations

EDC_NHS_Coupling_Workflow cluster_activation Activation Step (pH 5.0-6.0) cluster_side_reactions Side Reactions cluster_conjugation Conjugation Step (pH 7.2-8.5) PEG_Acid This compound O_Acylisourea O-Acylisourea Intermediate (Unstable) PEG_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS NHS NHS_Ester Amine-Reactive NHS Ester (More Stable) NHS->NHS_Ester O_Acylisourea->NHS_Ester + NHS Hydrolysis Hydrolysis (Inactive Acid) O_Acylisourea->Hydrolysis + H2O N_Acylurea N-Acylurea (Inactive Byproduct) O_Acylisourea->N_Acylurea Rearrangement Conjugate Stable Amide Bond (Azido-PEG-Protein) NHS_Ester->Conjugate + Protein-NH2 Protein_Amine Protein-NH2 Protein_Amine->Conjugate Troubleshooting_Low_Yield Start Low Conjugation Yield Check_Reagents Are EDC/NHS reagents fresh and stored properly? Start->Check_Reagents Check_Buffer Is the reaction buffer free of primary amines? Check_Reagents->Check_Buffer Yes Solution_Reagents Use fresh, properly stored reagents. Check_Reagents->Solution_Reagents No Check_pH Was a two-step pH protocol used? Check_Buffer->Check_pH Yes Solution_Buffer Buffer exchange protein into PBS or MES. Check_Buffer->Solution_Buffer No Check_Ratio Is the molar excess of PEG reagent sufficient? Check_pH->Check_Ratio Yes Solution_pH Implement activation at pH 5-6 and conjugation at pH 7.2-8.5. Check_pH->Solution_pH No Solution_Ratio Increase molar excess of Azido-PEG-Acid. Check_Ratio->Solution_Ratio No

References

Troubleshooting low solubility of Azido-PEG5-CH2CO2H conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and handling of Azido-PEG5-CH2CO2H conjugates, with a focus on resolving low solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main solubility properties?

This compound is a hydrophilic PEG linker containing an azide group for click chemistry reactions and a terminal carboxylic acid for forming stable amide bonds with primary amines (e.g., on proteins or other molecules)[1][2]. The PEG spacer generally increases the aqueous solubility of the molecule it is conjugated to[1]. It is considered a water-soluble PEG linker[2][3].

Q2: In what solvents can I dissolve the this compound linker before conjugation?

The this compound linker is soluble in water and many common organic solvents. For conjugation reactions, it is often dissolved in aqueous buffers or polar aprotic solvents.

Solvent Class Examples Suitability
Aqueous Buffers Phosphate-buffered saline (PBS), HEPESHigh
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High
Chlorinated Solvents Dichloromethane (DCM)Moderate
Alcohols Ethanol, MethanolModerate

Q3: My this compound conjugate has precipitated out of solution. What are the likely causes?

Low solubility or precipitation of your conjugate can be caused by several factors:

  • Properties of the Conjugated Molecule: If the protein or small molecule you have conjugated is inherently hydrophobic, the addition of a single short PEG chain may not be sufficient to maintain its solubility.

  • Protein Aggregation: The conjugation process itself (e.g., changes in pH, temperature, or high protein concentration) can induce protein aggregation.

  • Insufficient PEGylation: An insufficient number of PEG chains attached to a large, hydrophobic molecule may not provide enough of a hydrophilic shield to keep it in solution.

  • Inappropriate Buffer Conditions: The pH and ionic strength of your buffer can significantly impact the solubility of the conjugate. Proteins are often least soluble at their isoelectric point (pI).

  • High Conjugate Concentration: The concentration of your conjugate may have exceeded its solubility limit in the current buffer system.

Troubleshooting Guide for Low Conjugate Solubility

This guide provides a systematic approach to resolving low solubility issues with your this compound conjugates.

Step 1: Initial Assessment and Solubilization Attempts

If you observe precipitation or have difficulty dissolving your lyophilized conjugate, follow this workflow:

start Low Solubility Observed check_initial_buffer Is the conjugate in an appropriate buffer? (Check pH vs. pI) start->check_initial_buffer adjust_ph Adjust pH away from the isoelectric point (pI) check_initial_buffer->adjust_ph No test_solvents Test solubility in a range of buffers and organic solvents check_initial_buffer->test_solvents Yes adjust_ph->test_solvents sonicate Apply gentle sonication or vortexing test_solvents->sonicate success Conjugate Solubilized sonicate->success Successful failure Proceed to Step 2: Formulation Optimization sonicate->failure Unsuccessful

Caption: Initial workflow for addressing low conjugate solubility.

Experimental Protocol: Small-Scale Solubility Testing

  • Aliquot the Conjugate: Aliquot small, equal amounts of your precipitated or lyophilized conjugate into several microcentrifuge tubes.

  • Prepare Test Solvents: Prepare a panel of potential solvents. This should include:

    • A range of aqueous buffers with varying pH (e.g., pH 4.0, 7.4, 9.0).

    • Buffers with different salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl).

    • Common organic solvents such as DMSO, DMF, and ethanol.

    • Mixtures of aqueous buffers and co-solvents (e.g., 20% ethanol in PBS).

  • Attempt Solubilization: Add a small volume of each test solvent to a corresponding tube of the conjugate.

  • Gentle Agitation: Vortex or sonicate the samples for a short period. Avoid excessive heating.

  • Observation: Visually inspect for dissolution. For a more quantitative measure, centrifuge the samples and measure the protein concentration in the supernatant using a suitable method (e.g., BCA assay or UV-Vis spectroscopy).

Step 2: Formulation Optimization with Excipients

If basic solvent adjustments are insufficient, the use of solubility-enhancing excipients may be necessary.

start Initial solubilization failed screen_excipients Screen a panel of solubility-enhancing excipients start->screen_excipients sugars Sugars/Polyols (e.g., Sucrose, Glycerol) screen_excipients->sugars amino_acids Amino Acids (e.g., Arginine, Glycine) screen_excipients->amino_acids surfactants Non-ionic Surfactants (e.g., Polysorbate 20/80) screen_excipients->surfactants optimize_concentration Optimize the concentration of the most effective excipient(s) sugars->optimize_concentration amino_acids->optimize_concentration surfactants->optimize_concentration dialysis Buffer exchange into the final formulation via dialysis or diafiltration optimize_concentration->dialysis final_product Soluble Conjugate in Optimized Formulation dialysis->final_product start Formulation optimization is insufficient assess_peg_length Is the PEG chain too short? start->assess_peg_length assess_pegylation_degree Is the degree of PEGylation too low? start->assess_pegylation_degree assess_conjugation_site Could the conjugation site be inducing aggregation? start->assess_conjugation_site longer_peg Consider a longer PEG linker (e.g., PEG12, PEG24) assess_peg_length->longer_peg Yes re_synthesize Re-synthesize the conjugate with the modified strategy longer_peg->re_synthesize increase_peg_ratio Increase the molar ratio of PEG linker to the target molecule during conjugation assess_pegylation_degree->increase_peg_ratio Yes increase_peg_ratio->re_synthesize site_directed_pegylation Consider site-directed conjugation to avoid hydrophobic patches or active sites assess_conjugation_site->site_directed_pegylation Possibly site_directed_pegylation->re_synthesize

References

Stability issues of the azide group in Azido-PEG5-CH2CO2H

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG5-CH2CO2H. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of the azide group in this reagent and to offer troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can compromise the stability of the azide group in this compound?

A1: The azide functional group is generally stable under typical laboratory conditions; however, its stability can be compromised by several factors.[1] Prolonged exposure to heat, light (especially UV), and acidic conditions should be avoided.[1][2] Azides can also be sensitive to pressure and shock, although this is more of a concern for small organic azides with a low carbon-to-nitrogen ratio.[1][3] For this compound, the larger PEG chain provides a degree of dilution to the energetic azide group, enhancing its overall stability compared to smaller azide compounds.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it should be stored at or below -20°C in a dry, dark environment. It is advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent potential reactions with atmospheric components. When stored as a solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles. Stock solutions in anhydrous solvents like DMSO or DMF should be used within a month when stored at -20°C.

Q3: Can the azide group be reduced to an amine during my experiment?

A3: Yes, reduction of the azide to a primary amine is a common side reaction. This can be intentionally achieved using reducing agents like dithiothreitol (DTT) or triphenylphosphine (TPP) in what is known as the Staudinger reaction. Unintentional reduction can occur in the presence of certain reagents or under specific reaction conditions. If your experimental results suggest the presence of an amine instead of an azide, consider potential sources of reduction in your protocol.

Q4: How does pH affect the stability of the azide group?

A4: The azide group is generally stable in neutral and basic conditions. However, in acidic solutions, it can be protonated to form hydrazoic acid (HN₃), which is volatile and highly toxic. While the pKa of hydrazoic acid is approximately 4.6, it is best to avoid strongly acidic conditions when working with azides. For reactions involving the carboxyl group of this compound, standard coupling conditions are generally well-tolerated by the azide group.

Q5: I am seeing low yields in my click chemistry reaction. Is the stability of the azide group the issue?

A5: While azide degradation could be a factor, low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions are often due to other factors. Common issues include inactive or sequestered copper catalyst, poor quality of reagents, or suboptimal reaction conditions. It is recommended to first troubleshoot the click chemistry protocol itself, ensuring the use of fresh reagents and appropriate ligands to stabilize the copper(I) catalyst. A simple test reaction with a known azide and alkyne can help determine if the issue lies with your specific this compound reagent.

Troubleshooting Guides

Low Yield in Click Chemistry Reactions
Potential Cause Troubleshooting Step
Inactive Copper Catalyst Use a fresh stock of the copper(II) salt and a reducing agent like sodium ascorbate. Prepare the sodium ascorbate solution immediately before use. Alternatively, use a copper(I) source and protect the reaction from oxygen.
Insufficient Ligand Ensure the correct molar ratio of ligand to copper is used. A ligand like THPTA is often recommended to stabilize the Cu(I) catalyst.
Degraded this compound Verify the purity of your this compound using an analytical technique like ¹H NMR or HPLC. Store the reagent protected from light and heat.
Incorrect Stoichiometry While a 1:1 stoichiometry is theoretical, using a slight excess (1.1-1.5 equivalents) of the more accessible reactant can improve reaction efficiency.
Suboptimal Reaction Conditions Most click reactions proceed well at room temperature. Gentle heating (e.g., 40-50 °C) may improve yields for sluggish reactions, but be cautious of potential side reactions. The optimal pH for CuAAC is typically between 4 and 7.
Suspected Azide Group Degradation
Observation Potential Cause Recommended Action
Appearance of a new, more polar spot on TLC Reduction or hydrolysis of the azide to an amine.Monitor the degradation using ¹H NMR or HPLC to quantify the extent of decomposition. If significant, repurify or synthesize fresh material.
Discoloration or gas evolution in the stored sample Decomposition of the azide group.Handle with extreme caution. If significant decomposition is suspected, it is safest to dispose of the material according to your institution's hazardous waste protocols.
Precipitation in a stored solution at low temperature Low solubility at the storage temperature.Gently warm the solution to room temperature to redissolve the compound. If it does not redissolve, consider preparing a more dilute stock solution for storage.

Quantitative Data Summary

The following table provides illustrative data on the stability of a typical alkyl azide under various conditions. Please note that this is a general representation and the stability of this compound may vary. It is recommended to perform stability studies for your specific experimental conditions.

Condition Parameter Value Reference/Note
Thermal Stability Decomposition Onset (TGA)~190 °C
pH Stability (Aqueous Buffer) Half-life at pH 4, 25°C> 1 weekEstimated based on general azide stability.
Half-life at pH 7, 25°C> 1 monthEstimated based on general azide stability.
Half-life at pH 9, 25°C> 1 monthEstimated based on general azide stability.
Photostability Decomposition under UV (254 nm)Time-dependent
Chemical Compatibility Reducing Agents (e.g., DTT)Rapid reduction to amine
Strong Acids (e.g., concentrated HCl)Formation of hydrazoic acid

Experimental Protocols

Protocol for Assessing Azide Stability via ¹H NMR

This protocol provides a method to quantify the azide group in this compound over time under specific stress conditions (e.g., elevated temperature or different pH).

Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • Internal standard with a known concentration and a distinct NMR signal (e.g., maleic acid)

  • Buffers of desired pH

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen deuterated solvent or buffer at a known concentration (e.g., 10 mg/mL).

    • Add a known amount of the internal standard to the stock solution.

  • Initial Analysis (T=0):

    • Transfer an aliquot of the freshly prepared sample to an NMR tube.

    • Acquire a ¹H NMR spectrum.

    • Integrate the characteristic signal of the protons adjacent to the azide group (expected around 3.4 ppm) and the signal of the internal standard.

  • Stress Conditions:

    • Store the remaining stock solution under the desired stress condition (e.g., in a water bath at 40°C or in a buffer of a specific pH).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 3, 7, 14, and 30 days), take an aliquot of the stressed sample and acquire a ¹H NMR spectrum.

  • Data Analysis:

    • For each time point, calculate the ratio of the integral of the azide-adjacent proton signal to the integral of the internal standard signal.

    • A decrease in this ratio over time indicates the degradation of the azide group.

    • The percentage of remaining azide can be calculated relative to the T=0 measurement.

Visualizations

degradation_pathway Azido_PEG This compound Amine Amino-PEG5-CH2CO2H Azido_PEG->Amine Reduction (e.g., DTT) Hydrazoic_Acid Hydrazoic Acid (HN3) Azido_PEG->Hydrazoic_Acid Strong Acid Other_Degradation Other Degradation Products Azido_PEG->Other_Degradation Heat, Light (UV)

Caption: Potential degradation pathways of the azide group in this compound.

experimental_workflow start Start: this compound Sample prep Prepare Solution with Internal Standard start->prep t0 T=0 Analysis (¹H NMR or HPLC) prep->t0 stress Apply Stress Condition (e.g., Heat, pH) prep->stress timepoint Collect Aliquots at Time Intervals stress->timepoint analysis Analyze Aliquots (¹H NMR or HPLC) timepoint->analysis data Calculate % Azide Remaining analysis->data end End: Determine Stability Profile data->end

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Post-Conjugation Purification

Author: BenchChem Technical Support Team. Date: November 2025

This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the removal of excess Azido-PEG5-CH2CO2H after a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why must it be removed after conjugation?

This compound is a hydrophilic, discrete PEG (dPEG®) linker containing an azide group and a terminal carboxylic acid. The azide group allows for "click chemistry" reactions with molecules containing alkyne, BCN, or DBCO groups, while the carboxylic acid can form a stable amide bond with primary amines using activators like EDC or HATU[1][2]. After conjugation to a target molecule (e.g., a protein, peptide, or antibody), it is critical to remove any unreacted, excess this compound. Failure to do so results in a heterogeneous mixture that can interfere with downstream applications, cause inaccurate characterization, and lead to misleading results in biological assays.

Q2: What are the common methods for removing unconjugated this compound?

The removal of a small PEG linker like this compound from a much larger conjugated biomolecule is typically based on the significant difference in their molecular size and other physicochemical properties.[3][][5] The most effective methods include:

  • Size Exclusion Chromatography (SEC) / Desalting: This technique separates molecules based on their hydrodynamic radius. It is highly efficient at removing small molecules like excess PEG linkers from larger conjugated proteins.

  • Dialysis / Tangential Flow Filtration (TFF): These methods use a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules by size. The larger conjugate is retained, while the small, unconjugated PEG linker passes through the membrane.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on hydrophobicity and is very effective for purifying PEGylated peptides and proteins.

Q3: How do I choose the best purification method for my experiment?

The optimal method depends on several factors, including the size and stability of your target biomolecule, the required final purity, sample volume, and available equipment. The decision-making workflow below can help guide your selection.

G Diagram 1: Purification Method Selection Workflow cluster_input Input cluster_decision Decision Points cluster_methods Recommended Methods start Post-Conjugation Mixture (Conjugate + Excess PEG) size_check Is the MW difference > 10-fold? start->size_check stability_check Is the conjugate sensitive to organic solvents? size_check->stability_check Yes iex Consider Ion Exchange (IEX) or other methods size_check->iex No scale_check Large Scale (>50 mL) or High Throughput? stability_check->scale_check No (Robust) sec Size Exclusion Chromatography (SEC) / Desalting Column stability_check->sec Yes (Sensitive) dialysis Dialysis / Tangential Flow Filtration (TFF) scale_check->dialysis Yes (Large Scale) rphplc Reversed-Phase HPLC (RP-HPLC) scale_check->rphplc No (Small Scale)

Diagram 1: Decision workflow for selecting a purification method.

Q4: How can I confirm that the excess this compound has been removed?

Analytical techniques are essential to verify the purity of the final conjugate. Common methods include:

  • High-Performance Liquid Chromatography (HPLC): Both SEC-HPLC and RP-HPLC can be used. SEC-HPLC will show a shift in retention time, with the larger conjugate eluting earlier than the small, free PEG linker. RP-HPLC can also resolve the conjugate from the free PEG.

  • Mass Spectrometry (MS): LC-MS analysis can confirm the mass of the final conjugate and the absence of the free PEG linker's mass.

  • Charged Aerosol Detection (CAD): Since PEG lacks a strong chromophore, HPLC with a charged aerosol detector can be used to quantify the amount of residual free PEG.

Comparison of Purification Methods
MethodPrincipleAdvantagesDisadvantagesTypical Scale
Size Exclusion Chromatography (SEC) Separation by hydrodynamic size.Fast, high resolution, good for buffer exchange.Sample dilution, potential for non-specific binding, limited by column capacity.Lab scale (mg to g)
Dialysis / TFF Separation by size using a semi-permeable membrane.Simple, cost-effective for large volumes, gentle on samples.Slow (dialysis), potential for sample loss, requires significant buffer volume.Lab to process scale
Reversed-Phase HPLC (RP-HPLC) Separation by hydrophobicity.High resolution, excellent purity, can separate isomers.Requires organic solvents, may denature sensitive proteins, more complex method development.Analytical to prep scale
Ion Exchange Chromatography (IEX) Separation by net surface charge.Can separate based on the degree of PEGylation.Less effective for removing free PEG unless there is a significant charge difference.Lab to process scale

Troubleshooting Guide

This section addresses common problems encountered during the purification of PEGylated conjugates.

G Diagram 2: Troubleshooting Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Poor Purification Result (e.g., Low Yield, Low Purity) cause1 Low Recovery problem->cause1 cause2 Poor Separation problem->cause2 cause3 Degradation problem->cause3 sol1a Check for non-specific binding to column/membrane cause1->sol1a sol1b Ensure MWCO of membrane is appropriate (3-6x smaller than conjugate) cause1->sol1b sol2a Optimize SEC column choice (pore size, length) cause2->sol2a sol2b Optimize HPLC gradient (e.g., shallower gradient) cause2->sol2b sol2c Increase diavolumes for TFF or dialysis time/buffer changes cause2->sol2c sol3a Check conjugate stability at purification pH and temperature cause3->sol3a

Diagram 2: General troubleshooting workflow for purification issues.

Issue 1: Poor separation of the conjugate from free this compound.

  • Symptom: Analytical HPLC (SEC or RP-HPLC) of the purified product shows a significant peak corresponding to the unconjugated PEG linker.

  • Possible Causes & Solutions:

    • Inappropriate SEC Column: For SEC, the column's fractionation range may not be suitable for the size difference. Choose a resin with an appropriate exclusion limit for separating your large conjugate from the small PEG linker (MW ~419.4 g/mol ).

    • Suboptimal HPLC Gradient: For RP-HPLC, the gradient may be too steep. A shallower gradient around the elution time of the components can improve resolution.

    • Incorrect Dialysis MWCO: The Molecular Weight Cutoff (MWCO) of the dialysis membrane is too high or too close to the conjugate's size. For removing a small linker, use a low MWCO (e.g., 1-3 kDa) to ensure the linker passes through while the larger biomolecule is retained. The MWCO should generally be 3 to 6 times lower than the molecular weight of the conjugate.

    • Insufficient Dialysis/Diafiltration: The duration of dialysis may be too short, or the volume of buffer used was insufficient. Dialyze overnight with at least two to three changes of a large buffer volume (at least 100 times the sample volume). For TFF, increase the number of diavolumes to wash out the small molecules more effectively.

Issue 2: Low recovery of the purified conjugate.

  • Symptom: The final yield of the purified conjugate is significantly lower than expected.

  • Possible Causes & Solutions:

    • Non-specific Adsorption: The conjugate may be irreversibly binding to the chromatography column matrix or dialysis membrane. For SEC, try adding arginine to the mobile phase to reduce non-specific interactions. For dialysis/TFF, select a membrane material known for low protein binding (e.g., regenerated cellulose).

    • Product Degradation: The conjugate may be unstable under the purification conditions (e.g., pH, temperature, organic solvents). Investigate the stability of your conjugate and consider using a faster purification method or adding stabilizers to the buffers.

    • Precipitation: The conjugate may be precipitating on the column due to the mobile phase composition. Ensure the conjugate remains soluble throughout the entire process.

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (Desalting)

This protocol is ideal for the rapid removal of the small this compound linker from a much larger biomolecule conjugate.

Materials:

  • Desalting column (e.g., Sephadex G-25 or similar)

  • Chromatography system (e.g., FPLC or HPLC)

  • Mobile Phase/Elution Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Reaction mixture containing the conjugate and excess PEG linker

  • Fraction collection tubes

Procedure:

  • Column Equilibration: Equilibrate the desalting column with at least 2-3 column volumes of the chosen mobile phase at the desired flow rate.

  • Sample Preparation: If necessary, filter the post-conjugation reaction mixture through a 0.22 µm filter to remove any particulates.

  • Sample Loading: Load the sample onto the column. For optimal resolution, the sample volume should not exceed 30% of the total column bed volume.

  • Elution: Begin the isocratic elution with the mobile phase. Monitor the column effluent using a UV detector (typically at 280 nm for proteins).

  • Fraction Collection: The larger PEGylated conjugate will pass through the column void volume and elute first as a sharp peak. The smaller, unconjugated this compound will be retained longer and elute later. Collect fractions corresponding to the initial conjugate peak.

  • Analysis: Pool the relevant fractions and confirm purity using analytical SEC-HPLC or SDS-PAGE.

Protocol 2: Purification by Dialysis

This protocol is suitable for purifying larger volumes where some sample dilution is acceptable.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa).

  • Dialysis Buffer (e.g., PBS, pH 7.4)

  • Reaction mixture

  • Large beaker or container

  • Stir plate and stir bar

Procedure:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing or boiling.

  • Sample Loading: Load the reaction mixture into the dialysis tubing/cassette, ensuring to leave some space for potential volume increase.

  • Dialysis: Place the sealed tubing/cassette into a large beaker containing at least 100 times the sample volume of cold (4°C) dialysis buffer. Place the beaker on a stir plate with a stir bar to ensure continuous mixing.

  • Buffer Exchange: Perform the dialysis for several hours to overnight. For efficient removal of the excess PEG, change the dialysis buffer completely at least 2-3 times.

  • Sample Recovery: Once dialysis is complete, carefully remove the tubing/cassette from the buffer. Recover the purified conjugate from the device, minimizing any dilution from buffer on the outside of the membrane.

  • Analysis: Analyze the purified sample for purity and concentration.

References

Preventing hydrolysis of activated Azido-PEG5-CH2CO2H

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Azido-PEG5-CH2CO2H

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the hydrolysis of activated this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is activated this compound and why is it prone to hydrolysis?

This compound is a polyethylene glycol (PEG) linker containing an azide group for "click chemistry" and a terminal carboxylic acid.[1][2] For bioconjugation, the carboxylic acid is often "activated" by converting it into an N-hydroxysuccinimide (NHS) ester. This "active ester" is highly reactive towards primary amines (like those on proteins) but is also susceptible to hydrolysis, a reaction with water that converts the NHS ester back to the unreactive carboxylic acid, releasing N-hydroxysuccinimide.[3][4]

Q2: Why is it critical to prevent the hydrolysis of my activated this compound?

Preventing hydrolysis is crucial for successful conjugation. When the NHS ester hydrolyzes, it becomes inactive and can no longer react with the target amine on your biomolecule.[5] This leads to low conjugation yields, wasted reagents, and unreliable experimental results.

Q3: What are the primary factors that influence the rate of hydrolysis?

The main factors are pH, temperature, and the presence of moisture.

  • pH: The rate of hydrolysis significantly increases at higher pH values.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Moisture: As water is a reactant in hydrolysis, its presence, whether in solvents or from atmospheric humidity, is a key contributor to degradation.

Q4: How should I properly store and handle the solid form of activated this compound?

To maintain its stability, the solid (lyophilized) reagent should be stored at -20°C or lower, in a dark, airtight container with a desiccant to keep it dry. Before opening, it is essential to allow the vial to equilibrate to room temperature to prevent moisture from condensing on the cold powder. Purging the container with an inert gas like nitrogen or argon before sealing can also help prolong its shelf life.

Q5: What is the correct procedure for preparing a stock solution?

It is highly recommended to dissolve the activated this compound in an anhydrous (dry) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Using anhydrous solvents is critical to minimize hydrolysis.

Q6: Can I prepare a stock solution of activated this compound and store it for later use?

No, it is strongly advised not to prepare stock solutions for storage. The NHS ester moiety readily hydrolyzes, so you should only weigh out and dissolve the amount needed for the immediate experiment. Any unused reconstituted reagent should be discarded.

Q7: What is the optimal pH for my conjugation reaction to maximize yield and minimize hydrolysis?

The optimal pH range for NHS ester conjugation reactions is typically between 7.2 and 8.5. In this range, most primary amines on proteins are deprotonated and nucleophilic, while the rate of hydrolysis is still manageable. At pH values below 7, the amine is protonated and less reactive, and at pH values above 8.5, the rate of hydrolysis increases dramatically, significantly reducing the conjugation efficiency.

Q8: How can I determine if my reagent has been compromised by hydrolysis?

You can assess the reactivity of the NHS ester by measuring the amount of N-hydroxysuccinimide (NHS) released upon complete hydrolysis. The released NHS has a strong absorbance at 260-280 nm. By comparing the absorbance of a solution before and after intentional hydrolysis with a strong base, you can estimate the remaining activity of your reagent. However, for most troubleshooting purposes, using a fresh vial of the reagent is the most practical approach.

Troubleshooting Guide: Low Conjugation Efficiency

If you are experiencing low or no conjugation, the most common cause is the hydrolysis of your activated this compound. The following table outlines potential issues and their solutions.

Potential Issue Recommended Solution
Improper Storage Store the solid reagent at ≤ -20°C in a dark, airtight container with a desiccant.
Moisture Contamination Always allow the reagent vial to warm to room temperature before opening to prevent condensation. Use only anhydrous grade DMSO or DMF for reconstitution.
Reagent Age/Pre-made Stock Prepare solutions fresh for each experiment. Do not store the reagent in solution.
Incorrect Reaction pH Perform the conjugation in a buffer with a pH between 7.2 and 8.5. Use non-amine-containing buffers like phosphate, borate, or HEPES.
Presence of Nucleophiles in Buffer Avoid buffers containing primary amines, such as Tris or glycine, as they compete with the target molecule for reaction with the NHS ester.
High Reaction Temperature If possible, perform the reaction at 4°C or on ice to slow down the rate of hydrolysis, though this may require a longer reaction time.

Data Presentation

The stability of NHS esters is highly dependent on pH and temperature. The following table summarizes the half-life of a typical NHS ester in aqueous solution, illustrating how quickly it can hydrolyze.

pHTemperature (°C)Half-life
7.004-5 hours
8.041 hour
8.6410 minutes

Experimental Protocols

Protocol 1: Recommended Reagent Handling and Stock Solution Preparation
  • Remove the vial of solid, activated this compound from -20°C storage.

  • Place the unopened vial in a desiccator at room temperature and allow it to equilibrate for at least 20 minutes to prevent moisture condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Immediately before use, dissolve the required amount of the reagent in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).

  • Use the freshly prepared solution immediately for your conjugation reaction. Do not store any remaining solution.

Protocol 2: General Protein Conjugation with Minimized Hydrolysis
  • Prepare your protein in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS) at a pH of 7.2-8.0. If your protein is in a buffer like Tris, it must be exchanged into an appropriate buffer via dialysis or desalting column.

  • Prepare the activated this compound stock solution in anhydrous DMSO or DMF as described in Protocol 1.

  • Add the desired molar excess of the activated PEG solution to the protein solution. The volume of the added organic solvent should ideally not exceed 10% of the total reaction volume to avoid protein precipitation.

  • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • After the incubation, quench the reaction by adding a small amount of an amine-containing buffer (like Tris or glycine) to consume any unreacted NHS ester.

  • Purify the resulting conjugate using an appropriate method, such as dialysis or size-exclusion chromatography, to remove unreacted PEG and the NHS byproduct.

Visualizations

The following diagrams illustrate the key chemical pathways and the recommended experimental workflow to minimize hydrolysis.

cluster_0 Reaction Pathways Activated_Ester Activated Azido-PEG-NHS Conjugate Stable Amide Bond (Desired Product) Activated_Ester->Conjugate Amine Reaction (pH 7.2-8.5) Hydrolyzed_PEG Inactive PEG-COOH (Undesired Product) Activated_Ester->Hydrolyzed_PEG Hydrolysis (Increases with pH) Protein_Amine Protein-NH2 (Primary Amine) Water H2O (Moisture) cluster_1 Workflow to Prevent Hydrolysis Start Start: Solid Reagent (Stored at -20°C with desiccant) Equilibrate Equilibrate vial to Room Temp (BEFORE opening) Start->Equilibrate Dissolve Dissolve in Anhydrous Solvent (DMSO or DMF) Equilibrate->Dissolve Prepare Fresh Add_to_Reaction Add to Amine-Free Buffer (pH 7.2 - 8.0) Dissolve->Add_to_Reaction Incubate Incubate Reaction (RT or 4°C) Add_to_Reaction->Incubate Quench Quench Unreacted Ester Incubate->Quench Purify Purify Conjugate Quench->Purify End End: Purified Product Purify->End

References

Technical Support Center: Strategies to Enhance the In-Vivo Stability of Azido-PEG5-CH2CO2H Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG5-CH2CO2H linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in-vivo stability of these linkers and to offer troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general in-vivo stability of PEG linkers like this compound?

Polyethylene glycol (PEG) linkers are generally considered biocompatible and are utilized in drug development to enhance the solubility, stability, and circulation half-life of conjugated molecules. The stability of the this compound linker in vivo is influenced by its individual components: the azide group, the PEG5 chain, and the bond formed by the carboxylic acid. The ether bonds within the PEG chain are relatively stable, and the amide bond formed upon conjugation of the carboxylic acid to a biomolecule is also highly stable under physiological conditions. The azide group is generally stable in vivo but can be metabolized.

Q2: What are the potential cleavage points in the this compound linker?

The primary points of potential cleavage in a conjugated this compound linker are:

  • The PEG chain: While generally robust, the ether linkages in the PEG backbone can be subject to oxidative degradation in vivo, although this is a slow process. Shorter PEG chains, like PEG5, are more susceptible to renal clearance.

  • The Azide Group: The terminal azide group is relatively stable but can be reduced in vivo, although this is not typically a major degradation pathway.

  • The Conjugation Bond: The stability of the bond formed by the carboxylic acid is critical. Amide bonds, formed by reacting the carboxylic acid with an amine on a therapeutic molecule, are known to be highly stable in vivo. If the carboxylic acid is used to form an ester bond, it will be more susceptible to hydrolysis by esterases present in plasma.

Q3: How does the length of the PEG chain affect in-vivo stability?

The length of the PEG chain significantly impacts the pharmacokinetic profile of a conjugate. Longer PEG chains generally lead to a longer circulation half-life by increasing the hydrodynamic radius of the molecule, which reduces renal clearance. However, very long PEG chains can sometimes lead to reduced biological activity due to steric hindrance. For a short linker like PEG5, the impact on half-life will be less pronounced compared to larger PEGs, and the properties of the conjugated molecule will play a more dominant role in its overall pharmacokinetics.

Q4: What is the stability of the triazole ring formed after "click chemistry" with the azide group?

The 1,2,3-triazole ring formed via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition is exceptionally stable under physiological conditions. This bond is not susceptible to enzymatic or hydrolytic cleavage, making it an ideal linkage for stable bioconjugates.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Premature cleavage of the payload in vivo The bond connecting the linker to the payload is labile.- If an ester linkage was used, consider switching to a more stable amide linkage. - For disulfide bonds, consider engineering the steric hindrance around the bond to slow down reduction.
Rapid clearance of the conjugate from circulation The overall size of the conjugate is below the renal clearance threshold.- Increase the length of the PEG chain (e.g., PEG12, PEG24). - Conjugate the linker to a larger carrier molecule, such as an antibody or albumin-binding moiety.
Low therapeutic efficacy despite in-vitro potency The linker is stable, but the payload is not effectively released at the target site.- If a non-cleavable linker strategy is used, ensure the entire conjugate can be internalized and remain active. - Consider incorporating a cleavable moiety (e.g., a peptide sequence sensitive to tumor-specific proteases) into the linker design if targeted release is desired.
Inconsistent pharmacokinetic data between batches Variability in the drug-to-linker ratio or site of conjugation.- Implement stringent quality control measures to ensure consistent drug-to-antibody ratio (DAR) for antibody-drug conjugates. - Utilize site-specific conjugation techniques to ensure a homogeneous product.

Quantitative Data on PEG Linker In-Vivo Performance

Molecule Type PEG Linker Length Key Pharmacokinetic Finding Reference
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes[1]
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG[1]
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG[1]
Trastuzumab (Antibody)Short PEG8Faster blood clearance compared to the non-PEGylated counterpart[1]
DNA Polyplex30 kDaMaximally blocked liver uptake and resulted in a long circulatory half-life[1]

Experimental Protocols

Protocol 1: In-Vivo Pharmacokinetic Study of a PEGylated Small Molecule

Objective: To determine the pharmacokinetic profile of a small molecule conjugated with an this compound linker.

Materials:

  • Test compound (small molecule-PEG-azide conjugate)

  • Animal model (e.g., mice or rats)

  • Vehicle for administration (e.g., saline, PBS with 5% DMSO)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • Analytical equipment (LC-MS/MS)

Procedure:

  • Animal Dosing:

    • Administer the test compound to the animal model via a relevant route (e.g., intravenous injection). A typical dose might be 1-5 mg/kg.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).

  • Plasma Preparation:

    • Immediately process the blood samples to obtain plasma by centrifugation.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration versus time and determine key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

Protocol 2: LC-MS/MS Analysis of Linker Degradation Products in Plasma

Objective: To identify and quantify potential degradation products of the this compound linker in plasma samples.

Materials:

  • Plasma samples from in-vivo studies

  • Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

  • Internal standard

  • LC-MS/MS system with a high-resolution mass spectrometer

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Add internal standard to each sample.

    • Precipitate plasma proteins by adding cold protein precipitation solvent.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto an appropriate LC column (e.g., C18).

    • Use a gradient elution method to separate the parent compound from its potential metabolites.

    • Acquire data in full scan and product ion scan modes to identify potential degradation products based on their mass-to-charge ratio and fragmentation patterns.

  • Data Analysis:

    • Process the LC-MS/MS data to identify peaks corresponding to the parent compound and its metabolites.

    • Compare the fragmentation patterns of the metabolites to that of the parent compound to elucidate the site of cleavage.

Visualizations

Linker_Stability_Factors cluster_linker This compound Conjugate cluster_stability Factors Affecting In-Vivo Stability Azide Azide Enzymatic_Degradation Enzymatic Degradation Azide->Enzymatic_Degradation Reduction PEG5_Chain PEG5 Chain (Ether Linkages) Oxidation Oxidation PEG5_Chain->Oxidation Slow Renal_Clearance Renal Clearance PEG5_Chain->Renal_Clearance Size dependent Conjugation_Bond Conjugation Bond (e.g., Amide) Hydrolysis Hydrolysis Conjugation_Bond->Hydrolysis Bond dependent (Amide > Ester)

Caption: Factors influencing the in-vivo stability of the linker.

experimental_workflow Start Start Administer_Conjugate Administer Conjugate to Animal Model Start->Administer_Conjugate Collect_Blood_Samples Collect Blood Samples at Time Points Administer_Conjugate->Collect_Blood_Samples Prepare_Plasma Prepare Plasma Collect_Blood_Samples->Prepare_Plasma LC_MS_Analysis LC-MS/MS Analysis Prepare_Plasma->LC_MS_Analysis Pharmacokinetic_Analysis Pharmacokinetic Analysis LC_MS_Analysis->Pharmacokinetic_Analysis Metabolite_Identification Metabolite Identification LC_MS_Analysis->Metabolite_Identification End End Pharmacokinetic_Analysis->End Metabolite_Identification->End

Caption: Workflow for in-vivo stability assessment.

troubleshooting_flowchart Premature_Cleavage Premature Cleavage Observed? Check_Linkage Linkage Type? Premature_Cleavage->Check_Linkage Yes Rapid_Clearance Rapid Clearance Observed? Premature_Cleavage->Rapid_Clearance No Ester Ester Check_Linkage->Ester Amide Amide Check_Linkage->Amide Change_to_Amide Change to Amide Bond Ester->Change_to_Amide Investigate_Other Investigate Other Cleavage Sites Amide->Investigate_Other Increase_PEG_Length Increase PEG Chain Length Rapid_Clearance->Increase_PEG_Length Yes No_Issue No Apparent Issue Rapid_Clearance->No_Issue No

Caption: Troubleshooting decision tree for linker instability.

References

Validation & Comparative

A Comparative Guide to Azido-PEG5-CH2CO2H and Other PEG Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their therapeutic index by modulating stability, pharmacokinetics (PK), and payload delivery. Among the diverse linker technologies, polyethylene glycol (PEG) linkers have gained prominence for their ability to enhance the physicochemical properties of ADCs. This guide provides an objective comparison of Azido-PEG5-CH2CO2H with other PEG linkers, supported by a synthesis of experimental data from various studies.

Introduction to PEG Linkers in ADCs

Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer that offers several advantages when incorporated into ADC linkers. The primary benefits of PEGylation in ADCs include:

  • Increased Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, leading to ADC aggregation and rapid clearance. PEG linkers increase the overall hydrophilicity of the ADC, improving solubility and stability.[1]

  • Improved Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the linker and payload, which can reduce non-specific uptake by the reticuloendothelial system, prolonging circulation half-life and increasing tumor accumulation.

  • Higher Drug-to-Antibody Ratios (DAR): By mitigating the hydrophobicity of the payload, PEG linkers can enable the conjugation of a higher number of drug molecules per antibody without compromising the ADC's properties.[1]

The length and architecture of the PEG chain are critical parameters that can be fine-tuned to optimize ADC performance.

This compound: A Heterobifunctional Linker

This compound is a discrete PEG linker with five ethylene glycol units. It is a heterobifunctional linker, meaning it has two different reactive functional groups:

  • Azide Group (N3): This group is used for bioorthogonal conjugation, typically through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with an alkyne-modified payload. This "click chemistry" approach offers high efficiency and specificity.

  • Carboxylic Acid Group (COOH): This group is typically activated to form an active ester (e.g., NHS ester) and then reacted with primary amines, such as the lysine residues on the surface of an antibody, to form a stable amide bond.

This dual functionality allows for a sequential and controlled conjugation process, first attaching the linker to the antibody and then "clicking" on the payload.

Comparative Analysis of PEG Linker Properties

The choice of a PEG linker significantly impacts the performance of an ADC. The following sections and tables summarize the key comparative aspects based on data synthesized from multiple preclinical studies.

Impact of PEG Chain Length

The number of PEG units in the linker is a crucial design parameter. While a direct comparison involving this compound is not extensively documented in a single study, we can infer its properties based on general trends observed with varying PEG lengths.

Table 1: Quantitative Comparison of ADC Properties with Different PEG Linker Lengths

PropertyShort PEG Linkers (e.g., PEG2-PEG4)Medium PEG Linkers (e.g., Azido-PEG5, PEG8)Long PEG Linkers (e.g., PEG12-PEG24)Key Observations & References
Hydrophilicity (HIC Retention Time) Longer retention timeIntermediate retention timeShorter retention timeIncreasing PEG length enhances hydrophilicity, leading to shorter retention times on HIC.[2]
In Vitro Cytotoxicity (IC50) Generally higher potency (lower IC50)Moderate potencyMay show reduced potency (higher IC50)Longer PEG chains can sometimes lead to steric hindrance, potentially affecting antigen binding or cell internalization, resulting in reduced in vitro potency.[3]
Plasma Clearance Faster clearanceSlower clearanceSlowest clearanceA PEG length of at least eight units (PEG8) has been identified as a critical threshold for minimizing plasma clearance.[4]
In Vivo Efficacy VariableOften improvedGenerally enhancedImproved pharmacokinetics with longer PEG linkers often leads to better in vivo efficacy due to increased tumor accumulation.
Aggregation Higher potential for aggregation with hydrophobic payloadsReduced aggregationMinimal aggregationLonger, more hydrophilic PEG chains are more effective at solubilizing hydrophobic payloads and preventing aggregation.

Table 2: Qualitative Comparison of Different PEG Linker Length Categories

Linker Length CategoryGeneral Trends & Considerations
Short (2-4 PEG units) May favor ADC stability and higher in vitro potency but can result in faster clearance and a greater propensity for aggregation with hydrophobic drugs.
Medium (5-8 PEG units) Offers a balance between improved pharmacokinetics and retained in vitro potency. This compound falls into this category, suggesting a favorable profile.
Long (12+ PEG units) Generally provides the best pharmacokinetic properties and in vivo efficacy, especially for highly hydrophobic payloads. However, there is a potential trade-off with reduced in vitro potency.
Impact of Linker Architecture and Conjugation Chemistry

The structure of the linker and the chemistry used for conjugation also play a vital role in ADC performance.

  • Linear vs. Pendant PEG: Studies have shown that the configuration of the PEG chain can influence ADC stability and pharmacokinetics. For instance, amide-coupled ADCs with two pendant 12-unit PEG chains demonstrated better performance than those with a linear 24-unit PEG oligomer.

  • Azide-Alkyne "Click" Chemistry: The use of an azide group, as in this compound, allows for a highly specific and efficient conjugation of the payload via click chemistry. This bioorthogonal reaction avoids side reactions with biological molecules, leading to a more homogeneous ADC product.

  • Amine-Reactive Conjugation: The carboxylic acid end of this compound is typically used for conjugation to lysine residues on the antibody. While this is a common method, it can result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites. Site-specific conjugation methods are being developed to address this.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of ADCs with different PEG linkers. Below are representative protocols for key experiments.

Protocol 1: Synthesis of Drug-Linker Cassette with this compound

This protocol describes the activation of the carboxylic acid group of this compound and its conjugation to an amine-containing payload.

  • Activation of this compound:

    • Dissolve this compound in a suitable anhydrous organic solvent (e.g., DMF or DCM).

    • Add N-Hydroxysuccinimide (NHS) (1.1 equivalents) and a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if using DCC).

    • The resulting solution containing the Azido-PEG5-CH2CO2-NHS ester can be used directly in the next step or purified by column chromatography.

  • Conjugation to an Amine-Containing Payload:

    • Dissolve the amine-containing cytotoxic payload in a suitable anhydrous solvent.

    • Add the activated Azido-PEG5-CH2CO2-NHS ester solution to the payload solution.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.

    • Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, purify the drug-linker cassette using column chromatography or preparative HPLC.

Protocol 2: Two-Step ADC Conjugation using Azido-PEG5-Drug

This protocol outlines the conjugation of the drug-linker cassette to an antibody.

  • Antibody Modification with an Alkyne Handle (for subsequent click chemistry with an azido-modified payload):

    • This step is necessary if the payload is first conjugated to the this compound linker. The antibody is modified to introduce an alkyne group. For example, an NHS-ester-alkyne reagent can be used to react with lysine residues on the antibody.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - "Click" Reaction:

    • Prepare the alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of the Azido-PEG5-payload in a compatible solvent (e.g., DMSO).

    • Add the Azido-PEG5-payload solution to the antibody solution at a desired molar ratio.

    • Incubate the reaction mixture at room temperature or 37°C for 1-24 hours.

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated drug-linker.

Protocol 3: Characterization of ADCs

Hydrophobicity Assessment by Hydrophobic Interaction Chromatography (HIC):

  • Principle: HIC separates molecules based on their hydrophobicity. More hydrophobic ADCs will have a longer retention time.

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Procedure:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute with a gradient of decreasing salt concentration (increasing percentage of Mobile Phase B).

    • Monitor the elution profile at 280 nm.

    • The retention time is indicative of the ADC's hydrophobicity. The peak profile can also be used to determine the drug-to-antibody ratio (DAR) distribution.

Aggregation Analysis by Size-Exclusion Chromatography (SEC):

  • Principle: SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric ADC.

  • Mobile Phase: A suitable buffer such as PBS.

  • Procedure:

    • Equilibrate the SEC column with the mobile phase.

    • Inject the ADC sample.

    • Monitor the elution profile at 280 nm.

    • The percentage of aggregates can be calculated from the peak areas.

Protocol 4: In Vitro Cytotoxicity Assay
  • Cell Culture: Culture target cancer cells in appropriate media.

  • Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADCs.

  • Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

Protocol 5: In Vivo Efficacy Study in a Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously implant human tumor cells into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize mice into treatment groups and administer the ADCs (typically via intravenous injection).

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: Conclude the study when tumors in the control group reach a specified size or at a predetermined time point.

  • Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.

Visualizing ADC Concepts and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody Linker This compound Linker Antibody->Linker Amide Bond (via Lysine) Payload Cytotoxic Payload Linker->Payload Triazole Ring (via Click Chemistry)

Caption: General structure of an ADC with an this compound linker.

ADC_Conjugation_Workflow cluster_workflow ADC Synthesis and Evaluation Workflow start Start activate_linker Activate This compound (e.g., with NHS/EDC) start->activate_linker conjugate_payload Conjugate to Alkyne-Payload activate_linker->conjugate_payload purify_drug_linker Purify Drug-Linker Cassette conjugate_payload->purify_drug_linker conjugate_adc Conjugate Drug-Linker to Antibody (SPAAC) purify_drug_linker->conjugate_adc modify_antibody Modify Antibody (e.g., with DBCO-NHS) modify_antibody->conjugate_adc purify_adc Purify ADC (SEC/TFF) conjugate_adc->purify_adc characterize_adc Characterize ADC (HIC, SEC, DAR) purify_adc->characterize_adc in_vitro_studies In Vitro Studies (Cytotoxicity) characterize_adc->in_vitro_studies in_vivo_studies In Vivo Studies (Pharmacokinetics, Efficacy) in_vitro_studies->in_vivo_studies end End in_vivo_studies->end

Caption: A representative workflow for ADC synthesis and evaluation.

PEG_Length_Impact cluster_impact Impact of Increasing PEG Linker Length peg_length Increasing PEG Length hydrophilicity Increased Hydrophilicity peg_length->hydrophilicity cytotoxicity Potentially Decreased In Vitro Cytotoxicity peg_length->cytotoxicity pk Improved Pharmacokinetics (Longer Half-life) hydrophilicity->pk efficacy Potentially Enhanced In Vivo Efficacy pk->efficacy

Caption: Logical relationship of PEG linker length and ADC properties.

Conclusion

The selection of a PEG linker is a critical decision in the design of an effective and safe ADC. This compound represents a versatile, medium-length PEG linker that offers a balance of improved physicochemical properties and reactivity for controlled conjugation. The choice between this compound and other PEG linkers with varying lengths and functionalities will depend on the specific characteristics of the antibody and, most importantly, the hydrophobicity of the cytotoxic payload. For highly hydrophobic drugs, longer PEG chains may be necessary to achieve optimal in vivo performance, even at the potential cost of some in vitro potency. Conversely, for less hydrophobic payloads, a shorter to medium-length PEG linker like this compound may provide the ideal balance of stability, efficacy, and ease of synthesis. Empirical testing of a panel of ADCs with different PEG linkers remains the most effective strategy for identifying the optimal construct for a given therapeutic application.

References

A Head-to-Head Comparison of Azido-PEG5-CH2CO2H and DBCO-PEG-acid for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Reagent for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

In the rapidly evolving landscape of bioconjugation, copper-free click chemistry, particularly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has emerged as a cornerstone technology. Its bioorthogonality and mild reaction conditions make it an indispensable tool for the synthesis of antibody-drug conjugates (ADCs), the development of targeted drug delivery systems, and the intricate labeling of biomolecules in living systems. At the heart of this powerful chemistry are the azide and strained alkyne reaction partners. This guide provides a comprehensive, data-driven comparison of two commonly employed PEGylated reagents: Azido-PEG5-CH2CO2H and DBCO-PEG-acid.

The Contenders: An Overview

This compound is a heterobifunctional linker featuring a terminal azide group for participation in the SPAAC reaction and a carboxylic acid for subsequent conjugation to amine-containing molecules via amide bond formation. The hydrophilic pentaethylene glycol (PEG5) spacer enhances solubility in aqueous media.[1][2]

DBCO-PEG-acid , also a heterobifunctional linker, incorporates a dibenzocyclooctyne (DBCO) group, a highly strained alkyne that readily reacts with azides.[3][4] Similar to its azide counterpart, it possesses a terminal carboxylic acid for conjugation and a PEG spacer to improve solubility and reduce steric hindrance.[5]

Quantitative Performance Metrics: A Comparative Analysis

The selection of a suitable reagent for SPAAC is often dictated by key performance indicators such as reaction kinetics, stability, and solubility. The following table summarizes the available quantitative data for these two classes of reagents.

FeatureThis compoundDBCO-PEG-acidKey Considerations & References
Role in SPAAC Azide reaction partnerStrained alkyne reaction partnerSPAAC is a bioorthogonal reaction that does not require a cytotoxic copper catalyst.
Second-Order Rate Constant (k₂) with Benzyl Azide Not Applicable (is the azide)~1 M⁻¹s⁻¹The reaction rate is primarily driven by the ring strain of the cyclooctyne. Rate constants can vary based on the specific azide, solvent, and temperature.
Influence of PEG Linker on Kinetics The electron-donating capacity of the azide can influence reaction rates.The presence of a PEG linker on a DBCO-modified antibody has been shown to enhance SPAAC reaction rates by approximately 31 ± 16%. This is attributed to reduced steric hindrance and improved solubility.The structure of the azide and the accessibility of the reactive moieties play a crucial role in reaction efficiency.
Stability Azides are generally stable but can be reduced by reagents like TCEP.DBCO can exhibit instability in the presence of the reducing agent TCEP over a 24-hour period. BCN linkers are a more stable alternative in reducing environments.The choice of reagents should be carefully considered based on the experimental conditions, particularly if reducing agents are required.
Solubility The PEG5 spacer confers good water solubility.The PEG spacer enhances the solubility of the hydrophobic DBCO moiety in aqueous buffers.PEGylation is a common strategy to improve the aqueous solubility of bioconjugation reagents.
Primary Conjugation Chemistry The terminal carboxylic acid can be activated (e.g., with EDC/NHS) to react with primary amines.The terminal carboxylic acid can be activated (e.g., with EDC/NHS) to react with primary amines.This allows for the covalent attachment of the PEG linker to proteins, peptides, or other amine-containing molecules.

Visualizing the Chemistry: Reaction and Workflow

To further elucidate the practical application of these reagents, the following diagrams, generated using the DOT language, illustrate the fundamental SPAAC reaction and a typical experimental workflow.

SPAAC_Reaction cluster_reactants Reactants cluster_product Product Azide This compound Triazole Stable Triazole Linkage Azide->Triazole + DBCO DBCO-PEG-acid DBCO->Triazole

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction.

Experimental_Workflow start Start activate_azide Activate this compound (e.g., with EDC/NHS) start->activate_azide activate_dbco Activate DBCO-PEG-acid (e.g., with EDC/NHS) start->activate_dbco conjugate_azide Conjugate to Amine-Molecule 1 activate_azide->conjugate_azide purify_azide Purify Azide- functionalized Molecule 1 conjugate_azide->purify_azide spaac_reaction Perform SPAAC Reaction: Mix functionalized molecules purify_azide->spaac_reaction conjugate_dbco Conjugate to Amine-Molecule 2 activate_dbco->conjugate_dbco purify_dbco Purify DBCO- functionalized Molecule 2 conjugate_dbco->purify_dbco purify_dbco->spaac_reaction final_purification Purify Final Conjugate spaac_reaction->final_purification end End final_purification->end

A generalized experimental workflow for bioconjugation using SPAAC.

Detailed Experimental Protocols

The successful implementation of SPAAC relies on robust and well-defined experimental procedures. Below are detailed protocols for the activation and conjugation of both this compound and DBCO-PEG-acid.

Protocol 1: Activation of this compound and Conjugation to a Primary Amine

This protocol describes the activation of the carboxylic acid on this compound using EDC and NHS, followed by conjugation to an amine-containing molecule (e.g., a protein).

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing molecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

  • Quenching solution (e.g., hydroxylamine or an amine-containing buffer like Tris)

  • Desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add EDC and NHS (or Sulfo-NHS) to the Azido-PEG solution. A molar excess of EDC and NHS over the PEG linker is recommended.

    • Incubate the reaction for 15 minutes at room temperature.

  • Conjugation to Amine-Containing Molecule:

    • Immediately add the activated Azido-PEG-NHS ester solution to the amine-containing molecule in a suitable buffer (pH 7.2-7.5).

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching solution to hydrolyze any unreacted NHS esters.

    • Purify the resulting azide-functionalized molecule using a desalting column to remove excess reagents.

Protocol 2: Conjugation of a DBCO-PEG-NHS Ester to a Primary Amine and Subsequent SPAAC Reaction

This protocol details the conjugation of a pre-activated DBCO-PEG-NHS ester to a protein, followed by the copper-free click reaction with an azide-functionalized molecule.

Materials:

  • DBCO-PEG-NHS Ester

  • Amine-containing protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Azide-functionalized molecule

  • DMSO or DMF

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Preparation of DBCO-labeled Protein:

    • Prepare a stock solution of the DBCO-PEG-NHS ester in anhydrous DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS ester solution to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

    • Stop the reaction by adding the Quenching Buffer.

    • Remove excess, unreacted DBCO reagent using a desalting column.

  • Copper-Free Click Chemistry (SPAAC):

    • Mix the purified DBCO-labeled protein with the azide-functionalized molecule in a suitable reaction buffer. A 1.5 to 3-fold molar excess of the DBCO-conjugate to the azide-containing protein is recommended.

    • Incubate the reaction for 4-12 hours at room temperature.

    • The reaction progress can be monitored by the decrease in DBCO absorbance at approximately 310 nm.

  • Purification of the Final Conjugate:

    • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted components.

Choosing the Right Reagent for Your Application

The choice between this compound and DBCO-PEG-acid fundamentally depends on the design of your bioconjugation strategy.

  • Choose this compound when: Your target molecule is or can be functionalized with a strained alkyne (like DBCO). This reagent serves as the azide component in the SPAAC reaction. Its smaller size compared to the DBCO moiety may be advantageous in certain contexts to minimize potential steric hindrance.

  • Choose DBCO-PEG-acid when: Your target molecule is or can be functionalized with an azide. DBCO is the more reactive partner in the SPAAC reaction, and its use can lead to faster reaction kinetics. The PEG linker is particularly beneficial in this case to counteract the inherent hydrophobicity of the DBCO group.

References

A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) success, profoundly influencing its therapeutic index, efficacy, and safety profile.[1] The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release and, consequently, the overall performance of the ADC.[1] This guide provides an objective comparison of these two major linker strategies, supported by experimental data, to inform rational ADC design and development.

Mechanism of Action: Two Distinct Payload Release Strategies

Cleavable Linkers: Environmentally-Triggered Release

Cleavable linkers are designed to be stable in the systemic circulation but to break down and release their payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[2][3] These triggers can include:

  • Enzymes: Proteases like cathepsin B, which are often overexpressed in tumor lysosomes, can cleave specific peptide sequences (e.g., valine-citrulline) in the linker.[4]

  • pH: The acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8) can hydrolyze acid-labile linkers such as hydrazones.

  • Redox Potential: The higher concentration of reducing agents like glutathione inside cells compared to the bloodstream can cleave disulfide bonds.

This controlled release can lead to a "bystander effect," where the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells. This is particularly advantageous in treating heterogeneous tumors.

Non-Cleavable Linkers: Intracellular Degradation-Reliant Release

In contrast, non-cleavable linkers are highly stable and lack a specific cleavage site. The release of the payload is entirely dependent on the complete proteolytic degradation of the antibody component of the ADC within the lysosome after internalization. This process releases the payload still attached to the linker and a single amino acid residue from the antibody.

This mechanism generally results in enhanced plasma stability and a wider therapeutic window due to reduced off-target toxicity, as the payload is primarily released inside the target cancer cell. However, the resulting charged payload-linker-amino acid complex is often membrane-impermeable, which limits the bystander effect.

Comparative Performance Data

The choice of linker technology significantly impacts the in vitro and in vivo performance of an ADC. The following tables summarize quantitative data from various studies.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values in ng/mL)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an ADC in killing cancer cell lines. Lower values indicate higher potency.

ADC ConfigurationCell Line (HER2 Expression)Linker TypePayloadIC₅₀ (ng/mL)Reference(s)
Trastuzumab-vc-MMAESK-BR-3 (High)Cleavable (vc)MMAE~13-50
Trastuzumab-MCC-DM1SK-BR-3 (High)Non-cleavable (MCC)DM1Not specified
Trastuzumab-vc-MMAEMDA-MB-361-DYT2 (Moderate)Cleavable (vc)MMAE~25-80 (High DAR)
Trastuzumab-MCC-DM1MDA-MB-361-DYT2 (Moderate)Non-cleavable (MCC)DM1Not specified
Trastuzumab-vc-MMAEJIMT-1 (Low)Cleavable (vc)MMAENot specified
Trastuzumab-MCC-DM1JIMT-1 (Low)Non-cleavable (MCC)DM1Not specified

Note: Direct comparison of IC₅₀ values can be influenced by the specific payload used (MMAE vs. DM1) and the drug-to-antibody ratio (DAR).

Table 2: In Vivo Efficacy in Xenograft Models

The antitumor activity of ADCs is evaluated in vivo by measuring tumor volume over time in animal models.

ADC ConfigurationXenograft Model (Target)DosingOutcomeReference(s)
Trastuzumab-vc-MMAENCI-N87 (High HER2)Single i.v. doseSignificant tumor growth inhibition
Trastuzumab-MCC-DM1NCI-N87 (High HER2)Single i.v. doseTumor growth inhibition
Trastuzumab-vc-MMAEJIMT-1 (Low HER2)Not specifiedSuperior efficacy compared to T-DM1
Trastuzumab-MCC-DM1 (T-DM1)JIMT-1 (Low HER2)Not specifiedLess effective than Trastuzumab-vc-MMAE
Anti-P-cadherin-SPDB-DM4HCC70Single i.v. doseImproved efficacy over non-cleavable format
Anti-P-cadherin-SMCC-DM1HCC70Single i.v. doseLess efficacious than cleavable format

Table 3: Plasma Stability

The stability of an ADC in plasma is crucial for minimizing premature payload release and associated off-target toxicity.

Linker TypeGeneral Stability CharacteristicsReference(s)
Cleavable
HydrazoneProne to hydrolysis in circulation, leading to lower stability.
DisulfideStability can be variable and is influenced by the steric hindrance around the disulfide bond.
Peptide (e.g., Val-Cit)Generally high stability in plasma with specific cleavage by lysosomal proteases.
β-GlucuronideHigh plasma stability with specific release in the tumor microenvironment.
Non-cleavable
Thioether (e.g., SMCC)High plasma stability, leading to a longer half-life and reduced off-target toxicity.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC₅₀ of an ADC.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • ADC, unconjugated antibody, and free payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates at an optimal density and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add the solutions to the respective wells and incubate for a period that allows for ADC internalization and cytotoxicity (typically 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value using suitable software.

Plasma Stability Assay

This assay evaluates the stability of the ADC and the extent of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC at a defined concentration in plasma (e.g., human, mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Quantification: Analyze the samples to quantify the amount of intact ADC and released payload.

Quantification Methods:

  • ELISA: Use separate ELISAs to measure the concentration of the total antibody and the antibody-conjugated drug. The difference indicates the extent of drug deconjugation.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can directly measure the intact ADC, free payload, and payload-adducts. Immuno-affinity capture can be used to enrich the ADC from the plasma before analysis.

Visualizing the Mechanisms and Workflow

Signaling Pathways and Experimental Workflows

cleavable_linker_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome (Low pH) Receptor->Endosome Internalization Lysosome Lysosome (Enzymes, Low pH) Endosome->Lysosome Trafficking Payload Free Payload Lysosome->Payload Linker Cleavage Target Intracellular Target (e.g., DNA) Payload->Target Cytotoxicity Bystander Neighboring Tumor Cell Payload->Bystander Bystander Effect

Caption: Mechanism of action for an ADC with a cleavable linker.

non_cleavable_linker_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome (Proteolytic Degradation) Endosome->Lysosome Trafficking PayloadComplex Payload-Linker- Amino Acid Complex Lysosome->PayloadComplex Antibody Degradation Target Intracellular Target (e.g., Tubulin) PayloadComplex->Target Cytotoxicity

Caption: Mechanism of action for an ADC with a non-cleavable linker.

adc_development_workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Selection Component Selection (Antibody, Linker, Payload) Conjugation Conjugation Chemistry Selection->Conjugation Purification Purification & Characterization Conjugation->Purification Cytotoxicity Cytotoxicity Assay (IC50) Purification->Cytotoxicity Stability Plasma Stability Assay Purification->Stability Bystander Bystander Effect Assay Purification->Bystander Efficacy Xenograft Efficacy Studies Cytotoxicity->Efficacy PK Pharmacokinetics (PK) Studies Stability->PK PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Caption: High-level experimental workflow for ADC development.

Conclusion: Selecting the Optimal Linker

The decision between a cleavable and a non-cleavable linker is not straightforward and depends on several factors, including the target antigen, the tumor microenvironment, the nature of the payload, and the desired therapeutic outcome.

Cleavable linkers are often favored for their potential to induce a bystander effect, which can be crucial for treating heterogeneous tumors. However, this can come at the cost of lower plasma stability and a higher risk of off-target toxicity.

Non-cleavable linkers generally offer superior plasma stability, leading to a more favorable safety profile. The lack of a bystander effect makes them potentially more suitable for treating hematological malignancies or solid tumors with homogenous antigen expression.

Ultimately, the optimal linker strategy must be determined empirically through rigorous preclinical evaluation. This guide provides a framework for understanding the key differences between cleavable and non-cleavable linkers and the experimental approaches required to make an informed decision in the development of next-generation ADCs.

References

A Comparative Guide to the In Vitro and In Vivo Stability of ADC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), dictating its stability in circulation and the efficiency of payload release at the target site. The choice between different linker technologies can significantly impact an ADC's therapeutic index, influencing both its efficacy and toxicity profile.[1] This guide provides an objective comparison of the in vitro and in vivo stability of various ADC linkers, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation ADCs.

Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice

ADC linkers are broadly categorized into two main types: cleavable and non-cleavable, based on their mechanism of drug release.[1]

  • Cleavable linkers are designed to be stable in the bloodstream and release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside tumor cells.[2][3] These triggers can include low pH, specific enzymes, or a high concentration of reducing agents.[3] A key advantage of cleavable linkers is their potential to induce a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors.

  • Non-cleavable linkers are highly stable and rely on the complete lysosomal degradation of the antibody backbone to release the payload. This mechanism minimizes premature drug release and can lead to lower systemic toxicity. Consequently, ADCs with non-cleavable linkers are often associated with a wider therapeutic window.

Comparative Stability Data

The stability of an ADC linker is a crucial factor in its development and is assessed through various in vitro and in vivo studies. The following tables summarize quantitative data on the stability of different linker types.

In Vitro Plasma Stability of Cleavable Linkers

The stability of ADCs in plasma is a critical parameter, as premature linker cleavage can lead to off-target toxicity.

Linker TypeExample LinkerADC ExamplePlasma Stability (% Intact ADC after incubation)SpeciesReference
PeptideVal-CitBrentuximab Vedotin>85% after 7 daysHuman
PeptideVal-CitITC6104ROUnstableMouse
HydrazoneHydrazoneGemtuzumab OzogamicinpH-dependent; less stable than peptide linkersHuman
DisulfideSPDBIMGN529~60% after 7 daysHuman
β-GlucuronideGlucuronideHigh stabilityHuman

Note: Direct comparison across studies can be challenging due to variations in experimental conditions.

In Vivo Stability Comparison: Cleavable vs. Non-Cleavable Linkers

In vivo studies provide a more comprehensive understanding of an ADC's stability and pharmacokinetic profile.

Linker TypeADC ExampleKey In Vivo FindingAnimal ModelReference
Cleavable (Peptide)Brentuximab VedotinSusceptible to premature cleavage by extracellular elastase.
Non-cleavable (Thioether)Ado-trastuzumab emtansine (T-DM1)Greater stability and longer half-life in circulation.
Cleavable (Peptide)ITC6104RO (VC-PABC linker)Low exposure and high clearance of the antibody-conjugated drug.Mouse
Cleavable (Aryl Sulfate)ITC6103RO (OHPAS linker)Stable in vivo.Mouse

Experimental Protocols

Rigorous experimental protocols are essential for accurately assessing the stability of ADC linkers.

In Vitro Plasma Stability Assay

Objective: To determine the rate of drug deconjugation from an ADC in plasma from various species.

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.

  • Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.

  • Quantification Methods:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin). Immuno-affinity capture can be employed to enrich the ADC from the plasma matrix before LC-MS analysis.

In Vivo Pharmacokinetic Study

Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of an ADC.

Methodology:

  • Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice or rats).

  • Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, 168, and 336 hours post-dose).

  • Process the blood samples to isolate plasma.

  • Analyze the plasma samples using LC-MS or ELISA to determine the concentration of the intact ADC, total antibody, and free payload over time.

Lysosomal Stability Assay

Objective: To assess the release of the payload from the ADC in a simulated lysosomal environment.

Methodology:

  • Incubate the ADC with isolated lysosomes or lysosomal fractions at 37°C.

  • The incubation buffer should be acidic (pH 4.5-5.5) to mimic the lysosomal environment.

  • Collect aliquots at various time points.

  • Analyze the samples by LC-MS to quantify the released payload and any metabolic byproducts.

Visualizing ADC Linker Mechanisms and Workflows

The following diagrams illustrate the different types of ADC linkers, their cleavage mechanisms, and a general workflow for assessing linker stability.

ADC_Linker_Types cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers Hydrazone Hydrazone (Acid-Labile) Disulfide Disulfide (Reducible) Peptide Peptide (Enzyme-Cleavable) Glucuronide β-Glucuronide (Enzyme-Cleavable) Thioether Thioether ADC Antibody-Drug Conjugate ADC->Hydrazone pH < 6.0 ADC->Disulfide High Glutathione ADC->Peptide Cathepsin B ADC->Glucuronide β-Glucuronidase ADC->Thioether Lysosomal Degradation

Caption: Overview of Cleavable and Non-Cleavable ADC Linkers.

Cleavage_Mechanisms cluster_cleavable_pathway Cleavable Linker Pathway cluster_non_cleavable_pathway Non-Cleavable Linker Pathway ADC_cleavable ADC Internalization Endosome Endosome (Acidic pH) ADC_cleavable->Endosome Lysosome_cleavable Lysosome (Enzymes) Endosome->Lysosome_cleavable Payload_Release_cleavable Payload Release Lysosome_cleavable->Payload_Release_cleavable Bystander_Effect Bystander Effect Payload_Release_cleavable->Bystander_Effect ADC_non_cleavable ADC Internalization Lysosome_non_cleavable Lysosome ADC_non_cleavable->Lysosome_non_cleavable Antibody_Degradation Antibody Degradation Lysosome_non_cleavable->Antibody_Degradation Payload_Release_non_cleavable Payload-Linker-Amino Acid Release Antibody_Degradation->Payload_Release_non_cleavable

Caption: Payload Release Mechanisms for Cleavable and Non-Cleavable Linkers.

Experimental_Workflow cluster_invitro In Vitro Stability cluster_invivo In Vivo Stability ADC_Sample ADC Sample Plasma_Incubation Plasma Incubation ADC_Sample->Plasma_Incubation Lysosome_Incubation Lysosome Incubation ADC_Sample->Lysosome_Incubation Animal_Dosing Animal Dosing ADC_Sample->Animal_Dosing Analysis LC-MS / ELISA Analysis Plasma_Incubation->Analysis Lysosome_Incubation->Analysis Blood_Sampling Blood Sampling Animal_Dosing->Blood_Sampling Blood_Sampling->Analysis Data_Comparison Data Comparison and Stability Assessment Analysis->Data_Comparison

Caption: General Experimental Workflow for ADC Linker Stability Assessment.

References

Assessing the Bystander Effect: A Comparative Guide to Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of Antibody-Drug Conjugates (ADCs) is critically influenced by the choice of linker technology. This guide provides an objective comparison of cleavable and non-cleavable linkers, with a specific focus on their impact on the bystander effect, a phenomenon crucial for treating heterogeneous tumors. The information presented herein is supported by experimental data to aid in the rational design and development of next-generation ADCs.

The Critical Role of the Linker in ADC Mechanism of Action

ADCs are designed to selectively deliver potent cytotoxic agents to cancer cells by targeting specific cell surface antigens. The linker, which connects the antibody to the cytotoxic payload, plays a pivotal role in the ADC's stability, therapeutic window, and mechanism of action.[1] The choice between a cleavable and a non-cleavable linker dictates how and where the payload is released, directly impacting the potential for a bystander effect.[2]

Cleavable linkers are designed to release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes (e.g., cathepsins), acidic pH, or high concentrations of reducing agents like glutathione.[1][3] This controlled release can result in the diffusion of the payload to neighboring antigen-negative cancer cells, leading to their demise—a phenomenon known as the bystander effect.[3]

Non-cleavable linkers , in contrast, are more stable and rely on the complete lysosomal degradation of the antibody component to release the payload. This process primarily occurs intracellularly, limiting the diffusion of the payload to adjacent cells and thus resulting in a minimal bystander effect. The payload is released with the linker and an amino acid residue attached, which can affect its cell permeability.

Comparative Analysis of Linker Performance

The decision to employ a cleavable or non-cleavable linker has significant consequences for an ADC's performance. The following tables summarize quantitative data from various studies, offering a comparative view of their in vitro cytotoxicity, bystander effect, and plasma stability.

Table 1: In Vitro Cytotoxicity and Bystander Effect
ADC Construct Linker Type Target Cells (Antigen-Positive) Bystander Cells (Antigen-Negative) IC50 (nM) in Co-culture
Trastuzumab-vc-MMAECleavable (vc)N87 (HER2+)GFP-MCF7 (HER2-)~0.1 (N87)
>100 (GFP-MCF7 in monoculture)
Significant killing of GFP-MCF7 in co-culture
Ado-trastuzumab emtansine (T-DM1)Non-cleavable (SMCC)SKBR3 (HER2+)MCF7 (HER2-)Effective against SKBR3
No significant effect on MCF7 viability in co-culture
Anti-CanAg-disulfide-DM1Cleavable (disulfide)CanAg+CanAg-Demonstrated significant bystander killing
Anti-CanAg-thioether-DM1Non-cleavable (thioether)CanAg+CanAg-Minimal bystander killing
Table 2: In Vivo Tumor Growth Inhibition in Bystander Models
ADC Construct Linker Type Tumor Model Tumor Growth Inhibition
DS-8201a (Trastuzumab deruxtecan)CleavableCo-inoculation of HER2+ and HER2- cellsSignificant anti-tumor activity in mixed tumors
Ado-trastuzumab emtansine (T-DM1)Non-cleavableCo-inoculation of HER2+ and HER2- cellsLimited efficacy in mixed tumors compared to DS-8201a
Table 3: Plasma Stability
Linker Type Example Chemistry Stability Characteristics Key Considerations
CleavableValine-Citrulline (vc)Generally stable in human plasma but can be susceptible to cleavage by certain proteases.Species-specific differences in plasma stability can exist.
DisulfideStability can be variable; hindered disulfides show improved stability.Susceptible to reduction in the presence of free thiols.
HydrazonepH-sensitive; relatively stable at neutral pH but cleaves in the acidic tumor microenvironment.Can be prone to hydrolysis in circulation.
Non-cleavableThioether (e.g., SMCC)High plasma stability due to the robust covalent bond.Generally considered more stable in circulation than many cleavable linkers.

Signaling Pathways and Experimental Workflows

The differential mechanisms of payload release by cleavable and non-cleavable linkers initiate distinct downstream signaling events. The following diagrams illustrate these pathways and the experimental workflows used to assess the bystander effect.

cleavable_linker_pathway cluster_extracellular Extracellular Space cluster_intracellular_pos Antigen-Positive Cell cluster_intracellular_neg Antigen-Negative Cell ADC_cleavable ADC (Cleavable Linker) Antigen_pos Antigen-Positive Cancer Cell ADC_cleavable->Antigen_pos Binding Internalization Internalization Antigen_pos->Internalization Antigen_neg Antigen-Negative Cancer Cell Payload_uptake Payload Uptake Antigen_neg->Payload_uptake Lysosome_pos Lysosome Internalization->Lysosome_pos Payload_release_intra Payload Release (e.g., Cathepsin B) Lysosome_pos->Payload_release_intra Payload_diffusion Payload Diffusion Payload_release_intra->Payload_diffusion Apoptosis_pos Apoptosis Payload_release_intra->Apoptosis_pos Direct Killing Payload_diffusion->Antigen_neg Bystander Effect Apoptosis_neg Apoptosis Payload_uptake->Apoptosis_neg

Mechanism of an ADC with a cleavable linker.

non_cleavable_linker_pathway cluster_extracellular Extracellular Space cluster_intracellular_pos Antigen-Positive Cell ADC_non_cleavable ADC (Non-Cleavable Linker) Antigen_pos Antigen-Positive Cancer Cell ADC_non_cleavable->Antigen_pos Binding Internalization Internalization Antigen_pos->Internalization Antigen_neg Antigen-Negative Cancer Cell Lysosome_pos Lysosome Internalization->Lysosome_pos Antibody_degradation Antibody Degradation Lysosome_pos->Antibody_degradation Payload_release_intra Payload-Linker- Amino Acid Release Antibody_degradation->Payload_release_intra Apoptosis_pos Apoptosis Payload_release_intra->Apoptosis_pos Direct Killing experimental_workflow cluster_invitro In Vitro Bystander Effect Assays cluster_invivo In Vivo Bystander Effect Model coculture Co-culture Assay coculture_steps 1. Co-seed Antigen+ and Antigen- cells 2. Treat with ADC 3. Measure viability of Antigen- cells coculture->coculture_steps conditioned_medium Conditioned Medium Transfer Assay conditioned_medium_steps 1. Treat Antigen+ cells with ADC 2. Collect conditioned medium 3. Treat Antigen- cells with medium 4. Measure viability conditioned_medium->conditioned_medium_steps end End coculture_steps->end conditioned_medium_steps->end invivo_model Co-inoculation Xenograft Model invivo_steps 1. Co-inoculate Antigen+ and Antigen- tumor cells in immunodeficient mice 2. Administer ADC 3. Monitor tumor growth invivo_model->invivo_steps invivo_steps->end start Start start->coculture start->conditioned_medium start->invivo_model

References

A Researcher's Guide to Characterizing PEGylated Conjugates: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated conjugates is paramount to ensuring product quality, safety, and efficacy. The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins and other biologics, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to improved solubility, increased serum half-life, and reduced immunogenicity. However, the inherent heterogeneity of the PEGylation reaction, which can result in a complex mixture of positional isomers and molecules with varying degrees of PEGylation, presents a significant analytical challenge.

This guide provides an objective comparison of the principal analytical techniques used for characterizing and comparing PEGylated conjugates. We will delve into the principles of each method, present quantitative performance data in structured tables, and provide detailed experimental protocols to aid in the selection and implementation of the most suitable analytical strategy for your specific needs.

Comparison of Key Analytical Techniques

A variety of analytical techniques are employed to characterize PEGylated conjugates, each offering distinct advantages and providing complementary information. The choice of technique depends on the specific information required, such as determining the degree of PEGylation, identifying conjugation sites, quantifying impurities, or assessing the heterogeneity of the product. The most commonly used methods include chromatography, mass spectrometry, electrophoresis, and nuclear magnetic resonance spectroscopy.

Table 1: Comparison of Chromatographic Techniques for PEGylated Conjugate Analysis
FeatureSize-Exclusion Chromatography (SEC)Ion-Exchange Chromatography (IEX)Reversed-Phase HPLC (RP-HPLC)Hydrophobic Interaction Chromatography (HIC)
Principle of Separation Hydrodynamic volume (size and shape)Net surface chargeHydrophobicityHydrophobicity (under non-denaturing conditions)
Primary Application - Determination of aggregation and high molecular weight impurities- Separation of free PEG from conjugate- Separation of positional isomers- Resolution of species with different degrees of PEGylation- High-resolution separation of positional isomers- Purity assessment- Orthogonal method for purity assessment- Separation of isoforms with minor hydrophobicity differences
Resolution Moderate for PEGmers, limited for positional isomers.[1] Optimum resolution of 1.7 for free PEG and PEG-conjugate has been reported.[2]High for positional isomers and different degrees of PEGylation.[3][4]High for positional isomers.[5]Moderate to high, complementary to RP-HPLC.
Sensitivity LOD for PEG GCSF: 3.125 µg/mL; LOQ: 12.5 µg/mL.Dependent on detector and sample.Generally high with UV and MS detection.Dependent on detector and sample.
Throughput HighModerate to HighModerateModerate
Limitations - Poor resolution of species with similar hydrodynamic radii- Potential for non-specific interactions with the stationary phase- "Charge shielding" by PEG can affect separation- Potential for protein denaturation- Strong retention of highly PEGylated species- Less universally applicable than RP-HPLC
Table 2: Comparison of Mass Spectrometry, Electrophoresis, and NMR Spectroscopy
FeatureMass Spectrometry (MS)Capillary Electrophoresis (CE)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Separation/Detection Mass-to-charge ratio (m/z)Electrophoretic mobility (charge and size)Nuclear spin properties in a magnetic field
Primary Application - Determination of molecular weight and degree of PEGylation- Identification of PEGylation sites (peptide mapping)- Purity assessment- Separation of isoforms with different degrees of PEGylation and positional isomers- Quantitative determination of the degree of PEGylation- Structural characterization
Resolution High mass resolution allows for differentiation of species with small mass differences.High-resolution separation of PEG-IFN conjugates with small differences in molecular size has been demonstrated.High resolution for structural elucidation.
Sensitivity High (ng to pg range). MALDI-TOF is a quick and sensitive tool.High, with detection limits for PEG-Intron and Pegasys reported at 1.9 and 0.03 ng/mL, respectively, using an anti-PEG ELISA-based detection.Lower than MS and CE, with a detection limit of around 10 μg/mL for PEG in blood.
Throughput Moderate to HighHighLow to Moderate
Limitations - Heterogeneity of PEG can complicate spectra- Ion suppression effects- Potential for interaction with the capillary wall- Lower sensitivity- Requires higher sample concentrations

Experimental Workflows and Logical Relationships

The characterization of PEGylated conjugates often involves a multi-step workflow, employing orthogonal techniques to build a comprehensive understanding of the product.

experimental_workflow cluster_purification Purification cluster_characterization Characterization Purification Initial Purification (e.g., IEX, HIC) SEC SEC (Aggregation & Purity) Purification->SEC NMR NMR Spectroscopy (Degree of PEGylation, Structure) Purification->NMR IEX_RP IEX / RP-HPLC (Isomers & Heterogeneity) SEC->IEX_RP MS Mass Spectrometry (MW, Degree of PEGylation) IEX_RP->MS CE Capillary Electrophoresis (Purity & Heterogeneity) IEX_RP->CE PeptideMapping Peptide Mapping (LC-MS/MS) (PEGylation Site) MS->PeptideMapping

A typical experimental workflow for the purification and characterization of PEGylated conjugates.

The logical relationship between these techniques highlights their complementary nature. SEC is often used as an initial screening tool for aggregation and purity, followed by higher-resolution techniques like IEX or RP-HPLC for detailed isoform analysis. Mass spectrometry provides crucial information on molecular weight and the degree of PEGylation, with peptide mapping pinpointing the exact location of PEG attachment. Capillary electrophoresis offers a high-throughput method for purity and heterogeneity assessment, while NMR provides a quantitative measure of the degree of PEGylation and detailed structural insights.

logical_relationship PEG_Conjugate PEGylated Conjugate Size Size & Aggregation PEG_Conjugate->Size SEC Charge Charge Heterogeneity (Positional Isomers) PEG_Conjugate->Charge IEX, CE Hydrophobicity Hydrophobic Variants (Positional Isomers) PEG_Conjugate->Hydrophobicity RP-HPLC, HIC Mass Molecular Weight & Degree of PEGylation PEG_Conjugate->Mass MS Structure Overall Structure PEG_Conjugate->Structure NMR Site PEGylation Site Mass->Site MS/MS

Logical relationships between analytical techniques and the characterization parameters of PEGylated conjugates.

Detailed Experimental Protocols

To facilitate the practical application of these techniques, detailed experimental protocols for key methods are provided below. These protocols are intended as a starting point and may require optimization for specific PEGylated conjugates.

Size-Exclusion Chromatography (SEC-HPLC)

Objective: To determine the extent of aggregation and high molecular weight impurities, and to separate free PEG from the conjugate.

Experimental Protocol:

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity Bio-inert Quaternary LC System or equivalent.

    • Column: Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm.

    • Mobile Phase: 20 mM HEPES buffer, pH 6.5. Alternatively, 200 mM ammonium formate with 5% acetonitrile can be used for MS compatibility.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 280 nm and Refractive Index (RI) detector for PEG detection.

  • Sample Preparation:

    • Dissolve the PEGylated conjugate in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Acquisition and Analysis:

    • Inject 10-20 µL of the prepared sample.

    • Monitor the elution profile and integrate the peaks corresponding to aggregates, the main conjugate, and free PEG.

    • Calculate the percentage of aggregates and the amount of free PEG. A linearity curve can be generated for the quantification of free PEG using standards of known concentrations.

Ion-Exchange Chromatography (IEX-HPLC)

Objective: To separate positional isomers and species with different degrees of PEGylation.

Experimental Protocol:

  • System Preparation:

    • HPLC System: Standard HPLC or UPLC system.

    • Column: Cation-exchange (e.g., TSKgel SP-5PW) or anion-exchange column, depending on the protein's pI.

    • Mobile Phase A: 20 mM MES, pH 6.0.

    • Mobile Phase B: Mobile Phase A + 1 M NaCl.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 280 nm.

  • Sample Preparation:

    • Dilute the PEGylated conjugate sample in Mobile Phase A to a suitable concentration (e.g., 0.5-1 mg/mL).

  • Data Acquisition and Analysis:

    • Inject the sample and elute with a linear gradient from 0% to 100% Mobile Phase B over 30-60 minutes.

    • Identify and quantify the peaks corresponding to different isoforms. The resolution between peaks can be calculated to assess separation efficiency.

Mass Spectrometry (MALDI-TOF MS)

Objective: To determine the molecular weight of the PEGylated conjugate and the degree of PEGylation.

Experimental Protocol:

  • Sample Preparation:

    • Matrix Solution: Prepare a saturated solution of sinapinic acid in 50% acetonitrile/0.1% trifluoroacetic acid (TFA).

    • Sample-Matrix Mixture: Mix the PEGylated protein solution (approximately 1 mg/mL in water or a volatile buffer) with the matrix solution in a 1:1 ratio.

  • Data Acquisition:

    • Spot 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry.

    • Acquire mass spectra in linear positive ion mode using a MALDI-TOF mass spectrometer.

  • Data Analysis:

    • Process the raw data to obtain the average molecular weight of the PEGylated conjugate.

    • The degree of PEGylation can be determined by the mass difference between the native protein and the PEGylated species. The heterogeneity of PEGylation will be visible as a distribution of peaks separated by the mass of the PEG monomer (44 Da).

Peptide Mapping by LC-MS/MS

Objective: To identify the specific amino acid residues where PEG is attached.

Experimental Protocol:

  • Sample Preparation (In-solution Digestion):

    • Denaturation: Denature the PEGylated protein (e.g., with 8 M urea or RapiGest SF).

    • Reduction: Reduce disulfide bonds with dithiothreitol (DTT).

    • Alkylation: Alkylate free cysteine residues with iodoacetamide (IAM).

    • Digestion: Digest the protein with a specific protease (e.g., trypsin) overnight at 37°C.

    • Quench the reaction with an acid (e.g., formic acid).

  • LC-MS/MS Analysis:

    • LC System: UPLC system (e.g., Waters ACQUITY UPLC).

    • Column: C18 reversed-phase column suitable for peptide separations (e.g., ACQUITY UPLC BEH C18).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic content to elute all peptides.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis:

    • Analyze the MS/MS data using a database search engine (e.g., Mascot, Sequest) to identify the peptides.

    • Manually inspect the spectra of PEGylated peptides to confirm the site of modification. The presence of a PEG mass shift on a specific peptide will indicate the PEGylation site.

Capillary Electrophoresis (CE-SDS)

Objective: To assess the purity and heterogeneity of the PEGylated conjugate.

Experimental Protocol:

  • Sample Preparation:

    • Denature the sample with SDS. For non-reduced analysis, an alkylating agent like iodoacetamide can be added. For reduced analysis, a reducing agent such as dithiothreitol (DTT) is used.

  • CE System and Conditions:

    • Instrument: Capillary electrophoresis system (e.g., Beckman PA 800 or Sciex PA 800 Plus).

    • Capillary: Fused-silica capillary.

    • Gel Buffer: Commercially available SDS-gel buffer.

    • Separation Voltage: Typically 15 kV.

    • Detection: UV at 220 nm.

  • Data Analysis:

    • Analyze the electropherogram to determine the migration times and peak areas of the different species.

    • Calculate the percentage purity and the relative abundance of different isoforms.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To quantitatively determine the degree of PEGylation.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the lyophilized PEGylated protein in deuterium oxide (D₂O).

    • Add a known concentration of an internal standard (e.g., trimethylsilyl propionate, TSP).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the characteristic signal of the PEG methylene protons (around 3.6 ppm) and a well-resolved signal from the protein.

    • Calculate the degree of PEGylation by comparing the integral of the PEG signal to the integral of the protein signal, taking into account the number of protons each signal represents.

Conclusion

The characterization of PEGylated conjugates is a complex but essential aspect of their development and quality control. A comprehensive analytical strategy typically involves the use of multiple orthogonal techniques to provide a complete picture of the product's attributes. This guide provides a comparative overview of the most common analytical methods, along with quantitative data and detailed protocols, to assist researchers in selecting and implementing the most appropriate techniques for their specific needs. By carefully choosing and applying these methods, scientists can ensure the quality, consistency, and efficacy of PEGylated biotherapeutics.

References

Optimizing PROTAC Performance: A Comparative Guide to Linker Design Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design of the linker is a critical determinant in the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of linker design strategies, summarizing key performance data and detailing experimental methodologies to inform the rational design of next-generation protein degraders.

PROTACs have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two.[1][4] The linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation. This guide delves into the strategic design of these linkers, comparing different approaches and their impact on PROTAC performance.

The Influence of Linker Composition and Length on PROTAC Efficacy

The composition and length of the linker are paramount in determining a PROTAC's degradation efficiency, typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Linker Composition: From Flexible Chains to Rigid Scaffolds

The most common linker motifs are flexible polyethylene glycol (PEG) and alkyl chains, favored for their synthetic tractability and the ease with which their length can be modified. However, the field is evolving towards more sophisticated, rigid linkers to enhance conformational stability and pre-organize the PROTAC for optimal ternary complex formation.

  • Alkyl and PEG Linkers: These flexible linkers can accommodate various ternary complex conformations. However, their high flexibility can also lead to unproductive binding modes and an entropic penalty upon complex formation. Hydrophobic alkyl chains can impact solubility, while hydrophilic PEG linkers can improve this property.

  • Rigid Linkers: Incorporating rigid moieties like piperazine, piperidine, or aromatic rings can reduce the conformational flexibility of the PROTAC. This can lead to a more favorable energetic profile for ternary complex formation and can also improve pharmacokinetic properties. For instance, the incorporation of a benzene component in a linker for a BRD4-targeting PROTAC allowed for π-π stacking interactions, enhancing the stability of the ternary complex.

Linker Length: A Critical Balancing Act

The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.

  • Too Short: A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.

  • Too Long: Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, resulting in the formation of unproductive ternary complexes.

The relationship between linker length and efficacy is often depicted as a "hook effect," where optimal degradation is observed at an intermediate linker length.

Comparative Performance Data

The following tables summarize quantitative data from various studies, illustrating the impact of linker design on PROTAC performance.

Table 1: Impact of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation

PROTAC CompoundLinker CompositionLinker Length (PEG units)DC50 (nM) in Ramos cellsDmax (%)Cooperativity (α)
Degrader 1PEG2>1000<10-
Degrader 2PEG340~90Not Determined
Degrader 3PEG410>95<1
Degrader 4PEG51>95<1

Data synthesized from a study by Zorba et al., which demonstrated that longer PEG linkers in a series of BTK degraders led to more potent degradation, although without positive cooperativity in ternary complex formation.

Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC CompoundLinker CompositionLinker Length (atoms)DC50 (µM) in MCF7 cellsDmax (%)
PROTAC AAlkyl12~10~60
PROTAC BAlkyl16~1>80
PROTAC CAlkyl20~5~70

This table is based on findings that demonstrated an optimal linker length of 16 atoms for ERα degradation, with both shorter and longer linkers showing reduced efficacy.

Table 3: Comparison of Flexible vs. Rigid Linkers for BET Degrader Performance

PROTAC CompoundLinker TypeTargetE3 LigaseDC50 (nM)Dmax (%)
MZ1 (Flexible PEG)PEGBRD4VHL10-50>90
Macrocyclic Analog (Rigid)Macrocyclic PEGBRD4VHL10-50>90

A study by Testa and coworkers showed that a macrocyclic (rigid) analog of the flexible linker PROTAC MZ1 maintained comparable degradation potency, suggesting an increase in the efficiency of ternary complex formation due to pre-organization of the binding moieties.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key experiments cited in the evaluation of PROTAC performance.

Western Blotting for Protein Degradation

This is a standard method to quantify the reduction of a target protein in cells after PROTAC treatment.

Objective: To quantitatively assess the degradation of a target protein induced by a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC or vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli sample buffer, and denature by boiling. Separate proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Wash again and apply the chemiluminescent substrate.

  • Data Analysis: Capture the chemiluminescent signal and quantify band intensities using densitometry software. Normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Ternary Complex Characterization

SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.

Objective: To determine the binding affinities and kinetics of the PROTAC to its target protein and E3 ligase, and to characterize the formation and stability of the ternary complex.

General Protocol for Ternary Complex Analysis:

  • Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the SPR sensor chip surface.

  • Binary Interaction: Inject the PROTAC over the immobilized protein to measure the binary binding affinity (KD).

  • Ternary Complex Formation: Inject a pre-incubated mixture of the PROTAC and the second protein (the POI) over the immobilized E3 ligase.

  • Data Analysis: An increase in the SPR signal compared to the binary interaction indicates the formation of the ternary complex. The data can be analyzed to determine the affinity and kinetics of the ternary complex, as well as the cooperativity (α). A cooperativity value (α) greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.

Example from MZ1-VHL-BRD4 System:

  • Immobilization: Biotinylated VHL complex is captured on a streptavidin-coated sensor chip.

  • Analyte: A dilution series of the PROTAC MZ1 is injected to determine the binary affinity to VHL.

  • Ternary Analysis: A constant concentration of the second bromodomain of BRD4 (BRD4-BD2) is pre-mixed with a dilution series of MZ1 and injected over the immobilized VHL. The resulting sensorgrams are analyzed to quantify the ternary complex formation and cooperativity.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Objective: To determine the thermodynamic parameters of binary and ternary complex formation.

General Protocol:

  • Sample Preparation: One binding partner (e.g., the protein) is placed in the sample cell, and the other (e.g., the PROTAC) is loaded into the injection syringe.

  • Titration: The ligand in the syringe is titrated into the sample cell in a series of small injections.

  • Heat Measurement: The heat released or absorbed upon each injection is measured.

  • Data Analysis: The resulting data is fitted to a binding model to determine the thermodynamic parameters.

Example for Ternary Complex Analysis: To measure the thermodynamics of ternary complex formation, the E3 ligase can be saturated with the PROTAC and then titrated with the POI. This allows for the direct measurement of the heat change associated with the formation of the POI-PROTAC-E3 ligase complex.

Visualizing PROTAC Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in PROTAC linker design and evaluation.

PROTAC_Signaling_Pathway cluster_recruitment Recruitment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds to E3 Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition by Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Design & Synthesize PROTAC Library (Varying Linkers) cell_treatment Treat Cells with PROTAC Library start->cell_treatment biophysical_assays Biophysical Assays (SPR, ITC) start->biophysical_assays western_blot Western Blot Analysis (Quantify Degradation) cell_treatment->western_blot determine_dc50_dmax Determine DC50 & Dmax western_blot->determine_dc50_dmax sar_analysis Structure-Activity Relationship (SAR) Analysis determine_dc50_dmax->sar_analysis ternary_complex_analysis Analyze Ternary Complex Formation & Cooperativity biophysical_assays->ternary_complex_analysis ternary_complex_analysis->sar_analysis optimized_protac Optimized PROTAC sar_analysis->optimized_protac

Caption: Experimental workflow for evaluating PROTAC linker efficacy.

Linker_Length_Logic cluster_linker Linker Length cluster_outcome Outcome cluster_result Degradation Efficacy too_short Too Short steric_hindrance Steric Hindrance (No Ternary Complex) too_short->steric_hindrance optimal Optimal Length productive_complex Productive Ternary Complex Formation optimal->productive_complex too_long Too Long unproductive_complex Unproductive Ternary Complex Formation too_long->unproductive_complex low_efficacy1 Low Efficacy steric_hindrance->low_efficacy1 high_efficacy High Efficacy productive_complex->high_efficacy low_efficacy2 Low Efficacy unproductive_complex->low_efficacy2

Caption: Logical relationship between linker length and PROTAC efficacy.

Conclusion

The rational design of the linker is a cornerstone of developing potent and selective PROTACs. This guide has provided a comparative overview of different linker strategies, supported by quantitative data and detailed experimental protocols. By systematically optimizing linker composition and length, researchers can significantly enhance the performance of PROTACs, paving the way for novel therapeutics that target previously "undruggable" proteins. The provided workflows and diagrams offer a framework for the logical and efficient design and evaluation of next-generation protein degraders.

References

Safety Operating Guide

Safe Disposal of Azido-PEG5-CH2CO2H: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

San Diego, CA – The proper handling and disposal of reactive chemical reagents is paramount to ensuring laboratory safety. This document provides essential procedural guidance for the safe disposal of Azido-PEG5-CH2CO2H, a bifunctional linker commonly used in bioconjugation and drug development. While the Safety Data Sheet (SDS) for this compound may not classify it as a hazardous substance, the presence of the azide functional group necessitates stringent adherence to safety protocols to mitigate potential risks.[1]

Organic azides are a class of compounds known for their potential explosivity and toxicity.[2][3] They can be sensitive to heat, light, friction, and pressure.[2][3] A critical safety concern is the reaction of azides with acids, which produces the highly toxic and explosive hydrazoic acid. Additionally, contact with heavy metals can form dangerously shock-sensitive metal azides.

Stability Assessment of this compound

The stability of an organic azide can be preliminarily evaluated using established rules:

  • Carbon-to-Nitrogen (C/N) Ratio: A higher C/N ratio generally indicates greater stability. For this compound (C₁₂H₂₃N₃O₇), the C/N ratio is 4 (12 carbons / 3 nitrogens), which is favorable.

  • Rule of Six: This rule suggests that there should be at least six carbon atoms (or other atoms of similar size) for each energetic functional group. In this molecule, there are 12 carbons and 7 oxygens for the single azide group, indicating sufficient dilution of the energetic azide moiety to render it relatively stable.

Despite its predicted stability, this compound must be treated with the caution afforded to all azide-containing compounds.

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment.

PPE CategorySpecificationRationale
Eye Protection Safety gogglesProtects against splashes and potential projectiles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact; azides can be toxic upon absorption.
Body Protection Laboratory coatProtects against spills.

All handling and disposal procedures should be conducted in a certified chemical fume hood to prevent the inhalation of any potentially harmful vapors. Metal spatulas or other metal instruments should not be used when handling azides to avoid the formation of shock-sensitive metal azides.

Disposal Decision Workflow

The primary decision in the disposal of this compound is whether to proceed with direct disposal as hazardous waste or to perform a chemical deactivation (quenching) step prior to disposal. The following workflow illustrates this decision-making process.

G cluster_start cluster_assessment Hazard Assessment cluster_pathways Disposal Pathways cluster_procedures Procedural Steps cluster_end start Start: this compound Waste assess_concentration Is the waste a dilute aqueous solution? start->assess_concentration direct_disposal Direct Disposal as Hazardous Waste assess_concentration->direct_disposal No (Concentrated or mixed waste) chemical_deactivation Chemical Deactivation (Quenching) assess_concentration->chemical_deactivation Yes (Dilute solution) segregate Segregate in a dedicated, labeled, non-metal container. direct_disposal->segregate to_amine Consider reduction to a more stable amine. chemical_deactivation->to_amine contact_ehs Contact Environmental Health & Safety (EH&S) for pickup. segregate->contact_ehs end End: Safe Disposal contact_ehs->end neutralize_dispose Neutralize and dispose of according to institutional guidelines. to_amine->neutralize_dispose neutralize_dispose->end

Disposal decision workflow for this compound.

Experimental Protocols for Disposal

There are two primary routes for the disposal of this compound waste: direct disposal and chemical deactivation.

1. Direct Disposal as Hazardous Waste

This is the most straightforward and often the safest method, particularly for concentrated solutions or waste mixed with other chemicals.

  • Step 1: Segregation: Collect all waste containing this compound, including contaminated consumables like pipette tips and weigh paper, in a dedicated waste container.

  • Step 2: Container Selection: Use a clearly labeled, non-metal (e.g., plastic) container to prevent the formation of explosive metal azides. The container must be in good condition and have a secure lid.

  • Step 3: Labeling: The container must be clearly labeled as "Hazardous Waste: Contains Organic Azide (this compound)" and list all other chemical constituents.

  • Step 4: Storage: Store the waste container in a cool, dark place away from incompatible materials such as acids, heavy metals, and halogenated solvents.

  • Step 5: Disposal: Arrange for pickup and disposal by your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal company.

2. Chemical Deactivation (Quenching)

For organic azides, a common deactivation method involves reduction of the azide to a more stable amine. This procedure should only be performed by personnel experienced with such reactions and in a properly functioning chemical fume hood.

  • Step 1: Reaction Setup: In a reaction vessel of appropriate size, dissolve the this compound waste in a suitable solvent.

  • Step 2: Addition of a Reducing Agent: While stirring, slowly add a reducing agent. A common and effective method is the Staudinger reduction, which uses a phosphine such as triphenylphosphine. The reaction is typically mild and proceeds at room temperature.

  • Step 3: Reaction Monitoring: Allow the reaction to stir for several hours to ensure complete conversion of the azide. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or other appropriate analytical techniques.

  • Step 4: Final Disposal: Once the azide has been completely converted to the corresponding amine, the resulting waste can be collected and disposed of according to your institution's guidelines for non-azide chemical waste.

Critical Safety "Don'ts"

To ensure a safe working environment, strictly adhere to the following prohibitions:

  • DO NOT mix azide-containing waste with acidic waste. This can generate highly toxic and explosive hydrazoic acid.

  • DO NOT pour azide solutions down the drain. This can lead to the formation of explosive metal azides in the plumbing.

  • DO NOT use metal spatulas or allow contact with heavy metals (e.g., copper, lead, brass).

  • DO NOT use halogenated solvents such as dichloromethane or chloroform with azides, as this can form extremely unstable di- and tri-azidomethane.

  • DO NOT concentrate azide-containing solutions using a rotary evaporator or by heating.

By adhering to these procedures, researchers, scientists, and drug development professionals can safely manage and dispose of this compound, fostering a secure and compliant laboratory environment. Always consult your institution's specific safety protocols and EH&S department for guidance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Azido-PEG5-CH2CO2H

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans are critical for the safe handling and disposal of Azido-PEG5-CH2CO2H, a valuable tool in bioconjugation and drug development. This guide provides detailed procedures to ensure the safety of researchers and the integrity of their work.

This compound, a PEGylated linker containing a terminal azide group and a carboxylic acid, requires careful handling due to the potential hazards associated with the azide functional group. While some supplier safety data sheets (SDS) may classify this specific compound as non-hazardous, the broader class of azide-containing compounds is recognized for its potential toxicity and explosive nature.[1][2] Therefore, it is imperative to adhere to stringent safety protocols as a precautionary measure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is fundamental to mitigating risks associated with this compound. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecificationRationale
Hand Protection Double-gloved nitrile exam gloves are standard. For tasks with a higher risk of exposure, consider wearing silver shield gloves underneath nitrile gloves.[2][3]Azides can be absorbed through the skin. Double gloving provides an additional barrier against contamination.[2]
Eye Protection Chemical safety glasses or splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashes.Protects against accidental splashes and potential reactions.
Body Protection A fully buttoned, flame-retardant lab coat is mandatory.Prevents skin contact with the chemical.
Respiratory Protection All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes the risk of inhaling any potential vapors or aerosols.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents. The following diagram and detailed steps outline the safe handling procedure for this compound.

prep Preparation & Inspection weigh Weighing & Dispensing prep->weigh Proceed with caution reaction Reaction Setup weigh->reaction In fume hood disposal Waste Disposal weigh->disposal Dispose of contaminated materials workup Work-up & Purification reaction->workup Monitor reaction reaction->disposal Dispose of reaction waste storage Storage workup->storage Store product appropriately workup->disposal Dispose of purification waste

Caption: Workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation and Inspection:

    • Before starting any work, ensure that a certified chemical fume hood, safety shower, and eyewash station are readily accessible.

    • Inspect all PPE for integrity.

    • Line the work surface within the fume hood with absorbent bench paper.

  • Weighing and Dispensing:

    • All manipulations of solid or neat this compound must be performed inside a chemical fume hood.

    • Use plastic or ceramic spatulas for transferring the compound. Never use metal spatulas , as they can form shock-sensitive metal azides.

    • Weigh the desired amount of the compound in a tared container.

  • Reaction Setup:

    • When setting up reactions, add reagents slowly and in a controlled manner.

    • Avoid the use of ground glass joints where possible, as friction can be a source of ignition for sensitive compounds.

    • Ensure the reaction is well-stirred to prevent localized heating.

  • Work-up and Purification:

    • Quench any excess azide in the reaction mixture if necessary, following established laboratory procedures.

    • During purification, be mindful of the potential for concentrating residual azide.

  • Storage:

    • Store this compound in a tightly sealed, clearly labeled container at or below -20°C, as recommended by suppliers.

    • Store away from incompatible materials such as acids, strong oxidizing agents, and heavy metals.

Disposal Plan: Ensuring Safe and Responsible Waste Management

Improper disposal of azide-containing waste can lead to the formation of highly explosive heavy metal azides in plumbing. Therefore, a dedicated and meticulous disposal plan is essential.

Disposal Workflow:

cluster_waste Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Paper, etc.) solid_container Designated Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Reaction mixtures, etc.) liquid_container Designated Liquid Waste Container liquid_waste->liquid_container ehs Institutional Environmental Health & Safety (EHS) solid_container->ehs liquid_container->ehs

Caption: Decision workflow for the proper disposal of azido compounds.

Disposal Procedures:

  • Segregation of Waste: All waste streams containing this compound must be segregated from other laboratory waste.

  • Liquid Waste:

    • Collect all aqueous and organic waste containing the azide compound in a clearly labeled, dedicated waste container.

    • Do not pour any azide-containing solutions down the drain.

  • Solid Waste:

    • Dispose of all contaminated materials, including gloves, pipette tips, and absorbent paper, in a separate, clearly labeled solid waste container.

  • Decontamination:

    • For dilute aqueous solutions of residual inorganic azides (if used in the synthesis), a chemical deactivation (quenching) procedure can be performed in a fume hood by reacting with an acidic solution of sodium nitrite. This process generates nitrogen gas and should only be carried out by trained personnel.

  • Final Disposal:

    • All azide-containing waste is considered hazardous waste.

    • Contact your institution's Environmental Health and Safety (EHS) department for pickup and proper disposal of all azide waste containers.

By implementing these comprehensive safety and handling procedures, researchers can confidently and safely utilize this compound in their vital work, fostering a secure and productive laboratory environment.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.